Product packaging for 4-methoxy-1H-pyrrolo[3,2-c]pyridine(Cat. No.:CAS No. 944900-76-9)

4-methoxy-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1326411
CAS No.: 944900-76-9
M. Wt: 148.16 g/mol
InChI Key: LNIKWYIVQUDQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-methoxy-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B1326411 4-methoxy-1H-pyrrolo[3,2-c]pyridine CAS No. 944900-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-6-2-4-9-7(6)3-5-10-8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIKWYIVQUDQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646637
Record name 4-Methoxy-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944900-76-9
Record name 4-Methoxy-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the 4-methoxy-1H-pyrrolo[3,2-c]pyridine Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 4-methoxy-1H-pyrrolo[3,2-c]pyridine core structure, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details its chemical properties, synthesis, spectroscopic data, and the biological activities of its derivatives, with a focus on their potential as therapeutic agents.

Core Structure and Chemical Properties

The this compound is a bicyclic heteroaromatic compound with the chemical formula C₈H₈N₂O. Its structure consists of a pyrrole ring fused to a pyridine ring, with a methoxy group substituted at the 4-position.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₈N₂O
Molecular Weight148.16 g/mol
XlogP (predicted)1.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1

Data sourced from PubChem.[1]

Synthesis of the 1H-pyrrolo[3,2-c]pyridine Scaffold

A key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, can be synthesized from commercially available 2-bromo-5-methylpyridine.[2] This intermediate serves as a versatile precursor for the introduction of various substituents at the 6-position via cross-coupling reactions, and further modifications can be made to introduce the 4-methoxy group.

Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate)[2]

This protocol describes the synthesis of a key intermediate that can be further elaborated to the desired 4-methoxy derivative.

Step 1: Synthesis of 2-bromo-5-methylpyridine 1-oxide

  • To a solution of 2-bromo-5-methylpyridine in a suitable solvent (e.g., dichloromethane), add m-chloroperbenzoic acid (m-CPBA).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by washing with an aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide

  • Add the 2-bromo-5-methylpyridine 1-oxide to a mixture of fuming nitric acid and sulfuric acid at a low temperature (e.g., 0 °C).

  • Carefully warm the reaction to room temperature and stir until completion.

  • Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired nitro derivative.

Step 3: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

  • React the 2-bromo-5-methyl-4-nitropyridine 1-oxide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF.

  • The resulting intermediate is then treated with a reducing agent, such as iron powder in acetic acid, to effect the reductive cyclization to the pyrrolo[3,2-c]pyridine core.

  • Purify the crude product by column chromatography to obtain 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Spectroscopic Characterization

Specific spectroscopic data for the unsubstituted this compound core is not available in the reviewed literature. However, extensive data for various derivatives have been published, providing insights into the expected spectral characteristics.

¹H and ¹³C NMR Spectroscopy

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for a representative derivative, 6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.[3]

Table 2: NMR Data for a 6-substituted-1H-pyrrolo[3,2-c]pyridine Derivative

¹H NMR (500 MHz, CDCl₃) δ (ppm) ¹³C NMR (126 MHz, CDCl₃) δ (ppm)
9.05 (s, 1H)159.94
7.95 (d, J = 8.8 Hz, 2H)154.05
7.73 (s, 1H)149.76
7.35 (d, J = 3.3 Hz, 1H)143.11
7.00 (d, J = 8.8 Hz, 2H)141.27
6.78 (d, J = 3.2 Hz, 1H)137.49
6.71 (s, 2H)134.21
3.94 (s, 3H)129.94
3.91 (s, 6H)128.15
3.86 (s, 3H)124.41
114.16
113.49
102.85
102.42
101.61
61.05
56.43
55.36
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a key technique for confirming the elemental composition of synthesized compounds. For the derivative mentioned above, the calculated m/z for [M+H]⁺ was 391.1658, with a found value of 391.1654, confirming the molecular formula C₂₃H₂₃N₂O₄.[3]

Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. While specific data for the this compound core is not provided, a typical ATR-IR spectrum would be expected to show characteristic bands for C-H, C=C, C=N, and C-O stretching and bending vibrations.[4]

Biological Activities and Therapeutic Potential

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant potential in drug discovery, particularly in the field of oncology.

Anticancer Activity: Tubulin Polymerization Inhibition

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of tubulin polymerization, acting at the colchicine-binding site.[3][5] These compounds exhibit potent antiproliferative activity against a range of human cancer cell lines.

Table 3: In Vitro Antiproliferative Activity of a Lead 1H-pyrrolo[3,2-c]pyridine Derivative (Compound 10t)

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical Cancer0.12
SGC-7901Gastric Cancer0.15
MCF-7Breast Cancer0.21

Data from Wang et al. (2024).[3]

These derivatives disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for cell division.[2] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Polymerization_Inhibition αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubules Microtubules αβ-Tubulin Dimers->Microtubules Polymerization Microtubules->αβ-Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Formation 1H-pyrrolo[3,2-c]pyridine Derivative 1H-pyrrolo[3,2-c]pyridine Derivative 1H-pyrrolo[3,2-c]pyridine Derivative->αβ-Tubulin Dimers Binds to Colchicine Site Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle->Cell Cycle Arrest (G2/M) Disruption leads to Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Mechanism of Tubulin Polymerization Inhibition
  • Objective: To assess the in vitro effect of test compounds on the polymerization of tubulin.

  • Materials: Tubulin (porcine brain, >99% pure), polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9), test compounds, positive control (e.g., colchicine), 96-well microplate, spectrophotometer.

  • Procedure:

    • Prepare solutions of the test compounds and positive control in an appropriate solvent (e.g., DMSO).

    • In a 96-well plate, add the polymerization buffer and the test compound or control.

    • Initiate the polymerization by adding the tubulin solution to each well.

    • Immediately measure the absorbance (e.g., at 340 nm) at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes) at 37 °C.

    • The increase in absorbance corresponds to the extent of tubulin polymerization.

    • Plot the absorbance against time to generate polymerization curves and calculate the IC₅₀ values.

Kinase Inhibition: Targeting FMS-like Tyrosine Kinase 3 (FLT3)

Derivatives of the pyrrolo[3,2-c]pyridine scaffold have also been investigated as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in various cancers, particularly acute myeloid leukemia (AML).[6][7]

FLT3 is a receptor tyrosine kinase that, upon binding its ligand (FL), dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation and survival.[7] These pathways include the RAS/RAF/MEK/ERK, JAK/STAT, and PI3K/AKT pathways.[1] Inhibitors based on the 1H-pyrrolo[3,2-c]pyridine core can block the ATP-binding site of the kinase domain, thereby preventing signal transduction.

FMS_Kinase_Signaling cluster_membrane Cell Membrane cluster_pathways Downstream Signaling FLT3_Receptor FLT3 Receptor RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3_Receptor->RAS_RAF_MEK_ERK JAK_STAT JAK/STAT Pathway FLT3_Receptor->JAK_STAT PI3K_AKT PI3K/AKT Pathway FLT3_Receptor->PI3K_AKT FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3_Receptor Binds Pyrrolo_Pyridine_Inhibitor 1H-pyrrolo[3,2-c]pyridine Derivative Pyrrolo_Pyridine_Inhibitor->FLT3_Receptor Inhibits (ATP-competitive) Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation JAK_STAT->Cell_Proliferation PI3K_AKT->Cell_Proliferation

FMS Kinase Signaling Pathway and Inhibition

Conclusion

The this compound core structure represents a privileged scaffold in medicinal chemistry. Its derivatives have shown significant promise as potent therapeutic agents, particularly in the development of anticancer drugs through mechanisms such as tubulin polymerization inhibition and kinase inhibition. Further exploration of this core structure and its analogues is warranted to unlock its full therapeutic potential. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a solid foundation for researchers in the field of drug discovery and development.

References

Synthesis of the 4-methoxy-1H-pyrrolo[3,2-c]pyridine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of compounds with potent biological activities, including as kinase inhibitors for cancer therapy.[1][2] This technical guide provides a comprehensive overview of a plausible synthetic route to a key derivative, 4-methoxy-1H-pyrrolo[3,2-c]pyridine, based on established methodologies for related structures. Detailed experimental protocols, quantitative data from analogous syntheses, and workflow visualizations are presented to assist researchers in the development of novel therapeutics based on this privileged scaffold.

Synthetic Strategy Overview

The construction of the 1H-pyrrolo[3,2-c]pyridine ring system can be achieved through several synthetic routes. A common and effective strategy involves a domino Sonogashira coupling and cyclization reaction of a substituted 4-amino-2-bromo-5-iodopyridine with a suitable alkyne.[2] An alternative approach builds the pyrrole ring onto a pre-functionalized pyridine core.[3][4]

This guide outlines a proposed multi-step synthesis adapted from the literature, commencing with a commercially available pyridine derivative. The key steps include nitration, oxidation, functionalization, and final annulation to form the fused pyrrole ring.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar 1H-pyrrolo[3,2-c]pyridine derivatives.[3][4]

Step 1: Synthesis of 2-Bromo-4-methoxy-5-nitropyridine

A common starting point for the synthesis of substituted pyrrolo[3,2-c]pyridines is a functionalized pyridine ring. While a direct synthesis for a 4-methoxy derivative is not explicitly detailed in the search results, a plausible route can be extrapolated from the synthesis of similar compounds. This would likely involve the nitration of a 2-bromo-4-methoxypyridine precursor.

General Procedure (Adapted): To a solution of the 2-bromo-4-methoxypyridine in concentrated sulfuric acid, fuming nitric acid is added dropwise at a controlled temperature (e.g., 0 °C). The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is carefully poured onto ice and neutralized with a suitable base (e.g., sodium carbonate) before being extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the product.

Step 2: Reductive Cyclization to form 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

The formation of the pyrrole ring is a critical step. Based on the synthesis of related compounds, a reductive cyclization of a vinyl intermediate is a viable method.[3][4] This involves the reaction of the nitropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, followed by reduction with iron powder in acetic acid.

Experimental Protocol (Adapted from Wang et al., 2024):

  • The 2-bromo-4-methoxy-5-nitropyridine derivative is dissolved in N,N-dimethylformamide (DMF).

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA) is added, and the mixture is heated.[3][4]

  • After completion of the reaction to form the enamine intermediate, the solvent is removed.

  • The residue is then dissolved in a mixture of acetic acid and water.

  • Iron powder is added portion-wise, and the reaction is heated.

  • Upon completion, the mixture is filtered, neutralized, and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[4]

Step 3: Functionalization of the Pyrrolo[3,2-c]pyridine Core

The 6-bromo substituent serves as a handle for introducing further diversity through cross-coupling reactions, such as the Suzuki coupling. This allows for the attachment of various aryl or heteroaryl groups at this position.[3][5]

General Suzuki Coupling Protocol (Adapted from Wang et al., 2024):

  • To a degassed mixture of 6-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine, the desired boronic acid (1.5 equivalents), and a base such as potassium carbonate (5 equivalents) in a solvent system like 1,4-dioxane and water are added.[3][5]

  • A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.06 equivalents), is added.[3][5]

  • The reaction is heated, often in a microwave reactor, at a temperature around 125 °C for approximately 26 minutes.[3][5]

  • After completion, the mixture is cooled and extracted with an organic solvent. The organic phase is washed, dried, and concentrated, followed by purification of the product.[3][5]

Quantitative Data

The following table summarizes typical reaction yields for key steps in the synthesis of analogous 1H-pyrrolo[3,2-c]pyridine derivatives, providing an estimate for the proposed synthesis of the 4-methoxy variant.

Reaction Step Product Analogous Yield (%) Reference
Suzuki Coupling6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines32 - 94[3]
Suzuki Coupling6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine65[5]
Suzuki Coupling6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine94[3]
Suzuki Coupling6-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine85[3]
Suzuki Coupling6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine63[3]
Suzuki Coupling6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine51[3]
Suzuki Coupling6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine32[3][5]

Visualized Workflows

The following diagrams illustrate the proposed synthetic pathway and a typical experimental workflow for the functionalization of the this compound scaffold.

Synthetic_Pathway Start 2-Bromo-4-methoxypyridine Step1 Nitration (H2SO4, HNO3) Start->Step1 Intermediate1 2-Bromo-4-methoxy- 5-nitropyridine Step1->Intermediate1 Step2 Enamine Formation (DMF-DMA) Intermediate1->Step2 Intermediate2 Enamine Intermediate Step2->Intermediate2 Step3 Reductive Cyclization (Fe, AcOH) Intermediate2->Step3 Intermediate3 6-Bromo-4-methoxy- 1H-pyrrolo[3,2-c]pyridine Step3->Intermediate3 Step4 Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Intermediate3->Step4 Final_Product 6-Aryl-4-methoxy- 1H-pyrrolo[3,2-c]pyridine Step4->Final_Product

Caption: Proposed synthetic pathway for 6-Aryl-4-methoxy-1H-pyrrolo[3,2-c]pyridine.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine: - 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine - Boronic Acid - K2CO3 - 1,4-Dioxane/H2O Degas Degas with N2 Reagents->Degas Catalyst Add Pd(PPh3)4 Degas->Catalyst Heat Heat in Microwave Reactor (125 °C, 26 min) Catalyst->Heat Extract Extract with Ethyl Acetate Heat->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Isolated Product

Caption: Experimental workflow for the Suzuki coupling reaction.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-methoxy-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 4-methoxy-1H-pyrrolo[3,2-c]pyridine. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes information on closely related analogues and generalized experimental protocols relevant to its characterization.

Core Physicochemical Data

PropertyValueSourceNotes
Molecular Formula C₈H₈N₂O--
Molecular Weight 148.16 g/mol --
CAS Number 944900-76-9BLDpharm[1]-
Physical Form Solid (Predicted)-Based on related pyrrolopyridine structures.
pKa 13.22 ± 0.40 (Predicted)Guidechem[2]This predicted value is for a brominated analogue, 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine, and should be considered as an estimate.
XLogP3-AA 2.2Guidechem[2]This value is for a brominated analogue, 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine, which will have a higher logP than the non-brominated target compound.
Topological Polar Surface Area (TPSA) 37.9 ŲGuidechem[2]This value is for a brominated analogue, 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine.
Hydrogen Bond Acceptor Count 2Guidechem[2]This value is for a brominated analogue, 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine.

Biological Activity and Therapeutic Potential

The 1H-pyrrolo[3,2-c]pyridine scaffold is a key component in the development of various therapeutic agents, particularly in the field of oncology. Derivatives of this scaffold have been investigated as potent inhibitors of several protein kinases.

Notably, compounds based on the 1H-pyrrolo[3,2-c]pyridine core have been designed as inhibitors of Monopolar Spindle 1 (MPS1) kinase, a crucial component of the spindle assembly checkpoint in cell division.[3][4] The overexpression of MPS1 is observed in numerous human cancers, making it an attractive target for anticancer therapies.[3]

Furthermore, other derivatives of 1H-pyrrolo[3,2-c]pyridine have been synthesized and evaluated as inhibitors of the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis in cancer cells.[5][6][7]

The general mechanism of action for kinase inhibitors based on this scaffold involves competitive binding to the ATP-binding pocket of the target kinase, preventing phosphorylation of downstream substrates and thereby interrupting the signaling cascade.

G 4-methoxy-1H-pyrrolo[3,2-c]pyridine_derivative This compound Derivative Kinase Target Kinase (e.g., MPS1) 4-methoxy-1H-pyrrolo[3,2-c]pyridine_derivative->Kinase Binds to ATP pocket Inhibition Inhibition 4-methoxy-1H-pyrrolo[3,2-c]pyridine_derivative->Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling (e.g., Cell Cycle Progression) Phosphorylated_Substrate->Downstream_Signaling Inhibition->Kinase

Caption: General mechanism of kinase inhibition by 1H-pyrrolo[3,2-c]pyridine derivatives.

Experimental Protocols

While specific experimental data for this compound is lacking, the following are generalized protocols for determining the key physicochemical properties of heterocyclic compounds of this nature.

Solubility Determination (Shake-Flask Method)
  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the relevant solvent (e.g., water, buffer at a specific pH) in a sealed, thermostatted vessel.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)
  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. For compounds with multiple ionizable groups, multiple inflection points may be observed.

Melting Point Determination (Capillary Method)
  • Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an electronic temperature sensor and a viewing lens.

  • Heating: The temperature of the block is raised at a controlled rate.

  • Observation: The sample is observed for the initial signs of melting (the point at which the first liquid droplet appears) and the completion of melting (the point at which the entire solid has turned into a clear liquid).

  • Reporting: The melting point is reported as a range between these two temperatures.

LogP Determination (Shake-Flask Method)
  • System Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation of the two phases.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed vessel.

  • Equilibration: The mixture is agitated for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

G cluster_synthesis Synthesis cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation Start Starting Materials (e.g., Substituted Pyridines) Synthesis Chemical Synthesis of This compound Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Solubility Solubility Assay Characterization->Solubility pKa pKa Determination Characterization->pKa LogP LogP Measurement Characterization->LogP MeltingPoint Melting Point Characterization->MeltingPoint KinaseAssay In vitro Kinase Assay Characterization->KinaseAssay CellAssay Cell-based Proliferation Assay KinaseAssay->CellAssay ADME In vitro ADME Studies CellAssay->ADME

References

Spectroscopic and Synthetic Profile of 4-methoxy-1H-pyrrolo[3,2-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-methoxy-1H-pyrrolo[3,2-c]pyridine. These predictions are derived from the comprehensive analysis of various substituted 1H-pyrrolo[3,2-c]pyridine derivatives, offering a reliable reference for the identification and characterization of this core structure.[1][2]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H1 (NH)8.1 - 8.5br s-
H27.2 - 7.4t~2.5
H36.5 - 6.7t~2.5
H67.8 - 8.0d~5.0
H76.8 - 7.0d~5.0
4-OCH₃3.9 - 4.1s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon PositionPredicted Chemical Shift (δ, ppm)
C2120 - 125
C3100 - 105
C3a128 - 132
C4158 - 162
C6140 - 145
C7110 - 115
C7a145 - 150
4-OCH₃55 - 60

Table 3: Predicted Mass Spectrometry Data for this compound

Ionization ModePredicted m/zFormulaIon
ESI+149.0715C₈H₉N₂O⁺[M+H]⁺
ESI+171.0534C₈H₈N₂NaO⁺[M+Na]⁺
HRMS (ESI+)149.0715C₈H₉N₂O⁺[M+H]⁺

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound, based on established procedures for related compounds.[1][2]

Synthesis of this compound

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be achieved through a multi-step process starting from a substituted pyridine.[2] A plausible route to this compound would involve the formation of a 4-nitro-3-vinylpyridine derivative followed by reductive cyclization.

Materials:

  • 3-Bromo-4-methoxypyridine

  • Vinylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/Water)

  • Reducing agent (e.g., Iron powder in acetic acid)

Procedure:

  • Suzuki Coupling: To a solution of 3-bromo-4-methoxypyridine in a mixture of dioxane and water, add vinylboronic acid pinacol ester, a palladium catalyst, and a base. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Reductive Cyclization: The resulting 4-methoxy-3-vinylpyridine is dissolved in a mixture of acetic acid and ethanol. Iron powder is added portion-wise, and the mixture is heated to reflux.

  • Final Purification: Upon completion of the reaction, the mixture is filtered through celite, and the filtrate is concentrated. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent. The crude product is then purified by column chromatography to yield this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Data Acquisition:

  • ¹H NMR: Standard parameters are used, including a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled sequence is used with a 45° pulse width and a relaxation delay of 2-5 seconds.

Mass Spectrometry

High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

Data Acquisition: The sample is introduced into the ESI source in positive ion mode. The mass-to-charge ratio (m/z) is scanned over a relevant range (e.g., 50-500 amu).

Workflow and Pathway Diagrams

The following diagrams illustrate the general synthetic and analytical workflow for this compound.

Synthesis_Workflow Start 3-Bromo-4-methoxypyridine Suzuki Suzuki Coupling (Vinylboronic acid ester, Pd catalyst) Start->Suzuki Intermediate 4-Methoxy-3-vinylpyridine Suzuki->Intermediate Cyclization Reductive Cyclization (Fe, Acetic Acid) Intermediate->Cyclization Purification Column Chromatography Cyclization->Purification Product This compound Analysis Spectroscopic Analysis (NMR, MS) Product->Analysis Purification->Product Spectroscopic_Analysis_Workflow Sample Purified this compound NMR_Prep Sample Preparation for NMR (dissolve in CDCl3 with TMS) Sample->NMR_Prep MS_Prep Sample Preparation for MS (dissolve in MeOH/ACN) Sample->MS_Prep H_NMR 1H NMR Spectroscopy NMR_Prep->H_NMR C_NMR 13C NMR Spectroscopy NMR_Prep->C_NMR HRMS High-Resolution Mass Spectrometry (ESI-TOF) MS_Prep->HRMS Data_Analysis Data Analysis and Structure Confirmation H_NMR->Data_Analysis C_NMR->Data_Analysis HRMS->Data_Analysis

References

The Biological Landscape of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of a methoxy group at the 4-position of this heterocyclic system can significantly influence its pharmacological profile. This technical guide provides a comprehensive overview of the reported biological activities of 4-methoxy-1H-pyrrolo[3,2-c]pyridine derivatives and their close analogs, with a focus on their potential as anticancer and kinase inhibitory agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows.

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of research on 1H-pyrrolo[3,2-c]pyridine derivatives has centered on their potent antiproliferative activities. While specific derivatives with a methoxy group at the 4-position of the core scaffold are not extensively represented in the reviewed literature, analogous compounds with methoxy substitutions on appended phenyl rings have demonstrated significant efficacy as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.

A notable study details a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines designed as colchicine-binding site inhibitors. Although the core is not 4-methoxylated, the consistent presence of the 3,4,5-trimethoxyphenyl moiety, a key pharmacophore for tubulin inhibition, highlights the importance of methoxy groups in this class of compounds. One derivative, 10h , incorporates a 4-methoxyphenyl group at the 6-position of the pyrrolo[3,2-c]pyridine ring.

Quantitative Antiproliferative Data

The in vitro cytotoxic activity of these compounds was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for a representative compound with a 4-methoxyphenyl substituent are summarized below.

CompoundHeLa (Cervical Cancer) IC50 (μM)SGC-7901 (Gastric Cancer) IC50 (μM)MCF-7 (Breast Cancer) IC50 (μM)
10h >50>50>50
CA-4 (positive control) 0.003 ± 0.00030.002 ± 0.00020.004 ± 0.0004

Data extracted from Wang et al. (2024).

It is important to note that while many derivatives in this series showed potent activity, compound 10h itself was not among the most active, suggesting that the specific substitution pattern is critical for high potency.

Experimental Protocols

MTT Assay for Antiproliferative Activity:

  • Cell Culture: Human cancer cell lines (HeLa, SGC-7901, and MCF-7) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10^3 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: 20 μL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.

Tubulin Polymerization Assay:

  • Reaction Mixture: A reaction mixture containing tubulin (3 mg/mL), GTP (1 mM), and glutamate (1 M) in general tubulin buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) was prepared.

  • Compound Addition: The test compounds were added to the reaction mixture at desired concentrations.

  • Initiation of Polymerization: The mixture was incubated at 37°C to initiate tubulin polymerization.

  • Monitoring Polymerization: The increase in absorbance at 340 nm was monitored over time using a spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin.

Signaling Pathway

The primary mechanism of action for the anticancer activity of these 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.

G Mechanism of Action of Tubulin Polymerization Inhibitors Pyrrolo_pyridine_Derivative 1H-pyrrolo[3,2-c]pyridine Derivative Tubulin_Dimers α/β-Tubulin Dimers Pyrrolo_pyridine_Derivative->Tubulin_Dimers Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Inhibits Microtubule_Dynamics Disrupted Microtubule Dynamics Microtubule_Polymerization->Microtubule_Dynamics Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Dynamics->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces G Workflow for Kinase Inhibitor Discovery Library Compound Library (1H-pyrrolo[3,2-c]pyridines) HTS High-Throughput Screening (Kinase Panel) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response and IC50 Determination Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy and PK/PD Studies Lead_Opt->In_Vivo

The Pyrrolo[3,2-c]pyridine Scaffold: A Promising Core for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel, more effective, and safer anticancer therapeutics is a continuous endeavor in medicinal chemistry. In this context, heterocyclic compounds have emerged as a rich source of pharmacologically active molecules. Among them, the pyrrolo[3,2-c]pyridine ring system has garnered significant attention for its potential as a versatile scaffold in the design of potent anticancer agents. This technical guide provides a comprehensive overview of the current state of research on the anticancer potential of pyrrolo[3,2-c]pyridine derivatives, focusing on their mechanisms of action, structure-activity relationships, and preclinical data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology.

Introduction: The Rise of the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine core, a fused bicyclic heterocycle, has demonstrated a remarkable aptitude for interacting with various biological targets implicated in cancer progression. Its rigid structure and tunable electronic properties make it an attractive starting point for the rational design of small molecule inhibitors. Research has primarily focused on two key mechanisms of action for this class of compounds: disruption of microtubule dynamics through inhibition of tubulin polymerization and modulation of oncogenic signaling pathways through kinase inhibition.

Mechanism of Action: A Dual Assault on Cancer Cells

The anticancer activity of pyrrolo[3,2-c]pyridine derivatives stems from their ability to interfere with critical cellular processes, primarily cell division and signal transduction.

Tubulin Polymerization Inhibition: Disrupting the Cellular Scaffolding

A significant number of potent anticancer pyrrolo[3,2-c]pyridine derivatives function as inhibitors of tubulin polymerization by binding to the colchicine site on β-tubulin.[1][2] This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules, which are essential components of the mitotic spindle. The disruption of microtubule dynamics leads to a cascade of events, including:

  • G2/M Phase Cell Cycle Arrest: The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, halting the cell cycle in the G2/M phase.[1][3]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis), a key mechanism for eliminating cancerous cells.[1][3]

The pyrrolo[3,2-c]pyridine scaffold has been successfully utilized to create rigid analogues of natural products like combretastatin A-4 (CA-4), overcoming the issue of cis-trans isomerization that can lead to a loss of activity.[1]

G2_M_Arrest_Apoptosis cluster_0 Pyrrolo[3,2-c]pyridine Derivative cluster_1 Microtubule Dynamics cluster_2 Cell Cycle Progression cluster_3 Apoptosis Pyrrolo_pyridine Pyrrolo[3,2-c]pyridine Derivative Tubulin β-Tubulin (Colchicine Site) Pyrrolo_pyridine->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to CyclinB1_CDK1 Cyclin B1/CDK1 Complex G2M_Arrest->CyclinB1_CDK1 Activation of Apoptosis Apoptosis CyclinB1_CDK1->Apoptosis Prolonged arrest induces Caspase3 Caspase-3 Activation Apoptosis->Caspase3 Bcl2_Family Modulation of Bcl-2 Family Proteins Apoptosis->Bcl2_Family

Fig. 1: Signaling pathway of tubulin inhibition by pyrrolo[3,2-c]pyridine derivatives.
Kinase Inhibition: Targeting Oncogenic Signaling

The pyrrolo[3,2-c]pyridine scaffold has also proven to be a valuable template for the development of potent kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.

Several diarylamide and diarylurea derivatives of pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase (CSF-1R).[4][5] FMS kinase is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of monocytes and macrophages. Its overexpression is implicated in various cancers, including breast, ovarian, and prostate cancer. Inhibition of FMS by pyrrolo[3,2-c]pyridine derivatives can disrupt the tumor microenvironment and inhibit tumor growth.[4]

FMS_Kinase_Inhibition cluster_0 Pyrrolo[3,2-c]pyridine Derivative cluster_1 FMS Kinase Signaling cluster_2 Cellular Effects Pyrrolo_pyridine Pyrrolo[3,2-c]pyridine Derivative FMS_Kinase FMS Kinase (CSF-1R) Pyrrolo_pyridine->FMS_Kinase Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) FMS_Kinase->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Promotes Survival Cell Survival Downstream->Survival Promotes

Fig. 2: Signaling pathway of FMS kinase inhibition by pyrrolo[3,2-c]pyridine derivatives.

While FMS kinase has been a primary focus, the broader class of pyrrolopyrimidines, including the [3,2-c] isomer, has shown inhibitory activity against other kinases crucial for tumor progression, such as:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR can block angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][6]

  • Epidermal Growth Factor Receptor (EGFR): Targeting EGFR can inhibit the growth and proliferation of cancer cells that are dependent on this signaling pathway.[7]

Further kinase profiling is necessary to fully elucidate the spectrum of kinases targeted by pyrrolo[3,2-c]pyridine derivatives.

Quantitative Data on Anticancer Activity

The in vitro anticancer activity of various pyrrolo[3,2-c]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Tubulin Polymerization Inhibitors
CompoundCell LineIC50 (µM)Reference
10t HeLa (Cervical)0.12[1]
SGC-7901 (Gastric)0.15[1]
MCF-7 (Breast)0.21[1]
10a HeLa (Cervical)>10[1]
10b HeLa (Cervical)1.25[1]
10g HeLa (Cervical)0.89[1]
10l HeLa (Cervical)0.45[1]
10r HeLa (Cervical)2.31[1]
FMS Kinase Inhibitors
CompoundFMS Kinase IC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
1r 30OVCAR-3 (Ovarian)0.15[4]
PC-3 (Prostate)0.57[4]
MCF7 (Breast)0.23[4]
MDA-MB-231 (Breast)0.48[4]
1e 60--[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the anticancer potential of pyrrolo[3,2-c]pyridine derivatives.

Synthesis of Pyrrolo[3,2-c]pyridine Derivatives

A general synthetic route to 1,6-disubstituted-1H-pyrrolo[3,2-c]pyridines is outlined below. This multi-step synthesis typically begins with a commercially available substituted pyridine.

Synthesis_Workflow Start 2-Bromo-5-methylpyridine Step1 Oxidation (m-CPBA) Start->Step1 Intermediate1 2-Bromo-5-methylpyridine-1-oxide Step1->Intermediate1 Step2 Nitration (H2SO4, fuming HNO3) Intermediate1->Step2 Intermediate2 2-Bromo-5-methyl-4-nitropyridine 1-oxide Step2->Intermediate2 Step3 Reaction with DMF-DMA Intermediate2->Step3 Intermediate3 Key Intermediate Step3->Intermediate3 Step4 Reductive Cyclization (Fe, AcOH) Intermediate3->Step4 Intermediate4 6-Bromo-1H-pyrrolo[3,2-c]pyridine Step4->Intermediate4 Step5 N-Arylation (Arylboronic acid, Cu(OAc)2) Intermediate4->Step5 Intermediate5 6-Bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine Step5->Intermediate5 Step6 Suzuki Coupling (Arylboronic acid, Pd catalyst) Intermediate5->Step6 Final_Product 1,6-Diaryl-1H-pyrrolo[3,2-c]pyridine Step6->Final_Product

Fig. 3: General synthetic workflow for 1,6-diaryl-1H-pyrrolo[3,2-c]pyridines.

Protocol for the Synthesis of 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10a) [1]

  • Synthesis of 2-bromo-5-methylpyridine-1-oxide (12): To a solution of 2-bromo-5-methylpyridine (11) in a suitable solvent, add m-chloroperbenzoic acid (m-CPBA) and stir at room temperature.

  • Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide (13): Add fuming nitric acid to a solution of 12 in sulfuric acid at 0°C.

  • Synthesis of the key intermediate (14): React 13 with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide.

  • Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (15): Treat the intermediate 14 with iron powder in acetic acid.

  • Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16): Combine 15 with 3,4,5-trimethoxyphenylboronic acid, potassium carbonate, pyridine, and copper(II) acetate in a suitable solvent and heat.

  • Synthesis of 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10a): React 16 with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system under microwave irradiation.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrrolo[3,2-c]pyridine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of purified tubulin.

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer.

  • Compound Addition: Add the test compound or vehicle control to the reaction mixture.

  • Polymerization Induction: Initiate polymerization by raising the temperature to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves and determine the inhibitory effect of the compound.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membranes with a detergent (e.g., Triton X-100).

  • Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • Microscopy: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

In Vivo Xenograft Studies

While specific in vivo data for pyrrolo[3,2-c]pyridine derivatives is limited in the public domain, the general protocol for xenograft studies is as follows:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject human cancer cells into the flanks of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size and then randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the overall efficacy and toxicity of the compound.

Structure-Activity Relationships (SAR)

Preliminary SAR studies on 1,6-disubstituted-1H-pyrrolo[3,2-c]pyridines as tubulin inhibitors have revealed several key insights:

  • The nature of the substituent at the 6-position significantly influences the antiproliferative activity. For instance, an indolyl moiety at this position (compound 10t ) resulted in the most potent activity against the tested cell lines.[1]

  • Substituents on the phenyl ring at the 6-position can modulate activity. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., fluoro) have been explored.[1]

  • The 1-(3,4,5-trimethoxyphenyl) moiety appears to be a crucial pharmacophore for binding to the colchicine site, consistent with other known colchicine site inhibitors.[1]

For FMS kinase inhibitors, the diarylamide and diarylurea linkers between the pyrrolo[3,2-c]pyridine core and a substituted phenyl ring are important for activity.[4]

Future Directions and Clinical Perspective

The pyrrolo[3,2-c]pyridine scaffold holds considerable promise for the development of novel anticancer agents. While a number of colchicine-binding site inhibitors are in clinical trials, to date, no pyrrolo[3,2-c]pyridine derivatives have been publicly reported to have entered clinical development.[1]

Future research in this area should focus on:

  • In Vivo Efficacy Studies: Conducting comprehensive in vivo studies to evaluate the antitumor efficacy, pharmacokinetics, and toxicity profiles of lead compounds in relevant animal models.

  • Expansion of Kinase Target Profiling: Systematically screening potent derivatives against a broad panel of kinases to identify new targets and potential for multi-targeted therapies.

  • Optimization of Physicochemical Properties: Improving the drug-like properties of lead compounds, such as solubility and metabolic stability, to enhance their potential for clinical development.

  • Exploration of Novel Mechanisms: Investigating other potential anticancer mechanisms of action for this versatile scaffold.

Conclusion

The pyrrolo[3,2-c]pyridine ring system has emerged as a privileged scaffold in the design of potent anticancer agents. Its ability to serve as a core for both tubulin polymerization inhibitors and kinase inhibitors highlights its versatility. The promising in vitro data for several derivatives warrant further preclinical and clinical investigation. Continued exploration of the chemical space around this scaffold is likely to yield novel and effective drug candidates for the treatment of a wide range of cancers.

References

The Emergence of 1H-Pyrrolo[3,2-c]pyridine as a Privileged Scaffold for Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel kinase inhibitors is a cornerstone of modern drug development, particularly in oncology. The 1H-pyrrolo[3,2-c]pyridine scaffold has recently emerged as a versatile and promising core structure for the design of potent and selective kinase inhibitors. This technical guide provides an in-depth overview of the discovery and development of a key series of 1H-pyrrolo[3,2-c]pyridine derivatives, focusing on their role as inhibitors of Monopolar Spindle 1 (MPS1) kinase, a critical regulator of cell division.

The 1H-Pyrrolo[3,2-c]pyridine Scaffold: From Hit to Lead

The journey to identify potent kinase inhibitors based on the 1H-pyrrolo[3,2-c]pyridine core began with a high-throughput screening (HTS) hit, compound 8, which demonstrated inhibitory activity against MPS1 kinase. Although potent, this initial hit suffered from poor selectivity and metabolic instability, necessitating a comprehensive structure-based optimization campaign.[1]

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the initial hit compound (8) led to a significant improvement in potency and selectivity. Key insights from the structure-activity relationship studies are summarized below.

Table 1: Structure-Activity Relationship of 1H-Pyrrolo[3,2-c]pyridine Derivatives as MPS1 Kinase Inhibitors

CompoundR1 (Aniline)R2 (C-2 Heterocycle)MPS1 IC50 (μM)P-MPS1 IC50 (μM)HCT116 GI50 (μM)MLM (% remaining)
8UnsubstitutedPyrazole
25UnsubstitutedPyrazole0.02599
29UnsubstitutedN-Methylpyrazole0.1272
34C-2 MethoxyOxazole
65Optimized AnilineOptimized Heterocycle0.040.16

Data extracted from a study on the structure-based design of 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1.[1] MLM denotes Mouse Liver Microsomal stability.

The SAR studies revealed that modifications to the aniline and the C-2 heterocycle of the pyrrolopyridine scaffold were crucial for enhancing the inhibitory activity and metabolic stability.[1] N-methylation of the C-2 pyrazole in compound 25, for instance, led to a slight decrease in potency (from an IC50 of 0.025 μM to 0.12 μM) but resulted in a significant improvement in metabolic stability (from 99% to 72% remaining in MLM assay).[1] This highlights the delicate balance between potency and pharmacokinetic properties in drug design.

Mechanism of Action: Targeting the Kinase Hinge Region

The binding mode of these inhibitors was elucidated through X-ray crystallography, which confirmed their interaction with the hinge region of the MPS1 kinase. The crystal structure of MPS1 in complex with an oxazole-containing derivative (compound 34) provided a clear understanding of the key interactions driving the inhibitory activity.[1]

Inhibitor Inhibitor MPS1_Kinase MPS1_Kinase Inhibitor->MPS1_Kinase Binds to Hinge_Region Hinge_Region Inhibitor->Hinge_Region Interacts with Aniline_Moiety Aniline_Moiety Inhibitor->Aniline_Moiety Consists of C2_Heterocycle C2_Heterocycle Inhibitor->C2_Heterocycle Consists of MPS1_Kinase->Hinge_Region Contains ATP_Binding_Pocket ATP_Binding_Pocket Hinge_Region->ATP_Binding_Pocket Part of Aniline_Moiety->ATP_Binding_Pocket Occupies

Figure 1: Interaction of the 1H-pyrrolo[3,2-c]pyridine inhibitor with the MPS1 kinase.

The pyrrolopyridine scaffold forms a crucial hinge-binding motif, while the aniline and C-2 heterocycle moieties occupy other key pockets within the ATP-binding site.[1] This binding mode is consistent with the observed SAR, where modifications to these groups directly impact the potency of the inhibitors.

Experimental Protocols

Synthesis of the 1H-Pyrrolo[3,2-c]pyridine Core

The synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold is a multi-step process that can be adapted to introduce various substituents. A general synthetic scheme is outlined below.

Start Starting Material (e.g., Substituted Pyridine) Step1 Introduction of Side Chain Start->Step1 Step2 Cyclization Step1->Step2 Step3 Functional Group Interconversion Step2->Step3 Final 1H-Pyrrolo[3,2-c]pyridine Core Step3->Final

Figure 2: General synthetic workflow for the 1H-pyrrolo[3,2-c]pyridine core.

Detailed synthetic procedures for specific analogs can be found in the supporting information of the primary literature.[1]

Kinase Inhibition Assay

The inhibitory activity of the compounds against MPS1 kinase was determined using a biochemical assay. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, which represents the concentration of inhibitor required to reduce the kinase activity by 50%, is then calculated.

Cellular Proliferation Assay

The anti-proliferative activity of the compounds was assessed using a cell-based assay, such as the HCT116 GI50 assay. This assay measures the concentration of the compound required to inhibit the growth of cancer cells by 50%. This provides an indication of the compound's cellular potency and its ability to engage the target in a cellular context.[1]

Other Kinase Targets of the 1H-Pyrrolo[3,2-c]pyridine Scaffold

While the focus of this guide is on MPS1 kinase, it is important to note that derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have also shown potent inhibitory activity against other kinases, such as FMS kinase. This highlights the versatility of this scaffold in targeting different members of the kinome.

Table 2: Inhibitory Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives against FMS Kinase

CompoundFMS Kinase IC50 (nM)
1e60
1r30
KIST101029 (Lead Compound)96

Data from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[2]

Compound 1r, a derivative of the 1H-pyrrolo[3,2-c]pyridine scaffold, was found to be a potent and selective inhibitor of FMS kinase, with an IC50 of 30 nM.[2] This compound also demonstrated significant anti-proliferative activity in various cancer cell lines.[2]

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a valuable starting point for the development of potent and selective kinase inhibitors. The successful optimization of an initial HTS hit into a lead compound with excellent cellular potency and oral bioavailability demonstrates the power of structure-based drug design. Future research in this area will likely focus on further exploring the SAR of this scaffold to develop inhibitors with improved pharmacokinetic and pharmacodynamic properties, as well as on expanding the range of kinase targets that can be effectively modulated by this versatile chemical series.

References

The Pivotal Role of the 4-Methoxy Group in 1H-Pyrrolo[3,2-c]pyridine Analogs: A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic targets. This technical guide delves into the critical structure-activity relationships (SAR) of 4-methoxy-1H-pyrrolo[3,2-c]pyridine analogs, providing a comprehensive overview for researchers, scientists, and drug development professionals. By examining key substitutions and their impact on biological activity, this document aims to illuminate the path toward designing more potent and selective therapeutic agents.

The this compound core has been identified as a crucial pharmacophore in the development of inhibitors for various kinases and as anticancer agents. The strategic placement of the methoxy group at the C4 position often plays a pivotal role in target engagement and overall compound efficacy. This guide will explore the nuances of SAR, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding of this important chemical series.

Structure-Activity Relationship Overview

The biological activity of this compound analogs is highly sensitive to substitutions at various positions of the heterocyclic core. Key areas of modification include the N1, C2, and C6 positions, with each site offering unique opportunities to modulate potency, selectivity, and pharmacokinetic properties.

A general workflow for investigating the SAR of this scaffold is outlined below:

SAR_Workflow A Scaffold Selection: This compound B Initial Hit Compound Identification A->B Library Screening C Systematic Analog Synthesis (N1, C2, C6 modifications) B->C Hit-to-Lead D In Vitro Biological Screening (e.g., Kinase Assays, Cell Proliferation) C->D Compound Library E Data Analysis and SAR Establishment D->E Activity Data E->C Iterative Design F Lead Optimization (ADME/Tox, In Vivo Efficacy) E->F Lead Identification G Candidate Drug F->G Preclinical Development

A general workflow for SAR studies.

Quantitative SAR Data of this compound Analogs

The following tables summarize the quantitative data for various analogs, highlighting the impact of structural modifications on their biological activity.

Table 1: SAR of 1H-Pyrrolo[3,2-c]pyridine Analogs as MPS1 Kinase Inhibitors

CompoundR1 (N1-position)R2 (C2-position)R3 (C6-position)MPS1 IC50 (µM)HCT116 GI50 (µM)
8 HH3,4-dimethoxyanilino0.0250.55
21 HH4-methoxyanilino0.025Not Reported
22 HH4-(dimethylamino)anilinoNot ReportedNot Reported
23 HH4-(trifluoromethoxy)anilinoNot ReportedNot Reported
24 HH4-(methylsulfonyl)anilinoNot ReportedNot Reported
30 H1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl3,4-dimethoxyanilino0.079Not Reported
31 H1-(difluoromethyl)-1H-pyrazol-4-yl3,4-dimethoxyanilino0.46Not Reported
61 Boc1-methyl-1H-pyrazol-4-yl3,4-dimethoxyanilinoPotent0.50
62 H1-methyl-1H-pyrazol-4-yl3,4-dimethoxyanilinoPotent4.60

Data extracted from a study on MPS1 inhibitors.[1]

Table 2: SAR of 1H-Pyrrolo[3,2-c]pyridine Analogs as FMS Kinase Inhibitors

CompoundLinkerR-GroupFMS IC50 (nM)
KIST101029 (Lead) Amide3-(trifluoromethyl)phenyl96
1e Amide3-chlorophenyl60
1r Amide3-cyanophenyl30

Data extracted from a study on FMS kinase inhibitors.[2]

Table 3: Antiproliferative Activity of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Analogs

CompoundB-Ring (Aryl Group)HeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl>10>10>10
10b o-tolyl1.251.532.17
10c m-tolyl0.891.121.34
10e 3,4-dimethylphenyl0.560.680.91
10i 3-hydroxy-4-methoxyphenyl0.340.410.55
10m 4-chlorophenyl0.480.590.76
10t 1H-indol-6-yl0.120.150.21

Data extracted from a study on colchicine-binding site inhibitors.[3][4][5]

Key Signaling Pathway Inhibition

Many this compound analogs function by inhibiting protein kinases, which are crucial components of cellular signaling pathways. The diagram below illustrates a simplified generic kinase signaling pathway that is often targeted by these inhibitors.

Kinase_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Signal Transduction Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Inhibitor This compound Analog Inhibitor->Kinase_Cascade Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Targeted inhibition of a kinase signaling pathway.

Experimental Protocols

General Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

A common synthetic route to this class of compounds involves a multi-step process.[4] A key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, is first synthesized. This intermediate is then coupled with 3,4,5-trimethoxyphenylboronic acid in the presence of a copper (II) acetate catalyst to yield 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.[4] Finally, a Suzuki coupling reaction with various arylboronic acids furnishes the target 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine analogs.[4]

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using an in vitro kinase assay. For example, in the case of MPS1 kinase, the assay measures the ability of the compounds to inhibit the phosphorylation of a substrate peptide by the kinase.[1] The assay is usually performed in a multi-well plate format. The kinase, substrate, ATP, and the test compound are incubated together for a specific period. The extent of phosphorylation is then quantified, often using a fluorescence- or luminescence-based method. IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, are then calculated from dose-response curves.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours). Following treatment, MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The GI50 or IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, are determined from the dose-response curves.[3]

Conclusion

The this compound scaffold represents a versatile and highly tractable starting point for the development of novel therapeutic agents. The structure-activity relationships discussed herein underscore the importance of systematic structural modifications in optimizing the biological activity of these analogs. The data clearly indicates that substitutions at the N1, C2, and C6 positions can profoundly influence potency against various targets, including kinases and tubulin. Future efforts in this area should continue to explore novel substitutions and leverage the insights from these SAR studies to design next-generation inhibitors with improved efficacy and safety profiles.

References

In Silico Prediction of Protein Targets for 4-methoxy-1H-pyrrolo[3,2-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico methodologies for predicting the biological targets of the novel small molecule, 4-methoxy-1H-pyrrolo[3,2-c]pyridine. It details a systematic workflow for target identification, summarizes potential protein targets based on the activities of structurally related compounds, and outlines the signaling pathways these targets modulate. This document is intended to serve as a technical resource for researchers engaged in drug discovery and development.

Introduction to this compound

This compound is a heterocyclic small molecule with a pyrrolopyridine scaffold. This core structure is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. Derivatives of the broader pyrrolo[3,2-c]pyridine class have demonstrated a range of pharmacological activities, including potent anticancer effects. These activities are often attributed to the inhibition of key proteins involved in cell division and signaling. Notably, compounds with a similar scaffold have been identified as inhibitors of Monopolar Spindle 1 (MPS1) kinase, FMS-like tyrosine kinase 3 (FMS), and tubulin polymerization. Given these precedents, this compound emerges as a compelling candidate for in silico target prediction to elucidate its potential mechanisms of action and therapeutic applications.

In Silico Target Prediction Methodologies

The identification of protein targets for a novel small molecule is a critical step in drug discovery. In silico, or computational, approaches offer a rapid and cost-effective means to generate testable hypotheses about a compound's biological activity. These methods can be broadly categorized into ligand-based and structure-based approaches. This guide focuses on ligand-based methods, which are particularly useful when the three-dimensional structure of potential targets is unknown or when a large number of potential targets are being screened.

Ligand-based target prediction operates on the principle of chemical similarity: molecules with similar structures are likely to have similar biological activities. By comparing the chemical features of a query molecule to a database of compounds with known protein targets, potential targets for the query can be inferred.

A generalized workflow for in silico target prediction is illustrated in the diagram below.

G cluster_0 Compound Input and Preparation cluster_1 Target Prediction cluster_2 Analysis and Prioritization cluster_3 Experimental Validation A Input Compound Structure (SMILES: COC1=NC=CC2=C1C=CN2) B 2D/3D Structure Generation and Conformer Ensemble A->B C Similarity Search against Bioactivity Databases (e.g., ChEMBL, PubChem) B->C D Prediction using Web Servers (e.g., SwissTargetPrediction) B->D E Rank Predicted Targets (by probability, score, etc.) C->E D->E F Literature Review and Pathway Analysis E->F G In Vitro Binding Assays F->G H Cell-based Functional Assays F->H

In Silico Target Prediction Workflow

Experimental Protocol: Ligand-Based Target Prediction of this compound

This protocol outlines a detailed procedure for predicting the protein targets of this compound using publicly available web-based tools.

Objective: To identify and rank potential protein targets for this compound using ligand-based in silico methods.

Materials:

  • A computer with internet access.

  • The SMILES (Simplified Molecular Input Line Entry System) string for this compound: COC1=NC=CC2=C1C=CN2

Procedure:

Step 1: Compound Representation 1.1. Obtain the 2D structure of this compound. 1.2. Convert the 2D structure into a SMILES string. For this compound, the SMILES string is COC1=NC=CC2=C1C=CN2.

Step 2: Target Prediction using SwissTargetPrediction 2.1. Navigate to the SwissTargetPrediction web server. 2.2. In the input field, paste the SMILES string COC1=NC=CC2=C1C=CN2. 2.3. Select "Homo sapiens" as the organism of interest. 2.4. Initiate the prediction by clicking the "Predict targets" button. 2.5. The server will return a list of predicted targets, ranked by probability. The results are based on a combination of 2D and 3D similarity to known ligands. 2.6. Analyze the results, paying close attention to the target class and the probability score. The output will categorize targets (e.g., kinases, enzymes, G-protein coupled receptors) and provide a visual representation of the most likely targets.

Step 3: Bioactivity Data Mining in ChEMBL 3.1. Access the ChEMBL database. 3.2. Use the search function to perform a substructure search using the SMILES string COC1=NC=CC2=C1C=CN2. 3.3. The search will retrieve compounds in the database that contain the this compound scaffold. 3.4. For each retrieved compound, examine the associated bioactivity data. This includes the protein target, the type of bioactivity (e.g., IC50, Ki), and the potency. 3.5. Compile a list of protein targets that are modulated by compounds structurally similar to this compound.

Step 4: Cross-Verification with PubChem 4.1. Go to the PubChem database. 4.2. Perform a structure search using the SMILES string COC1=NC=CC2=C1C=CN2. 4.3. Explore the "BioAssay Results" section for the compound and its analogs. 4.4. This section provides data from high-throughput screening and other assays, which can reveal potential biological activities and targets.

Step 5: Data Consolidation and Target Prioritization 5.1. Combine the lists of potential targets generated from SwissTargetPrediction, ChEMBL, and PubChem. 5.2. Prioritize targets that are consistently predicted across multiple platforms. 5.3. Give higher priority to targets for which there is strong evidence from closely related analogs in ChEMBL and PubChem. 5.4. Conduct a literature review for the top-ranked targets to understand their biological function and relevance to disease.

Potential Protein Targets and Signaling Pathways

Based on the known biological activities of structurally similar pyrrolopyridine derivatives, several protein classes emerge as high-probability targets for this compound. A summary of these potential targets is presented in the table below.

Target ClassSpecific ExamplesRationale for PredictionPotential Therapeutic Area
Kinases Monopolar Spindle 1 (MPS1), FMS-like tyrosine kinase 3 (FMS)Derivatives of 1H-pyrrolo[3,2-c]pyridine are known to inhibit these kinases.Oncology
Cytoskeletal Proteins Tubulin (colchicine binding site)1H-pyrrolo[3,2-c]pyridine derivatives have been shown to act as colchicine-binding site inhibitors, disrupting microtubule dynamics.Oncology

The inhibition of these targets can have significant effects on cellular signaling pathways, particularly those involved in cell cycle regulation and proliferation.

Hypothetical Kinase Inhibition Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound through the inhibition of a key cell cycle kinase, such as MPS1.

G cluster_0 Upstream Signal cluster_1 Kinase Activation cluster_2 Downstream Effectors cluster_3 Cellular Outcome Mitotic_Stress Mitotic Stress MPS1 MPS1 Kinase Mitotic_Stress->MPS1 activates Knl1 Knl1 MPS1->Knl1 phosphorylates Bub1 Bub1 Knl1->Bub1 recruits Mad1 Mad1 Bub1->Mad1 activates SAC Spindle Assembly Checkpoint Activation Mad1->SAC Apoptosis Apoptosis SAC->Apoptosis induces Inhibitor This compound Inhibitor->MPS1 inhibits

Hypothetical MPS1 Kinase Inhibition Pathway

In this putative pathway, this compound acts as an inhibitor of MPS1 kinase. MPS1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome segregation during mitosis.[1][2] By inhibiting MPS1, the compound would disrupt the downstream phosphorylation cascade involving Knl1, Bub1, and Mad1, leading to a failure of the SAC.[3] This can ultimately induce apoptosis in rapidly dividing cells, such as cancer cells.

Conclusion

The in silico target prediction workflow detailed in this guide provides a robust framework for generating hypotheses about the biological targets of this compound. Based on the chemical similarity to known bioactive compounds, kinases such as MPS1 and FMS, as well as tubulin, are identified as high-priority potential targets. The inhibition of these targets has significant implications for cancer therapy. The experimental protocol provided herein can be readily implemented to generate a ranked list of potential targets, which can then be validated through in vitro and cell-based assays. This integrated computational and experimental approach is essential for accelerating the discovery and development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-methoxy-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-methoxy-1H-pyrrolo[3,2-c]pyridine, a heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The synthesis is based on established methodologies for the construction of the 1H-pyrrolo[3,2-c]pyridine core structure, adapted for the specific target molecule.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from a commercially available substituted pyridine. The general strategy involves the formation of a pyrrole ring fused to the pyridine core.

Overall Synthetic Scheme:

A plausible synthetic route starts from 2-bromo-4-methoxypyridine and proceeds through nitration, formation of an enamine intermediate, and subsequent reductive cyclization.

Synthetic_Pathway A 2-Bromo-4-methoxypyridine B 2-Bromo-4-methoxy-3-nitropyridine A->B   HNO₃, H₂SO₄ C (E)-2-bromo-N,N-dimethyl-1-(4-methoxy-3-nitropyridin-2-yl)ethenamine B->C   DMF-DMA D This compound C->D   Fe, AcOH

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2-Bromo-4-methoxy-3-nitropyridine

This initial step involves the nitration of 2-bromo-4-methoxypyridine to introduce a nitro group at the 3-position of the pyridine ring.

  • Materials:

    • 2-Bromo-4-methoxypyridine

    • Fuming nitric acid (HNO₃)

    • Sulfuric acid (H₂SO₄)

    • Ice

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask cooled in an ice bath, slowly add 2-bromo-4-methoxypyridine to concentrated sulfuric acid with stirring.

    • To this solution, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield 2-bromo-4-methoxy-3-nitropyridine.

Step 2: Synthesis of (E)-2-bromo-N,N-dimethyl-1-(4-methoxy-3-nitropyridin-2-yl)ethenamine

The second step involves the reaction of the nitropyridine derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate.

  • Materials:

    • 2-Bromo-4-methoxy-3-nitropyridine

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Dissolve 2-bromo-4-methoxy-3-nitropyridine in anhydrous N,N-dimethylformamide.

    • Add N,N-dimethylformamide dimethyl acetal to the solution.

    • Heat the reaction mixture at 80-90 °C for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

The final step is the reductive cyclization of the enamine intermediate to form the desired 1H-pyrrolo[3,2-c]pyridine ring system.

  • Materials:

    • (E)-2-bromo-N,N-dimethyl-1-(4-methoxy-3-nitropyridin-2-yl)ethenamine

    • Iron powder (Fe)

    • Glacial acetic acid (AcOH)

    • Ethanol

    • Saturated aqueous sodium carbonate (Na₂CO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Suspend the crude enamine intermediate in a mixture of ethanol and glacial acetic acid.

    • Add iron powder to the suspension in portions with vigorous stirring.

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter it through a pad of Celite to remove the iron residues.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium carbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of this compound based on similar reported syntheses of related compounds.

StepProductStarting MaterialReagentsTypical Yield (%)
12-Bromo-4-methoxy-3-nitropyridine2-Bromo-4-methoxypyridineHNO₃, H₂SO₄70-85
2(E)-2-bromo-N,N-dimethyl-1-(4-methoxy-3-nitropyridin-2-yl)ethenamine2-Bromo-4-methoxy-3-nitropyridineDMF-DMA80-95
3This compoundEnamine IntermediateFe, AcOH50-70

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Enamine Formation cluster_step3 Step 3: Reductive Cyclization start1 Dissolve 2-bromo-4-methoxypyridine in H₂SO₄ react1 Add fuming HNO₃ start1->react1 workup1 Quench with ice, neutralize, and extract react1->workup1 purify1 Column Chromatography workup1->purify1 product1 2-Bromo-4-methoxy-3-nitropyridine purify1->product1 start2 Dissolve nitropyridine in DMF product1->start2 react2 Add DMF-DMA and heat start2->react2 workup2 Solvent removal react2->workup2 product2 Crude Enamine Intermediate workup2->product2 start3 Suspend enamine in EtOH/AcOH product2->start3 react3 Add Fe powder and reflux start3->react3 workup3 Filter, concentrate, and extract react3->workup3 purify3 Column Chromatography workup3->purify3 product3 This compound purify3->product3

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 1H-Pyrrolo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of 1H-pyrrolo[3,2-c]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The methodologies outlined below leverage palladium-catalyzed cross-coupling reactions, offering efficient and versatile routes to this important scaffold.

Introduction

The 1H-pyrrolo[3,2-c]pyridine core is a key pharmacophore found in numerous biologically active molecules, including kinase inhibitors and anticancer agents.[1][2] Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, have become indispensable tools for the construction of this bicyclic system, allowing for the introduction of a wide range of substituents with high efficiency and functional group tolerance.[3][4] This document details established protocols for these transformations, providing researchers with the necessary information to synthesize substituted 1H-pyrrolo[3,2-c]pyridines in a laboratory setting.

General Synthetic Strategies

The palladium-catalyzed synthesis of 1H-pyrrolo[3,2-c]pyridines typically involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. Key strategies include:

  • Suzuki Coupling: To introduce aryl or heteroaryl substituents at various positions of the pyrrolo[3,2-c]pyridine scaffold.[1]

  • Sonogashira Coupling: For the introduction of alkynyl groups, which can then undergo subsequent cyclization to form the pyrrole ring.[4][5]

  • Buchwald-Hartwig Amination: To form key C-N bonds, often used to append anilines or other nitrogen-containing fragments.[3][4]

  • Domino and Tandem Reactions: Multi-step sequences performed in a single pot to rapidly build molecular complexity.[4][6]

Below is a generalized workflow for the synthesis of substituted 1H-pyrrolo[3,2-c]pyridines.

G cluster_0 Starting Material Preparation cluster_1 Palladium-Catalyzed Cross-Coupling cluster_2 Cyclization & Final Product Formation start Functionalized Pyridine suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst, Ligand, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd Catalyst, Ligand, Base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd Catalyst, Ligand, Base cyclization Intramolecular Cyclization suzuki->cyclization sonogashira->cyclization buchwald->cyclization product Substituted 1H-pyrrolo[3,2-c]pyridine cyclization->product

Caption: General workflow for palladium-catalyzed synthesis of 1H-pyrrolo[3,2-c]pyridines.

Experimental Protocols

Protocol 1: Suzuki Cross-Coupling for the Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines[1]

This protocol describes the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines via a Suzuki cross-coupling reaction.

Reaction Scheme:

G reactant1 6-bromo-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridine catalyst Pd(PPh₃)₄, K₂CO₃ 1,4-dioxane/H₂O Microwave, 125 °C, 26 min reactant2 Arylboronic Acid product 6-aryl-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridine catalyst->product

Caption: Suzuki cross-coupling reaction for the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines.

Materials:

  • 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq)

  • Substituted arylboronic acid (1.5 eq)

  • Potassium carbonate (K₂CO₃) (5.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave reactor vessel, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), the corresponding arylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol).

  • Add 1,4-dioxane (6 mL) and water (2 mL) to the vessel.

  • Degas the mixture with a stream of nitrogen for 5-10 minutes.

  • Seal the vessel and heat the mixture in a microwave reactor at 125 °C for 26 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.

Data Summary:

CompoundArylboronic AcidYield (%)
10a Phenylboronic acid63
10c m-Tolylboronic acid94
10d p-Tolylboronic acid67
10f 2-Methoxyphenylboronic acid76
10h 4-Methoxyphenylboronic acid51
10k 4-Ethoxyphenylboronic acid57
10m 4-Chlorophenylboronic acid32

Data extracted from Wang, C. et al. (2024).[1]

Protocol 2: Sonogashira Coupling/Heteroannulation for the Synthesis of 1,2,4-Trisubstituted 1H-pyrrolo[3,2-c]quinolines[7]

This protocol outlines a one-pot synthesis of 1,2,4-trisubstituted 1H-pyrrolo[3,2-c]quinolines from 2-aryl-3-iodo-4-(phenylamino)quinolines and terminal alkynes via a palladium/copper-catalyzed Sonogashira cross-coupling followed by heteroannulation.

Materials:

  • 2-Aryl-3-iodo-4-(phenylamino)quinoline (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A mixture of the 2-aryl-3-iodo-4-(phenylamino)quinoline (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.1 mmol) in a solvent mixture of Et₃N (5 mL) and DMF (10 mL) is stirred at room temperature for 10 minutes.

  • The reaction mixture is then heated at 80 °C under a nitrogen atmosphere for the time specified in the data summary table.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Data Summary:

Starting Quinoline (Aryl group)AlkyneTime (h)Yield (%)
PhenylPhenylacetylene685
Phenyl1-Hexyne878
4-MethylphenylPhenylacetylene688
4-Methoxyphenyl1-Hexyne880

Representative data based on the methodology described in reference.

Concluding Remarks

The palladium-catalyzed methodologies presented herein offer robust and versatile strategies for the synthesis of a variety of substituted 1H-pyrrolo[3,2-c]pyridines. The choice of the specific protocol will depend on the desired substitution pattern and the availability of starting materials. These protocols can be adapted and optimized for specific target molecules, providing a solid foundation for further research and development in the field of medicinal chemistry.

References

Application Notes and Protocols: Sonogashira Coupling for the Synthesis of 4-methoxy-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds and is a key building block in medicinal chemistry. The Sonogashira coupling reaction is a powerful and versatile cross-coupling method in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, offers a straightforward route to complex molecules under relatively mild conditions.[2][3][4] This application note provides a detailed protocol for the synthesis of 4-methoxy-1H-pyrrolo[3,2-c]pyridine utilizing a key Sonogashira coupling step.

The Sonogashira reaction is widely employed in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[2][5] Its tolerance of a wide range of functional groups makes it particularly suitable for the late-stage functionalization of complex molecules.[6] The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][5] The palladium catalyst facilitates the oxidative addition of the halide and the reductive elimination of the final product, while the copper co-catalyst is crucial for the formation of a copper acetylide intermediate.[1] Copper-free variations of the Sonogashira reaction have also been developed to prevent undesirable alkyne homocoupling (Glaser coupling) and simplify product purification.[1][7]

Proposed Synthetic Strategy

A plausible synthetic route to this compound involves the Sonogashira coupling of a halogenated 1H-pyrrolo[3,2-c]pyridine precursor with 4-methoxyphenylacetylene. A suitable starting material for this approach is 4-chloro-1H-pyrrolo[3,2-c]pyridine. The overall synthetic workflow is depicted below.

Sonogashira_Workflow cluster_prep Precursor Synthesis cluster_coupling Sonogashira Coupling cluster_workup Workup and Purification cluster_analysis Analysis Start Commercially Available Starting Materials Prep Synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine Start->Prep Reagents 4-chloro-1H-pyrrolo[3,2-c]pyridine, 4-methoxyphenylacetylene, Pd catalyst, Cu(I) co-catalyst, Base, Solvent Prep->Reagents Reaction Sonogashira Coupling Reaction Reagents->Reaction Workup Quenching, Extraction, and Washing Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Product This compound Analysis->Product

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Sonogashira Coupling

This protocol details the Sonogashira coupling of 4-chloro-1H-pyrrolo[3,2-c]pyridine with 4-methoxyphenylacetylene.

Materials:

  • 4-chloro-1H-pyrrolo[3,2-c]pyridine

  • 4-methoxyphenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.01-0.03 eq).

  • Solvent and Reagent Addition: Add anhydrous solvent (THF or DMF) to the flask, followed by the addition of the base (triethylamine or diisopropylamine, 2.0-3.0 eq).

  • Alkyne Addition: Add 4-methoxyphenylacetylene (1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Data Presentation: Key Reaction Parameters

The following table summarizes typical reaction parameters for the Sonogashira coupling in the synthesis of this compound, based on general literature procedures for similar heterocyclic systems.

ParameterRecommended ConditionsNotes
Aryl Halide 4-chloro-1H-pyrrolo[3,2-c]pyridineThe reactivity of the halide is in the order I > Br > Cl.[2] For chloro-substituted pyridines, slightly harsher conditions (e.g., higher temperature) might be necessary compared to iodo or bromo analogs.
Alkyne 4-methoxyphenylacetyleneTypically used in a slight excess (1.1-1.5 equivalents).
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Catalyst loading is typically between 2-5 mol%.
Copper Co-catalyst Copper(I) iodide (CuI)Co-catalyst loading is generally 1-3 mol%.
Base Triethylamine (TEA), Diisopropylamine (DIPA)An amine base is used to neutralize the hydrogen halide formed during the reaction.[3] It can also serve as the solvent in some cases.
Solvent THF, DMF, AcetonitrileAnhydrous and anaerobic conditions are typically required, although newer methods can be performed under less stringent conditions.[3]
Temperature Room temperature to 80 °CThe reaction temperature depends on the reactivity of the aryl halide.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS until the starting material is consumed.

Signaling Pathway and Logical Relationships

The catalytic cycle of the Sonogashira coupling reaction is a well-established process involving both palladium and copper catalysts. The following diagram illustrates the key steps in this dual catalytic cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X      L₂ OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAlkyne Ar-Pd(II)-C≡CR        L₂ Transmetal->PdII_ArAlkyne RedElim Reductive Elimination PdII_ArAlkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuX CuX CuAcetylide Cu-C≡CR CuX->CuAcetylide + R-C≡C-H + Base Alkyne R-C≡C-H Alkyne->CuAcetylide Base Base Base->CuAcetylide CuAcetylide->Transmetal

References

Application Notes and Protocols: Suzuki Coupling for Functionalizing 1H-pyrrolo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, exhibiting a range of biological activities. The functionalization of this core structure is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of diverse substituents onto the pyrrolopyridine ring system. This document provides a detailed protocol for the Suzuki coupling reaction to synthesize 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives, based on established literature procedures.

Quantitative Data Summary

The following table summarizes the yields of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines synthesized via a microwave-assisted Suzuki coupling reaction.[1]

CompoundAryl SubstituentYield (%)
10a phenyl63
10b o-tolyl65
10f 2-methoxyphenyl76
10h 4-methoxyphenyl51
10m 4-chlorophenyl32

Additionally, a microwave-assisted Suzuki coupling for a related pyrroloisoquinoline scaffold yielded the following products:

CompoundCoupling PartnerYield (%)
2 2-chloropyridine-4-boronic acid51[2]
3 6-aminopyridin-3-boronic acid pinacol ester65[2]
16 pyrazole-4-boronic acid pinacol ester31[3]
17 1-Boc-pyrrole-2-boronic acid pinacol ester69[3]

Experimental Protocols

This section details two representative protocols for the Suzuki coupling functionalization of 1H-pyrrolo[3,2-c]pyridine derivatives.

Protocol 1: Microwave-Assisted Suzuki Coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine [1]

This protocol is suitable for the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.

Materials:

  • 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq)

  • Substituted phenylboronic acid (1.5 eq)

  • Potassium carbonate (K₂CO₃) (5.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Microwave reactor

Procedure:

  • To a microwave reaction vessel, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol, 1.0 eq), the corresponding substituted phenylboronic acid (0.15 mmol, 1.5 eq), K₂CO₃ (0.5 mmol, 5.0 eq), and Pd(PPh₃)₄ (0.006 mmol, 0.06 eq).

  • Add 1,4-dioxane (6 mL) and water (2 mL) to the vessel.

  • Degas the mixture with a stream of nitrogen (N₂).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 125 °C for 26 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.

Protocol 2: General Microwave-Assisted Suzuki Coupling [2][3]

This protocol provides a general procedure for the Suzuki coupling of a halogenated pyrrolopyridine core with various boronic acids or esters.

Materials:

  • Halogenated 1H-pyrrolo[3,2-c]pyridine derivative (1.0 eq)

  • Boronic acid or boronic ester (1.6 - 3.0 eq)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 eq)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Microwave reactor

Procedure:

  • In a 10 mL microwave tube, combine the halogenated 1H-pyrrolo[3,2-c]pyridine derivative (1.0 eq), the corresponding boronic acid or boronic ester (1.6 - 3.0 eq), Na₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.02 eq).

  • Add a 4:1 mixture of DMF/H₂O to achieve a final concentration of 75 mM.

  • Purge the tube with argon and seal it.

  • Place the tube in the microwave reactor and irradiate for two 15-minute intervals with a power of 175 W, maintaining a temperature between 80-100 °C.

  • Upon completion, add water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the functionalized product.

Visualizations

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification PyrroloPyridine 1H-pyrrolo[3,2-c]pyridine (Halogenated) Microwave Microwave Irradiation (80-125°C) PyrroloPyridine->Microwave BoronicAcid Aryl Boronic Acid or Ester BoronicAcid->Microwave Catalyst Pd(PPh₃)₄ Catalyst->Microwave Base Base (K₂CO₃ or Na₂CO₃) Base->Microwave Solvent Solvent (Dioxane/H₂O or DMF/H₂O) Solvent->Microwave Extraction Aqueous Workup & Extraction Microwave->Extraction Reaction Mixture Purification Column Chromatography Extraction->Purification Crude Product Product Functionalized 1H-pyrrolo[3,2-c]pyridine Purification->Product Purified Product

Caption: Workflow for the Suzuki coupling functionalization of 1H-pyrrolo[3,2-c]pyridines.

Suzuki_Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation (Ar'B(OR)₂ + Base) Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination Product Ar-Ar' Ar-Pd(II)-Ar'(L₂)->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for 4-methoxy-1H-pyrrolo[3,2-c]pyridine in MTT Assay for Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-methoxy-1H-pyrrolo[3,2-c]pyridine belongs to the pyrrolopyridine class of heterocyclic compounds, a scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated potent anticancer properties by targeting fundamental cellular processes. For instance, certain derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] Others have been shown to inhibit critical signaling pathways such as the Hedgehog and AKT/mTOR pathways.[3][4] This document provides a detailed protocol for assessing the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for evaluating cell metabolic activity as an indicator of cell viability.[5][6][7]

Experimental Protocols

1. Materials and Reagents

  • This compound

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

2. Cell Culture and Seeding

  • Maintain the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Harvest cells during their logarithmic growth phase using Trypsin-EDTA.

  • Determine the cell concentration and viability using a hemocytometer or an automated cell counter.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours to allow for cell attachment and recovery.[6]

3. Compound Preparation and Treatment

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • On the day of the experiment, prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • After the 24-hour incubation period, carefully aspirate the medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Include a vehicle control group (cells treated with medium containing the same concentration of DMSO as the highest compound concentration) and a blank control group (medium only, without cells).

  • Incubate the plates for another 24, 48, or 72 hours, depending on the experimental design.[8]

4. MTT Assay Procedure

  • Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.[5]

  • Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Gently agitate the plates on a shaker for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

5. Data Analysis

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability. This can be calculated using non-linear regression analysis in software such as GraphPad Prism.

Data Presentation

The cytotoxic activity of this compound is summarized in the table below. The data presented are representative and intended for illustrative purposes.

Cell LineTissue OriginIncubation Time (h)IC₅₀ (µM) [Representative]
HeLaCervical Cancer4815.5
MCF-7Breast Cancer4822.8
A549Lung Cancer4835.2

Mandatory Visualization

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, MCF-7) cell_seeding 2. Cell Seeding (96-well plate, 5x10^3 cells/well) cell_culture->cell_seeding incubation_24h 3. Incubation (24h) (Allow cell attachment) cell_seeding->incubation_24h treatment 5. Treat Cells (Incubate for 24-72h) incubation_24h->treatment compound_prep 4. Prepare Serial Dilutions (this compound) compound_prep->treatment add_mtt 6. Add MTT Solution (Incubate for 3-4h) treatment->add_mtt formazan_formation Viable cells convert MTT to purple formazan add_mtt->formazan_formation dissolve 7. Dissolve Formazan (Add DMSO) formazan_formation->dissolve read_absorbance 8. Measure Absorbance (570 nm) dissolve->read_absorbance calculate_viability 9. Calculate % Viability read_absorbance->calculate_viability plot_curve 10. Generate Dose-Response Curve calculate_viability->plot_curve determine_ic50 11. Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Tubulin_Inhibition_Pathway Proposed Signaling Pathway for 1H-pyrrolo[3,2-c]pyridine Derivatives cluster_effect Cellular Effects compound This compound tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Inhibits polymerization Microtubule Polymerization compound->polymerization Blocks tubulin->polymerization dynamics Disruption of Microtubule Dynamics polymerization->dynamics spindle Mitotic Spindle Formation Failure dynamics->spindle arrest G2/M Phase Cell Cycle Arrest spindle->arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

References

Application Notes and Protocols for Tubulin Polymerization Inhibition Assay Using 1H-Pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant state of flux, characterized by periods of polymerization and depolymerization, is critical for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The disruption of microtubule dynamics is a well-established and clinically validated strategy in cancer chemotherapy. Compounds that interfere with tubulin polymerization can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising pharmacophore for the development of novel tubulin polymerization inhibitors. This document provides a detailed protocol for an in vitro tubulin polymerization inhibition assay, using a representative compound from this class, to characterize its effects on microtubule dynamics.

While the specific compound 4-methoxy-1H-pyrrolo[3,2-c]pyridine has not been extensively documented as a tubulin inhibitor in publicly available literature, a closely related derivative, 6-(1H-indol-5-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (referred to as compound 10t in cited literature) , has demonstrated potent inhibitory effects on tubulin polymerization.[1][2][3] This document will use data available for this derivative as a representative example to illustrate the application of the assay.

Principle of the Assay

The in vitro tubulin polymerization assay is a fundamental method for identifying and characterizing compounds that modulate microtubule dynamics. The assay monitors the assembly of purified tubulin into microtubules over time. This process is initiated by raising the temperature to 37°C in the presence of GTP. The polymerization of tubulin can be monitored by measuring the increase in fluorescence of a reporter molecule that preferentially binds to polymerized microtubules. Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.

Data Presentation

The inhibitory activity of 1H-pyrrolo[3,2-c]pyridine derivatives can be quantified and compared. The following tables summarize the anti-proliferative activity of the representative compound against various cancer cell lines.

Table 1: Anti-proliferative Activity of a Representative 1H-Pyrrolo[3,2-c]pyridine Derivative (Compound 10t) [1][2]

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical Cancer0.12
SGC-7901Gastric Cancer0.15
MCF-7Breast Cancer0.21

Table 2: Effect of a Representative 1H-Pyrrolo[3,2-c]pyridine Derivative (Compound 10t) on Tubulin Polymerization [1][2][3]

CompoundConcentration (µM)Effect
Compound 10t3Potent inhibition of tubulin polymerization
Compound 10t5Potent inhibition of tubulin polymerization

Experimental Protocols

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This protocol outlines the steps to measure the effect of a test compound on tubulin polymerization in vitro.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compound (e.g., 1H-pyrrolo[3,2-c]pyridine derivative) dissolved in DMSO

  • Positive control (e.g., Nocodazole or Colchicine)

  • Negative control (DMSO vehicle)

  • 96-well, black, clear-bottom microplates

  • Temperature-controlled microplate reader capable of measuring fluorescence (e.g., excitation at 360 nm, emission at 450 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a 2x tubulin polymerization buffer and keep it on ice.

    • Prepare a stock solution of the test compound and positive control in DMSO. A typical starting stock concentration is 10 mM.

    • Create a series of dilutions of the test compound in polymerization buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Setup:

    • On ice, prepare the tubulin reaction mixture. For a final volume of 100 µL per well, this typically consists of:

      • Tubulin (final concentration of 2-3 mg/mL)

      • Glycerol (final concentration of 10%)

      • GTP (final concentration of 1 mM)

      • Fluorescent reporter dye (concentration as per manufacturer's instructions)

      • Tubulin polymerization buffer

    • Add 50 µL of the appropriate test compound dilution, positive control, or vehicle control (for the negative control) to the wells of a pre-chilled 96-well plate.

    • To initiate the polymerization, add 50 µL of the ice-cold tubulin reaction mixture to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1 minute) for a duration of 60-90 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence intensity as a function of time for each concentration of the test compound and the controls.

    • The inhibition of tubulin polymerization can be quantified by comparing the area under the curve (AUC) or the maximum polymerization rate (Vmax) of the treated samples to the negative control.

    • If a dose-response is observed, the IC₅₀ value (the concentration of the compound that inhibits 50% of tubulin polymerization) can be calculated by fitting the data to a suitable sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G Tubulin Polymerization and Inhibition Pathway cluster_0 Cellular Environment Alpha-Tubulin Alpha-Tubulin Heterodimer Heterodimer Alpha-Tubulin->Heterodimer Beta-Tubulin Beta-Tubulin Beta-Tubulin->Heterodimer GTP GTP GTP->Heterodimer binds GDP GDP Microtubule Microtubule Heterodimer->Microtubule Polymerization Microtubule->GDP GTP Hydrolysis Microtubule->Heterodimer Depolymerization Inhibitor 1H-pyrrolo[3,2-c]pyridine Derivative Inhibitor->Heterodimer binds

Caption: Tubulin polymerization and inhibition by a 1H-pyrrolo[3,2-c]pyridine derivative.

G Experimental Workflow for Tubulin Polymerization Inhibition Assay Start Start Prepare_Reagents Prepare Tubulin, Buffers, and Test Compound Dilutions Start->Prepare_Reagents Assay_Setup Add Compound and Tubulin Mix to 96-well plate on ice Prepare_Reagents->Assay_Setup Initiate_Polymerization Incubate at 37°C in Microplate Reader Assay_Setup->Initiate_Polymerization Measure_Fluorescence Measure Fluorescence over Time Initiate_Polymerization->Measure_Fluorescence Data_Analysis Plot Fluorescence vs. Time and Calculate IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro tubulin polymerization inhibition assay.

References

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with 4-methoxy-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and experimental protocols for investigating the effects of 4-methoxy-1H-pyrrolo[3,2-c]pyridine derivatives on the cell cycle of cancer cells. The protocols outlined herein are based on the findings related to a potent derivative, designated as compound 10t, which has been identified as a colchicine-binding site inhibitor that induces G2/M phase cell cycle arrest in cancer cells.[1][2][3] These guidelines will enable researchers to perform similar analyses to evaluate the anti-proliferative and cell cycle-modulating effects of this class of compounds.

Mechanism of Action

The 1H-pyrrolo[3,2-c]pyridine derivative, compound 10t, functions as a tubulin polymerization inhibitor.[1][2][3] It binds to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics.[1][2][3] This interference with microtubule formation and function activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase and subsequently inducing apoptosis in cancer cells.[1][2][3]

Data Presentation

The following tables summarize the quantitative data obtained from studies on a representative this compound derivative, compound 10t.

Table 1: In Vitro Antiproliferative Activity of Compound 10t [1][2][3]

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer0.12
SGC-7901Gastric Cancer0.15
MCF-7Breast Cancer0.21

Table 2: Cell Cycle Analysis of HeLa Cells Treated with Compound 10t for 24 hours [1][2]

TreatmentConcentration% of Cells in G2/M Phase
Control (0.1% DMSO)-3.8%
Compound 10t1 x IC50 (0.12 µM)9.6%
Compound 10t2 x IC50 (0.24 µM)40.6%
Compound 10t3 x IC50 (0.36 µM)67.3%

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the general procedure for culturing cancer cell lines and treating them with the test compound.

Materials:

  • Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • This compound derivative (e.g., compound 10t)

  • Dimethyl sulfoxide (DMSO)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture the desired cancer cell line in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Once the cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count.

  • Seed the cells into 6-well plates at a density that allows for 60-70% confluency at the time of treatment. Incubate overnight.

  • Prepare a stock solution of the this compound derivative in DMSO.

  • Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations (e.g., based on IC50 values). Include a vehicle control with the same final concentration of DMSO as the highest drug concentration.

  • Aspirate the medium from the cells and add the medium containing the different concentrations of the compound or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the preparation and analysis of cells for cell cycle distribution using propidium iodide (PI) staining.

Materials:

  • Treated and control cells from Protocol 1

  • PBS (ice-cold)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Harvesting Cells:

    • For adherent cells, aspirate the treatment medium and wash once with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize with complete medium and transfer the cell suspension to a 15 mL conical tube.

    • For suspension cells, directly transfer the cell suspension to a conical tube.

  • Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant.

  • Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge again.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).

    • Gate the single-cell population and generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is for the analysis of key proteins involved in the G2/M phase transition, such as Cyclin B1 and CDK1.

Materials:

  • Treated and control cells from Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Tris-Buffered Saline with Tween 20 (TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash the treated cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration and add Laemmli buffer. Boil for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use β-actin as a loading control to normalize the expression of the target proteins.

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_analysis Analysis cluster_protein Protein Analysis (Optional) cell_culture 1. Cancer Cell Culture (e.g., HeLa) seeding 2. Seed Cells in 6-well Plates cell_culture->seeding treatment 3. Treat with This compound derivative (e.g., 10t) & Controls seeding->treatment harvest 4. Harvest Cells treatment->harvest lysis 4a. Cell Lysis & Protein Extraction treatment->lysis fixation 5. Fixation in 70% Ethanol harvest->fixation staining 6. Propidium Iodide Staining fixation->staining flow_cytometry 7. Flow Cytometry Analysis staining->flow_cytometry quantification 5a. Protein Quantification lysis->quantification western_blot 6a. Western Blotting (Cyclin B1, CDK1) quantification->western_blot

Caption: Experimental workflow for cell cycle analysis.

signaling_pathway compound This compound Derivative (e.g., 10t) tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization compound->microtubules Inhibition tubulin->microtubules spindle Mitotic Spindle Formation microtubules->spindle sac Spindle Assembly Checkpoint Activation spindle->sac g2m_arrest G2/M Phase Arrest sac->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Signaling pathway for G2/M arrest.

References

Application Notes and Protocols: The Anti-Cancer Potential of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine Derivatives in HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 1H-pyrrolo[3,2-c]pyridine derivatives, with a focus on their potent anti-cancer activities in human cervical cancer (HeLa) cells. The data presented is based on published research on structurally related compounds, offering a valuable resource for investigating this class of molecules for therapeutic development.

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a promising heterocyclic structure in medicinal chemistry, demonstrating significant potential in the development of novel anti-cancer agents. Derivatives of this scaffold have been identified as potent inhibitors of critical cellular processes involved in cancer cell proliferation and survival. Notably, certain 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives have shown exceptional activity against HeLa cells by functioning as colchicine-binding site inhibitors, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis.[1][2] This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for evaluating these compounds in a laboratory setting.

Mechanism of Action: Microtubule Destabilization

The primary anti-cancer mechanism of this class of compounds in HeLa cells is the inhibition of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these molecules prevent the formation of microtubules, which are essential components of the cytoskeleton. Microtubules play a crucial role in cell division, specifically in the formation of the mitotic spindle.

Disruption of microtubule dynamics by these 1H-pyrrolo[3,2-c]pyridine derivatives leads to several downstream cellular events:

  • Mitotic Arrest: Cells are unable to form a functional mitotic spindle, causing them to arrest in the G2/M phase of the cell cycle.[1][2]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]

  • Morphological Changes: Treated HeLa cells lose their typical morphology, becoming rounded as the cytoskeletal structure is destroyed.[2]

Other related pyrrolo-pyridine derivatives have also been shown to inhibit key signaling kinases involved in cancer progression, such as Monopolar Spindle 1 (MPS1) kinase, FMS kinase, and pathways involving MAPK and mTOR, suggesting that compounds based on this scaffold may have multiple mechanisms of action.[3][4][5]

Compound 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Progression Failure Apoptosis Apoptosis G2M->Apoptosis Triggers

Caption: Mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives in HeLa cells.

Data Presentation

The anti-proliferative activity of a series of 1H-pyrrolo[3,2-c]pyridine derivatives was evaluated against HeLa cells using a standard MTT assay. The results, including the highly potent compound designated "10t," are summarized below.

Table 1: Anti-proliferative Activity (IC₅₀) of 1H-pyrrolo[3,2-c]pyridine Derivatives in Cancer Cell Lines

CompoundHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10t 0.120.150.21
CA-4 (Control) 0.020.030.02

Data sourced from a study on novel 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1][2] CA-4 (Combretastatin A-4) was used as a positive control.

Table 2: Cell Cycle Analysis of HeLa Cells Treated with Compound 10t

Treatment GroupConcentration% of Cells in G2/M Phase
Control (0.1% DMSO) -3.8%
Compound 10t 1 x IC₅₀ (0.12 µM)9.6%
Compound 10t 2 x IC₅₀ (0.24 µM)40.6%
Compound 10t 3 x IC₅₀ (0.36 µM)67.3%

HeLa cells were treated for 24 hours. The data demonstrates a dose-dependent increase in G2/M phase arrest.[2]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of 4-methoxy-1H-pyrrolo[3,2-c]pyridine or its derivatives on HeLa cells.

cluster_0 Cell Culture & Treatment cluster_1 Cellular Assays HeLa Culture HeLa Cells Treat Treat with Compound HeLa->Treat MTT MTT Assay (Viability/IC50) Treat->MTT IF Immunofluorescence (Microtubules) Treat->IF FACS Flow Cytometry (Cell Cycle/Apoptosis) Treat->FACS

Caption: General experimental workflow for evaluating compound effects on HeLa cells.

Protocol 1: Anti-proliferative MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Immunofluorescence Staining for Microtubule Integrity

Objective: To visualize the effect of the test compound on the microtubule network in HeLa cells.

Materials:

  • HeLa cells

  • Glass coverslips in 24-well plates

  • Test compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Mouse anti-α-tubulin

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Culture: Seed HeLa cells onto sterile glass coverslips in a 24-well plate and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with the test compound at its IC₅₀ concentration (and multiples thereof) for 18-24 hours. Include a vehicle control.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.

  • Blocking: Wash twice with PBS and block with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with anti-α-tubulin antibody (diluted in 1% BSA) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with Alexa Fluor 488-conjugated secondary antibody (diluted in 1% BSA) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash three times with PBS. Stain with DAPI for 5 minutes.

  • Mounting: Wash twice with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a confocal microscope. Observe the disruption of the green fluorescent microtubule network in treated cells compared to the well-defined network in control cells.[1]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the percentage of cells in different phases of the cell cycle after compound treatment.

Materials:

  • HeLa cells

  • 6-well plates

  • Test compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed HeLa cells in 6-well plates. After 24 hours, treat with the test compound at various concentrations (e.g., 1x, 2x, and 3x IC₅₀) for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation (1500 rpm for 5 minutes).

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[2]

References

Application of 4-methoxy-1H-pyrrolo[3,2-c]pyridine in HCT116 Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are a synthesized representation based on available research on 1H-pyrrolo[3,2-c]pyridine derivatives and standard HCT116 xenograft methodologies. As of the latest search, specific studies detailing the application of 4-methoxy-1H-pyrrolo[3,2-c]pyridine in HCT116 xenograft models are not publicly available. This document is intended to serve as a foundational guide for researchers investigating this novel compound in a preclinical setting.

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a promising heterocyclic structure in the development of novel anti-cancer therapeutics. Derivatives of this core have shown potent activity against a variety of cancer cell lines by targeting key cellular processes such as cell division and signal transduction. The human colorectal carcinoma cell line, HCT116, is a widely utilized model in cancer research, known for its robust tumorigenicity in immunodeficient mice, making it an excellent system for in vivo evaluation of novel anti-cancer agents.[1][2][3] This document outlines a prospective application of this compound in an HCT116 xenograft model, providing detailed protocols and potential mechanisms of action based on related compounds.

Potential Mechanisms of Action and Signaling Pathways

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been reported to exert their anti-cancer effects through various mechanisms, including:

  • Inhibition of Mitotic Kinase MPS1: Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of Monopolar Spindle 1 (MPS1) kinase, a critical component of the spindle assembly checkpoint.[4] Inhibition of MPS1 leads to errors in chromosome segregation and ultimately, cell death in cancer cells.

  • Tubulin Polymerization Inhibition: Some compounds based on the 1H-pyrrolo[3,2-c]pyridine scaffold act as colchicine-binding site inhibitors, disrupting microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[5][6]

  • MAPK/mTOR Signaling Pathway Inhibition: Other derivatives have been shown to inhibit the MEK, JNK, and mTOR signaling pathways, which are crucial for cell proliferation and survival.[7]

Given these precedents, this compound may act on one or more of these pathways in HCT116 cells.

Potential_Signaling_Pathways Potential Signaling Pathways of this compound in HCT116 Cells cluster_0 Cell Cycle Regulation cluster_1 Signal Transduction MPS1_Kinase MPS1 Kinase G2_M_Arrest G2/M Phase Arrest MPS1_Kinase->G2_M_Arrest Inhibition Tubulin_Polymerization Tubulin Polymerization Tubulin_Polymerization->G2_M_Arrest Disruption Apoptosis_CC Apoptosis G2_M_Arrest->Apoptosis_CC MAPK_mTOR MAPK/mTOR Pathway Cell_Proliferation Cell Proliferation MAPK_mTOR->Cell_Proliferation Inhibition Apoptosis_ST Apoptosis MAPK_mTOR->Apoptosis_ST Induction Compound This compound Compound->MPS1_Kinase Compound->Tubulin_Polymerization Compound->MAPK_mTOR

Caption: Potential mechanisms of action for this compound.

Experimental Protocols

HCT116 Cell Culture
  • Cell Line: HCT116 human colorectal carcinoma cell line.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

HCT116 Xenograft Model Establishment

Xenograft_Workflow HCT116 Xenograft Experimental Workflow Cell_Culture HCT116 Cell Culture Cell_Harvest Cell Harvest & Viability Count Cell_Culture->Cell_Harvest Cell_Suspension Prepare Cell Suspension (1x10^7 cells/mL in Matrigel) Cell_Harvest->Cell_Suspension Implantation Subcutaneous Injection (100 µL into flank of nude mice) Cell_Suspension->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Grouping Randomize into Treatment Groups (Tumor Volume ~100-150 mm³) Tumor_Growth->Grouping Treatment Administer this compound or Vehicle Grouping->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Excision, Histology, etc.) Monitoring->Endpoint

Caption: Workflow for HCT116 xenograft model establishment and treatment.

  • Animals: Female athymic nude mice (BALB/c nude) or NOD/SCID mice, 6-8 weeks old.[1][8]

  • Cell Preparation: Harvest HCT116 cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.[8]

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[8]

  • Tumor Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, measure the tumor volume twice weekly using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[8]

  • Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[8]

Administration of this compound
  • Vehicle Preparation: The choice of vehicle will depend on the solubility of the compound. Common vehicles include saline, PBS with a small percentage of DMSO, or a formulation with Solutol/Cremophor.

  • Dosage and Schedule: The dosage and administration schedule should be determined from prior in vitro cytotoxicity data and maximum tolerated dose (MTD) studies. A hypothetical dosing schedule could be daily or every other day administration via oral gavage or intraperitoneal injection.

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: this compound (Low Dose)

    • Group 3: this compound (High Dose)

    • Group 4: Positive control (e.g., 5-FU or another standard-of-care colorectal cancer drug)[3]

  • Monitoring: Record tumor volumes and body weights three times a week.[1] Observe the animals for any signs of toxicity.

Endpoint Analysis
  • Euthanasia: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period.[8]

  • Tumor Excision: Excise the tumors, measure their weight, and photograph them.

  • Sample Processing: A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (Western blot, PCR), and another portion can be fixed in formalin for histopathological analysis (H&E staining, immunohistochemistry).

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound against HCT116 Cells (Hypothetical Data)
CompoundIC50 (µM)
This compound[Insert Value]
Doxorubicin (Positive Control)[Insert Value]
Table 2: Efficacy of this compound in HCT116 Xenograft Model (Hypothetical Data)
Treatment GroupDose and ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-[Insert Value]-[Insert Value]
This compound (Low Dose)[e.g., 10 mg/kg, q.d., p.o.][Insert Value][Insert Value][Insert Value]
This compound (High Dose)[e.g., 30 mg/kg, q.d., p.o.][Insert Value][Insert Value][Insert Value]
Positive Control (e.g., 5-FU)[e.g., 20 mg/kg, q.o.d., i.p.][Insert Value][Insert Value][Insert Value]

Conclusion

The proposed application of this compound in an HCT116 xenograft model provides a robust framework for evaluating its preclinical anti-cancer efficacy. Based on the activity of related compounds, this novel molecule holds the potential to inhibit tumor growth through mechanisms such as cell cycle arrest and inhibition of key signaling pathways. The detailed protocols herein offer a comprehensive guide for researchers to investigate this promising therapeutic candidate. Further studies should focus on elucidating the precise mechanism of action and conducting pharmacokinetic and pharmacodynamic analyses to optimize its therapeutic potential.

References

Application Notes and Protocols: Molecular Docking of 4-methoxy-1H-pyrrolo[3,2-c]pyridine with Tubulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the molecular docking of 4-methoxy-1H-pyrrolo[3,2-c]pyridine and its derivatives with tubulin. This document is intended to guide researchers in utilizing computational and experimental methods to investigate the interaction of this compound class with a key anticancer target.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular functions, including cell division, motility, and intracellular transport. Their critical role in mitosis makes them a prime target for the development of anticancer agents. Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis in cancer cells. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising pharmacophore for the design of novel tubulin inhibitors. This document focuses on the molecular docking of 4-methoxy substituted derivatives of this scaffold to the colchicine-binding site of tubulin, a key pocket for microtubule-destabilizing agents.

Principle of Interaction

Derivatives of this compound are designed to mimic the binding of known colchicine-site inhibitors. The molecular docking simulations predict the binding pose and affinity of these compounds within the tubulin heterodimer. Key interactions often involve hydrogen bonds and hydrophobic contacts with amino acid residues in the colchicine-binding pocket, leading to the inhibition of tubulin polymerization. A recent study on 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which includes a 4-methoxyphenyl substituted analog, has demonstrated potent inhibition of tubulin polymerization and antiproliferative activity.[1][2][3][4] The molecular modeling of a lead compound from this series, 10t , revealed crucial hydrogen bond interactions with Thrα179 and Asnβ349 within the colchicine-binding site of tubulin.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the biological activity of a representative 1H-pyrrolo[3,2-c]pyridine derivative, compound 10t [6-(indolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine], which is structurally related to the 4-methoxy analog and serves as a potent example from a recent study.[1][2][3][4]

CompoundTarget Cell LineAntiproliferative IC50 (µM)Tubulin Polymerization Inhibition
10t HeLa (Cervical Cancer)0.12Potent inhibition at 3 µM and 5 µM
SGC-7901 (Gastric Cancer)0.15
MCF-7 (Breast Cancer)0.21

Experimental Protocols

Molecular Docking Protocol

This protocol outlines the general steps for performing a molecular docking study of a this compound derivative with tubulin.

a. Preparation of the Tubulin Structure:

  • Obtain Crystal Structure: Download the crystal structure of tubulin, preferably in complex with a known colchicine-site inhibitor, from the Protein Data Bank (PDB). A suitable example is PDB ID: 5LYJ.

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add hydrogen atoms to the protein structure.

    • Assign partial charges to the atoms.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

b. Preparation of the Ligand:

  • Ligand Sketching: Draw the 3D structure of the this compound derivative using a molecular modeling software.

  • Ligand Optimization:

    • Assign proper atom types and bond orders.

    • Add hydrogen atoms.

    • Perform energy minimization of the ligand structure to obtain a low-energy conformation.

c. Molecular Docking Simulation:

  • Define the Binding Site: Define the docking grid box around the known colchicine-binding site on tubulin. The grid should be large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Docking Algorithm: Employ a suitable docking algorithm (e.g., Glide, AutoDock, GOLD) to predict the binding poses of the ligand within the defined binding site.

  • Pose Selection and Scoring: The docking program will generate multiple binding poses. These poses are typically ranked based on a scoring function that estimates the binding affinity. Select the top-ranked poses for further analysis.

d. Analysis of Docking Results:

  • Binding Pose Visualization: Visualize the predicted binding poses of the ligand in the tubulin binding site to analyze the intermolecular interactions.

  • Interaction Analysis: Identify and analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts, between the ligand and the amino acid residues of tubulin.

  • Binding Energy Estimation: The docking score provides an estimation of the binding affinity. More rigorous methods like MM/GBSA or MM/PBSA can be used for a more accurate prediction of the binding free energy.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of the test compound on the polymerization of purified tubulin in vitro.

a. Materials:

  • Purified tubulin (>99%)

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound stock solution (in DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader

b. Method:

  • Preparation of Reagents:

    • Prepare the tubulin stock solution in general tubulin buffer on ice.

    • Prepare serial dilutions of the test compound in general tubulin buffer. The final DMSO concentration should be kept below 1%.

  • Assay Setup:

    • On ice, add the following to each well of a pre-chilled 96-well plate:

      • General tubulin buffer

      • GTP (to a final concentration of 1 mM)

      • Glycerol (to a final concentration of 10%)

      • Test compound at various concentrations

      • Tubulin solution

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance versus time for each concentration of the test compound.

    • Determine the effect of the compound on the rate and extent of tubulin polymerization. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic effect of the test compound on cancer cell lines.

a. Materials:

  • Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

b. Method:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Molecular_Docking_Workflow PDB Tubulin Crystal Structure (PDB) PrepProtein Protein Preparation (Add Hydrogens, Minimize) PDB->PrepProtein Ligand This compound PrepLigand Ligand Preparation (Energy Minimization) Ligand->PrepLigand DefineSite Define Binding Site (Colchicine Pocket) PrepProtein->DefineSite Docking Molecular Docking PrepLigand->Docking DefineSite->Docking AnalyzePose Analyze Binding Pose Docking->AnalyzePose AnalyzeInteractions Analyze Interactions (H-bonds, Hydrophobic) AnalyzePose->AnalyzeInteractions BindingEnergy Estimate Binding Energy AnalyzeInteractions->BindingEnergy Tubulin_Inhibition_Pathway Compound This compound Binding Binding to Colchicine Site Compound->Binding Tubulin α/β-Tubulin Heterodimer ColchicineSite Colchicine Binding Site Tubulin->ColchicineSite ColchicineSite->Binding ConformationalChange Conformational Change in Tubulin Binding->ConformationalChange Inhibition Inhibition of Polymerization ConformationalChange->Inhibition Polymerization Microtubule Polymerization Polymerization->Inhibition Disruption Microtubule Disruption Inhibition->Disruption CellCycleArrest G2/M Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of 4-methoxy-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the solubility of 4-methoxy-1H-pyrrolo[3,2-c]pyridine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound derivatives.

Issue Possible Cause Suggested Solution
Compound precipitates out of solution upon standing. The compound has low thermodynamic solubility in the chosen solvent system. The initial dissolution may have formed a supersaturated, metastable solution.1. Re-evaluate solvent system: Consider using a co-solvent system to increase the solubility.[1][2] 2. pH adjustment: If the derivative has ionizable groups, adjusting the pH of the medium can significantly increase solubility. 3. Employ solid dispersion technology: Creating an amorphous solid dispersion can enhance the kinetic and thermodynamic solubility.[3][4][5]
Inconsistent solubility results between batches. Variability in the solid-state properties (e.g., crystallinity, polymorphism) of the synthesized derivative. Differences in particle size between batches.1. Characterize the solid form: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the crystalline form. 2. Control particle size: Employ particle size reduction techniques like micronization or nanomilling for consistency.[1][3]
Poor dissolution rate despite acceptable thermodynamic solubility. The compound may have poor wettability. The particle size may be too large, reducing the surface area for dissolution.1. Add a surfactant: Surfactants can improve the wettability of the compound.[1][6] 2. Particle size reduction: Decreasing the particle size increases the surface area available for dissolution.[7][8]
Limited success with single-component solvent systems. The polarity of the solvent may not be optimal for the derivative's complex structure.1. Utilize co-solvents: Experiment with mixtures of solvents with different polarities (e.g., water/ethanol, water/PEG 400).[2] 2. Explore complexation: Cyclodextrins can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.[1]
Degradation of the compound during solubilization attempts. The chosen method (e.g., high temperature, extreme pH) may be too harsh for the derivative.1. Use milder techniques: Consider cryogenic methods or co-crystallization which are typically performed under less aggressive conditions.[7][8] 2. Assess compound stability: Perform stability studies under various pH and temperature conditions to identify safe operating ranges.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for improving the aqueous solubility of this compound derivatives?

A1: The primary strategies for enhancing the solubility of these derivatives, like many poorly soluble active pharmaceutical ingredients (APIs), can be categorized into physical and chemical modifications.[7]

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorph screening, co-crystallization), and creating amorphous solid dispersions.[3][7] The goal is to increase the surface area of the solid or to reduce the energy barrier of the crystal lattice.

  • Chemical Modifications: These involve altering the molecule itself or its immediate environment. Common approaches include salt formation if the molecule has acidic or basic centers, and complexation using agents like cyclodextrins.[1][6]

  • Formulation Approaches: Utilizing enabling formulations such as lipid-based systems (e.g., Self-Emulsifying Drug Delivery Systems or SEDDS), and using co-solvents and surfactants are also highly effective.[1][3][6]

Q2: How does pH adjustment affect the solubility of these derivatives?

A2: The 1H-pyrrolo[3,2-c]pyridine core contains nitrogen atoms that can be protonated. Therefore, adjusting the pH of the aqueous medium can significantly impact solubility. In acidic conditions, these nitrogen atoms can become protonated, forming a more soluble salt form of the derivative. The extent of this effect depends on the pKa of the specific derivative. It is a common and effective method for increasing the solubility of basic drugs.[6]

Q3: When should I consider using a co-solvent system?

A3: A co-solvent system is a valuable approach when a single solvent does not provide adequate solubility.[2] This is often the case for compounds like this compound derivatives which have both hydrophobic and hydrophilic regions. By blending a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) with water, you can create a solvent system with a polarity that is more favorable for solubilizing the compound. This method is particularly useful in early-stage in vitro and in vivo studies.[2]

Q4: What are amorphous solid dispersions and how do they improve solubility?

A4: An amorphous solid dispersion (ASD) is a formulation where the crystalline API is converted into an amorphous form and dispersed within a carrier, which is typically a polymer.[3] The amorphous state has a higher free energy than the crystalline state, which leads to an increase in the apparent solubility and dissolution rate.[6] This is a powerful technique for significantly enhancing the oral bioavailability of poorly soluble compounds.

Q5: Can salt formation be used for this compound derivatives?

A5: Yes, salt formation is a highly effective strategy for ionizable compounds.[1][6] Given the presence of basic nitrogen atoms in the pyrrolopyridine ring system, these derivatives are candidates for forming salts with pharmaceutically acceptable acids. Salt formation can lead to a dramatic increase in aqueous solubility and dissolution rate compared to the free base.[6]

Quantitative Data on Solubility Enhancement (Illustrative Examples)

The following table provides illustrative data on the potential improvements in aqueous solubility for a hypothetical this compound derivative using various enhancement techniques. The baseline solubility of the free base is assumed to be 0.01 mg/mL.

Technique Description Illustrative Solubility (mg/mL) Fold Increase
None (Free Base) Unmodified compound in water.0.011
Micronization Particle size reduced to 2-5 µm.0.033
pH Adjustment Dissolved in pH 2.0 buffer.0.550
Co-solvent 20% PEG 400 in water.0.220
Amorphous Solid Dispersion 20% drug loading in PVP-VA.1.5150
Salt Formation Hydrochloride salt.2.5250

Note: These values are for illustrative purposes only and the actual improvement will depend on the specific derivative and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of the this compound derivative and 400 mg of polyvinylpyrrolidone/vinyl acetate copolymer (PVP-VA) in 10 mL of a suitable solvent (e.g., methanol or a methanol/dichloromethane mixture).

  • Mixing: Stir the solution at room temperature until both the compound and the polymer are fully dissolved.

  • Evaporation: Remove the solvent using a rotary evaporator at 40-50°C under reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Characterization: Scrape the solid dispersion from the flask and characterize its amorphous nature using XRPD and DSC.

  • Solubility Measurement: Determine the aqueous solubility of the prepared solid dispersion.

Protocol 2: Salt Formation (Hydrochloride Salt)
  • Dissolution: Dissolve 100 mg of the this compound derivative in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethyl acetate).

  • Acidification: Slowly add a stoichiometric amount of hydrochloric acid (e.g., 1M HCl in isopropanol) to the solution while stirring.

  • Precipitation: Continue stirring for 1-2 hours. The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration.

  • Washing: Wash the collected solid with a small amount of the organic solvent to remove any unreacted free base.

  • Drying: Dry the salt under vacuum at room temperature.

  • Confirmation: Confirm salt formation using techniques such as FTIR, NMR, and elemental analysis.

  • Solubility Measurement: Determine the aqueous solubility of the newly formed salt.

Diagrams

Solubility_Enhancement_Workflow start Start: Poorly Soluble This compound Derivative physchem Physicochemical Characterization (pKa, LogP, m.p., solid form) start->physchem ionizable Is the compound ionizable? physchem->ionizable particle_size Particle Size Reduction (Micronization/Nanosizing) physchem->particle_size formulation Formulation Approaches (Co-solvents, Surfactants, Lipid-based systems) physchem->formulation salt_form Salt Formation & Screening ionizable->salt_form Yes high_mp High Melting Point? ionizable->high_mp No end End: Solubilized Derivative salt_form->end asd Amorphous Solid Dispersion (ASD) high_mp->asd Yes co_crystal Co-crystallization high_mp->co_crystal Yes asd->end co_crystal->end particle_size->end formulation->end

Caption: Decision workflow for selecting a solubility enhancement technique.

AmorphousSolidDispersion_Process cluster_prep Preparation cluster_process Processing cluster_product Final Product api API (Crystalline) solution API + Polymer in Solvent api->solution polymer Polymer Carrier polymer->solution solvent Common Solvent solvent->solution solvent_removal Solvent Removal (e.g., Spray Drying, Evaporation) solution->solvent_removal asd Amorphous Solid Dispersion (API in Polymer Matrix) solvent_removal->asd higher_sol Enhanced Apparent Solubility & Dissolution Rate asd->higher_sol

Caption: Workflow for creating an amorphous solid dispersion.

References

Technical Support Center: Enhancing Metabolic Stability of 1H-pyrrolo[3,2-c]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the metabolic stability of 1H-pyrrolo[3,2-c]pyridine inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for heterocyclic kinase inhibitors like 1H-pyrrolo[3,2-c]pyridines?

A1: Heterocyclic kinase inhibitors are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[1][2] Common metabolic transformations include oxidation, hydroxylation, and dealkylation. The electron-rich nature of the pyrrole ring in the 1H-pyrrolo[3,2-c]pyridine scaffold makes it susceptible to hydroxylation by hepatic enzymes.[3] The formation of reactive metabolites (RM) is also a possibility, which can lead to toxicities and drug-drug interactions.[4][5]

Q2: What are the common metabolic "soft spots" on the 1H-pyrrolo[3,2-c]pyridine scaffold?

A2: The most likely sites of metabolism, or "soft spots," on the 1H-pyrrolo[3,2-c]pyridine core are positions susceptible to oxidation. Analysis of similar scaffolds, like pyrrolo[3,2-b]pyridine, has shown that the electron-rich pyrrole ring is a primary site for hydroxylation.[3] Additionally, any alkyl or aryl substituents attached to the core, particularly those in positions accessible to CYP enzymes, are potential sites of metabolic attack.

Q3: How can I proactively design more metabolically stable analogues?

A3: Several strategies can be employed during the design phase to enhance metabolic stability:

  • Blocking Sites of Metabolism: Introducing fluorine atoms at metabolically labile positions can block CYP-mediated oxidation.[6]

  • Deuteration: Selectively replacing hydrogen atoms with deuterium at known metabolic sites can slow the rate of metabolism due to the kinetic isotope effect (KIE).[1] The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which can decrease the rate of reactions mediated by CYP enzymes.[1]

  • Modulating Electronics and Lipophilicity: Adding electron-withdrawing groups can decrease the electron density of the aromatic rings, making them less prone to oxidation.[6] Replacing lipophilic groups with more polar ones can also sometimes improve stability and reduce nonspecific binding.[6]

  • Ring Modification: In some cases, replacing a metabolically unstable ring with a more stable bioisostere (e.g., replacing a pyrrolidine with a morpholine) can significantly improve the metabolic profile.[6]

Q4: What is the difference between using liver microsomes and hepatocytes for my metabolic stability assay?

A4: Liver microsomes are subcellular fractions rich in Phase I drug-metabolizing enzymes like cytochrome P450s.[2][7] They are cost-effective and suitable for initial screening of metabolic stability.[2] Hepatocytes, which are intact liver cells, contain a more complete set of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive picture of a compound's metabolic fate.[2] For compounds that are metabolized slowly, plated hepatocytes can be used for extended incubation times (up to 48 hours or longer).[2]

Troubleshooting Guides

Problem: My compound shows extremely rapid degradation (<5 min half-life) in the liver microsomal stability assay.

Possible Cause Troubleshooting Step
High intrinsic clearance This may be a genuine result. The compound is highly susceptible to metabolism. Focus on identifying the metabolic soft spots and applying medicinal chemistry strategies to block them.
Compound Instability Run a control incubation without the NADPH regenerating system.[1] Significant degradation in this control indicates chemical instability in the buffer, not enzymatic metabolism.
Microsomal Protein Concentration The protein concentration may be too high for a highly liable compound. Try reducing the microsomal protein concentration (e.g., from 0.5 mg/mL to 0.1 mg/mL) to slow the reaction and obtain a more accurate measurement.
Assay Artifacts Some compounds can interfere with the analytical (LC-MS/MS) detection. Ensure the quenching solvent effectively stops the reaction and precipitates proteins without causing the compound to crash out of solution.

Problem: I am seeing high variability between my replicate wells (>15% deviation).

Possible Cause Troubleshooting Step
Poor Compound Solubility The compound may be precipitating in the aqueous assay buffer. Check solubility and consider reducing the initial compound concentration. Ensure any organic solvent (like DMSO) is kept to a minimum (<0.1%).[8]
Pipetting Inaccuracy Inaccurate pipetting of the compound, microsomes, or NADPH can lead to significant variability. Use calibrated pipettes and consider using a master mix for adding reagents to the plate.
Inconsistent Quenching The timing of the quenching step is critical. For rapid reactions, ensure that the quenching solution is added precisely at the end of the incubation time for each well. Staggering the start of the reaction can help manage this.
Edge Effects on Plate Evaporation from wells on the edge of a 96-well plate can concentrate reagents. Avoid using the outermost wells or fill them with buffer to create a humidity barrier.

Problem: My compound appears highly stable in vitro (low turnover), but has poor in vivo pharmacokinetics (high clearance).

Possible Cause Troubleshooting Step
Non-CYP Metabolism The compound may be cleared by pathways not present in liver microsomes, such as Phase II conjugation (e.g., glucuronidation) or by other enzymes (e.g., aldehyde oxidase). Re-evaluate using hepatocytes, which contain a broader range of enzymes.[2]
High Plasma Protein Binding Extensive binding to plasma proteins can sometimes lead to discrepancies. While this doesn't directly cause clearance, it affects the unbound fraction available for metabolism and distribution.
Active Transport The compound could be a substrate for uptake or efflux transporters in the liver or other organs, leading to rapid clearance from circulation that is not captured by in vitro metabolic assays.
Extrahepatic Metabolism Significant metabolism may be occurring in other tissues besides the liver (e.g., intestine, kidney, lung).

Experimental Protocols

Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a standard method for assessing the metabolic stability of a 1H-pyrrolo[3,2-c]pyridine inhibitor using liver microsomes.

1. Materials and Reagents:

  • Test Compound (e.g., 10 mM stock in DMSO)

  • Positive Control Compounds (High and Low clearance, e.g., Verapamil and Warfarin)[1]

  • Pooled Liver Microsomes (e.g., Human, Rat)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)[1]

  • NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[1]

  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.[1]

  • 96-well incubation plate and analytical plate

  • Incubator/shaker set to 37°C

2. Experimental Workflow Diagram

G cluster_incubation Incubation @ 37°C cluster_analysis Analysis A Prepare Test Compound (1 µM working solution) D Add Microsomes & Compound to Plate A->D B Prepare Microsome Suspension (0.5 mg/mL in Buffer) B->D C Prepare NADPH System F Initiate Reaction with NADPH (Time = 0) C->F E Pre-incubate for 5-10 min D->E E->F G Incubate and take samples at time points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench Reaction with Acetonitrile + Internal Standard G->H I Centrifuge to Pellet Protein H->I J Transfer Supernatant I->J K Analyze by LC-MS/MS J->K L Calculate % Remaining, t½, and CLint K->L G cluster_chem Chemical Instability cluster_met Metabolic Instability start High In Vitro Clearance Observed q1 Is compound stable in buffer without NADPH? start->q1 res1 Address chemical liability (e.g., hydrolysis). Re-design scaffold. q1->res1 No q2 Identify metabolites (Metabolite ID study) q1->q2 Yes q3 Is a specific 'soft spot' identified? q2->q3 res2 Block metabolism via Deuteration/Fluorination q3->res2 Yes res3 Consider global properties (e.g., reduce lipophilicity) q3->res3 No G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 1H-pyrrolo[3,2-c]pyridine Inhibitor (Parent) p450 CYP450 Enzymes (e.g., CYP3A4, 2D6) parent->p450 met1 Hydroxylated Metabolite (on Pyrrole or Pyridine ring) p450->met1 met2 N-Dealkylated Metabolite (if applicable) p450->met2 met3 Other Oxidized Metabolites p450->met3 ugt UGTs met1->ugt sult SULTs met1->sult conj Glucuronide or Sulfate Conjugates ugt->conj sult->conj

References

Technical Support Center: Overcoming Poor Oral Bioavailability of 4-methoxy-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of 4-methoxy-1H-pyrrolo[3,2-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor oral bioavailability of this compound?

A1: The poor oral bioavailability of this compound is likely attributable to two main factors:

  • Low Aqueous Solubility: As a heterocyclic aromatic compound, it is predicted to have low solubility in gastrointestinal fluids, which is a primary barrier to absorption.[1][2]

  • Extensive First-Pass Metabolism: The compound may be significantly metabolized by enzymes in the intestine and liver before it reaches systemic circulation, a phenomenon known as the first-pass effect.[3][4][5]

Q2: What initial steps should I take to investigate the cause of poor bioavailability in my experiments?

A2: A systematic approach is crucial. We recommend the following initial investigations:

  • Physicochemical Characterization: Determine the aqueous solubility, pKa, and logP of the compound.

  • In Vitro Permeability Assay: Use a Caco-2 cell monolayer model to assess its intestinal permeability.

  • Metabolic Stability Assay: Incubate the compound with liver microsomes to evaluate its susceptibility to first-pass metabolism.

Q3: What are the main strategies to improve the oral bioavailability of this compound?

A3: Strategies can be broadly categorized into formulation-based approaches and chemical modification approaches.[1][2][6]

  • Formulation Strategies:

    • Particle size reduction (micronization, nanosizing)[2]

    • Amorphous solid dispersions[6]

    • Lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS)[2]

    • Nanotechnology-based approaches (e.g., nanoparticles, nanoemulsions)[7][8][9][10][11]

  • Chemical Modification Strategies:

    • Prodrug synthesis

    • Salt formation (if the molecule has ionizable groups)[6]

Troubleshooting Guides

Issue 1: Low Compound Dissolution in Simulated Gastric/Intestinal Fluid

Symptoms:

  • Inconsistent in vitro dissolution profiles.

  • Low drug concentration in the aqueous phase during dissolution testing.

Possible Causes:

  • Poor aqueous solubility of the crystalline form.

  • Compound precipitation upon dilution.

Troubleshooting Steps:

StepActionRationale
1Particle Size Reduction Decrease the particle size through micronization or nanosizing to increase the surface area available for dissolution.[2]
2Formulate as an Amorphous Solid Dispersion Disperse the compound in a hydrophilic polymer matrix to prevent crystallization and enhance solubility.[6]
3Utilize Lipid-Based Formulations Incorporate the compound into a lipid-based system like SEDDS to improve solubilization in the gastrointestinal tract.[2]
4Complexation with Cyclodextrins Encapsulate the compound within cyclodextrin molecules to increase its apparent solubility.[7]
Issue 2: High First-Pass Metabolism Detected in Liver Microsome Assay

Symptoms:

  • Rapid disappearance of the parent compound in the presence of liver microsomes.

  • Identification of significant metabolite peaks via LC-MS.

Possible Causes:

  • Susceptibility to Phase I (e.g., cytochrome P450) and/or Phase II (e.g., glucuronidation) metabolism.[3][12]

Troubleshooting Steps:

StepActionRationale
1Prodrug Approach Synthesize a prodrug by masking the metabolic soft spot (e.g., the methoxy group or pyrrole nitrogen) with a labile group that is cleaved in vivo to release the active drug.
2Co-administration with a CYP Inhibitor (for research purposes) In preclinical studies, co-administer with a known inhibitor of the suspected metabolic enzyme to confirm the metabolic pathway and its impact on bioavailability.
3Structural Modification If feasible within the drug discovery program, modify the chemical structure to block the site of metabolism without affecting pharmacological activity.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 1 part of this compound and 4 parts of a hydrophilic polymer (e.g., PVP K30) in a suitable solvent (e.g., methanol) with stirring until a clear solution is obtained.

  • Evaporation: Remove the solvent using a rotary evaporator at 40-50°C under reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried film and pass it through a 100-mesh sieve to obtain a fine powder.

  • Characterization: Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

Protocol 2: In Vitro Dissolution Testing of Formulations
  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Media: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Procedure:

    • Fill the dissolution vessels with 900 mL of the dissolution medium maintained at 37 ± 0.5°C.

    • Place a known amount of the formulation (equivalent to a specific dose of the active compound) in each vessel.

    • Rotate the paddles at a constant speed (e.g., 75 rpm).

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) and replace with an equal volume of fresh medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC method.

Data Presentation

Table 1: Comparison of Dissolution Profiles of Different Formulations

Formulation% Drug Dissolved at 30 min (SGF)% Drug Dissolved at 60 min (SIF)
Pure Crystalline Drug< 5%< 10%
Micronized Drug15%25%
Amorphous Solid Dispersion (1:4 drug-to-polymer ratio)60%85%
Nano-suspension75%95%

Table 2: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound1546.2
Prodrug A (Ester prodrug)4515.4
Verapamil (Control)3023.1

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_strategies Improvement Strategies cluster_evaluation Evaluation problem Poor Oral Bioavailability solubility Solubility Assessment problem->solubility permeability Permeability (Caco-2) problem->permeability metabolism Metabolic Stability (Microsomes) problem->metabolism formulation Formulation Development solubility->formulation permeability->formulation prodrug Prodrug Synthesis metabolism->prodrug dissolution In Vitro Dissolution formulation->dissolution pk_study In Vivo PK Studies prodrug->pk_study dissolution->pk_study

Caption: Workflow for troubleshooting poor oral bioavailability.

signaling_pathway cluster_formulation Formulation Approaches cluster_mechanism Mechanism of Improvement cluster_outcome Desired Outcome start Poorly Soluble Compound micronization Micronization start->micronization nanosizing Nanosizing start->nanosizing solid_dispersion Solid Dispersion start->solid_dispersion sedds SEDDS start->sedds surface_area Increased Surface Area micronization->surface_area nanosizing->surface_area amorphous Amorphous State solid_dispersion->amorphous solubilization Micellar Solubilization sedds->solubilization outcome Enhanced Dissolution & Bioavailability surface_area->outcome amorphous->outcome solubilization->outcome

Caption: Strategies to enhance compound dissolution.

References

"reducing off-target effects of 4-methoxy-1H-pyrrolo[3,2-c]pyridine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of identifying and minimizing off-target effects of 4-methoxy-1H-pyrrolo[3,2-c]pyridine. The principles and protocols outlined here provide a robust framework for characterizing and mitigating unintended molecular interactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with my this compound compound?

A1: Off-target effects occur when a small molecule, such as this compound, binds to and alters the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, where an observed phenotype may be due to an off-target effect rather than the inhibition of the intended target.[1][2] Furthermore, off-target binding can cause cellular toxicity and a lack of translatability from preclinical models to clinical settings.[1][2]

Q2: What are the initial signs that my experimental results might be influenced by off-target effects?

A2: Several indicators may suggest the presence of off-target effects. A key sign is a discrepancy between the biochemical potency (e.g., IC50 against the isolated target enzyme) and the cellular potency (e.g., EC50 in a cell-based assay). Other red flags include observing a phenotype that is inconsistent with the known biology of the intended target, unexpected cellular toxicity at effective concentrations, or seeing different results when using a structurally unrelated inhibitor for the same target.[3]

Q3: How can I proactively assess the potential for off-target effects before starting extensive experiments?

A3: A proactive approach is highly recommended. You can start with in silico (computational) methods to predict potential off-target interactions.[1][4] These tools use algorithms and structural biology to screen your compound against databases of known protein structures.[1][5] This computational screening can provide a list of potential off-targets to investigate experimentally, helping to anticipate and mitigate issues early in your research.[1][4]

Q4: What are the primary experimental strategies to confirm that the observed cellular effect is due to on-target inhibition?

A4: A multi-pronged validation strategy is crucial.[2]

  • Use a Structurally Different Inhibitor: Corroborate your findings by using a second, structurally distinct inhibitor that targets the same protein.[3] If both compounds produce the same phenotype, it is more likely to be a true on-target effect.[3]

  • Genetic Validation: Employ genetic techniques like CRISPR-Cas9 or RNA interference (siRNA) to knock down or knock out the intended target.[3] The resulting phenotype should mimic the effect observed with this compound.[3][6]

  • Rescue Experiments: In cells where the target has been knocked out or mutated to be inhibitor-resistant, the addition of your compound should not produce the phenotype.

  • Target Engagement Assays: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound physically binds to the intended target in the cellular environment at the concentrations you are using.[7][8]

Troubleshooting Guide: Unexpected Experimental Outcomes

Problem Possible Cause Troubleshooting Steps & Solutions
Unexpected Cytotoxicity The compound inhibits one or more essential off-target proteins (e.g., kinases crucial for cell survival).1. Perform a Kinome-wide Selectivity Screen: This will identify other kinases that your compound inhibits.[2] 2. Test Structurally Different Inhibitors: If cytotoxicity persists across different scaffolds targeting the same protein, it may be an on-target effect.[2] 3. Check Compound Solubility: Ensure your inhibitor is soluble in the cell culture media and use a vehicle control to rule out solvent-induced toxicity.[2]
Discrepancy Between Biochemical and Cellular IC50 Poor cell permeability, high plasma protein binding, rapid metabolism of the inhibitor, or high intracellular ATP concentrations (for ATP-competitive inhibitors).1. Assess Cell Permeability: Employ assays to determine if the compound is effectively entering the cells. 2. Evaluate Compound Stability: Analyze the metabolic stability of the inhibitor in the presence of cellular extracts or in culture medium. 3. Perform a Target Engagement Assay: Use CETSA to confirm the compound is binding to the target inside the cell at the effective concentration.[7][8]
Phenotype Does Not Match Genetic Knockdown The observed phenotype is due to an off-target effect, or the inhibitor has a different mechanism (e.g., inhibiting kinase activity vs. removing the protein scaffold).1. Validate Knockdown Efficiency: Confirm via Western blot or qPCR that the target protein/mRNA is significantly reduced.[9] 2. Profile for Off-Targets: Use a broad kinase panel to identify potential off-targets that could be responsible for the phenotype.[10] 3. Use Multiple, Independent siRNAs: This helps rule out off-target effects of the siRNA itself.[11]
Activation of a Compensatory Signaling Pathway Inhibition of the primary target leads to feedback loops or crosstalk that activates alternative pathways, masking the on-target effect.[12]1. Probe for Compensatory Pathway Activation: Use techniques like Western blotting to investigate the phosphorylation status of key nodes in known alternative signaling routes.[2] 2. Consider Combination Therapy: Blocking both the primary and compensatory pathways may reveal the true on-target effect.[2] 3. Time-Course Analysis: Analyze the signaling pathway at different time points after inhibitor treatment to understand the dynamics of pathway activation.

Data Presentation: Characterizing Selectivity

Table 1: Kinase Inhibitory Profile of this compound

This table presents hypothetical kinase profiling data for this compound (Compound A). The data illustrates its potency against the intended target (Target Kinase 1) and a selection of potential off-targets.

Kinase TargetIC50 (nM) - Compound AComments
Target Kinase 1 (On-Target) 15 High potency against the intended target.
Kinase X250Moderate off-target activity.
Kinase Y>10,000Low to no activity.
Kinase Z (Structurally similar to Target 1)85Significant off-target activity against a related kinase.
Kinase P1,500Weak off-target activity.
Table 2: Orthogonal Validation of Cellular Phenotype (e.g., Apoptosis Induction)

This table provides a template for comparing results from different validation methods to confirm that the observed phenotype is on-target.

Method Experimental Condition Observed Apoptosis (% of Control) Conclusion
Small Molecule Inhibition 1 µM Compound A (Test Article)75%Strong induction of apoptosis.
1 µM Compound B (Structurally different inhibitor for Target Kinase 1)72%Phenotype is recapitulated, suggesting an on-target effect.
Genetic Perturbation siRNA knockdown of Target Kinase 168%Phenotype is mimicked, strongly supporting an on-target effect.
Non-targeting control siRNA5%No significant effect from the delivery/knockdown process itself.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Kinome Scan)

Objective: To determine the selectivity of this compound against a broad panel of protein kinases.[3]

Methodology: This protocol is based on a competitive binding assay format.[13]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Principle: The assay measures the ability of the test compound to displace a known, immobilized ligand from the kinase active site. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for that kinase.[13]

  • Kinase Panel: Submit the compound to a commercial service (e.g., Eurofins DiscoverX KINOMEscan®, Reaction Biology Corporation HotSpot) for screening against a panel of hundreds of human kinases at a fixed concentration (e.g., 1 µM).

  • Data Analysis: Results are typically expressed as a percentage of the control (%Ctrl), where a lower value indicates stronger binding.

    • %Ctrl = (test compound signal - background signal) / (DMSO control signal - background signal) * 100

    • Hits (e.g., %Ctrl < 35%) are often followed up with dose-response curves to determine dissociation constants (Kd) or IC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Objective: To verify the direct engagement of this compound with its intended target protein within a cellular environment.[7]

Principle: The binding of a ligand (your compound) to its target protein enhances the protein's thermal stability.[8][14] This change in the melting temperature (Tm) is measured by quantifying the amount of soluble protein remaining after heating.[7]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 1-2 hours).

  • Heating Step: Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[8]

  • Lysis and Separation: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[8]

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein in the soluble fraction using Western Blot (see Protocol 3).

  • Data Interpretation: Plot the amount of soluble protein as a function of temperature. A rightward shift in the melting curve in the presence of your compound indicates target engagement and stabilization.

Protocol 3: Western Blot for Downstream Signaling Analysis

Objective: To assess whether this compound inhibits the activity of its target kinase by measuring the phosphorylation of a known downstream substrate.

  • Cell Culture and Treatment: Seed cells in 6-well plates.[15] Once they reach the desired confluency, treat them with various concentrations of this compound for the desired time. Include a vehicle-only control.

  • Lysis: Aspirate the media, wash cells with ice-cold 1X PBS, and then add 1X SDS sample buffer (e.g., 100 µL per well) to lyse the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.[16]

  • Sample Preparation: Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity. Heat the samples at 95-100°C for 5 minutes, then centrifuge for 5 minutes.[16]

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Run the gel according to the manufacturer's protocol to separate proteins by size.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]

  • Blocking and Antibody Incubation: Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16] Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream target.

  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17] After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody that detects the total amount of the downstream target protein, regardless of its phosphorylation state.

Visualizations: Pathways and Workflows

cluster_pathway Hypothetical Signaling Pathway for Target Kinase 1 GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Activates Target_Kinase_1 Target Kinase 1 Receptor->Target_Kinase_1 Substrate Downstream Substrate Target_Kinase_1->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor This compound Inhibitor->Target_Kinase_1 Inhibits

Caption: A hypothetical signaling pathway modulated by this compound.

cluster_workflow Workflow for Troubleshooting Off-Target Effects Start Suspicion of Off-Target Effect (e.g., unexpected toxicity, inconsistent data) Step1 Step 1: In Silico Analysis Predict potential off-targets computationally. Start->Step1 Step2 Step 2: Kinome Scan Screen compound against a broad kinase panel. Step1->Step2 Step3 Step 3: Orthogonal Validation - Use structurally different inhibitor - Genetic knockdown (siRNA/CRISPR) Step2->Step3 Step4 Step 4: Target Engagement Confirm binding in cells (e.g., CETSA). Step3->Step4 Decision Is phenotype confirmed to be on-target? Step4->Decision End_OnTarget Conclusion: On-Target Effect Proceed with research. Decision->End_OnTarget Yes End_OffTarget Conclusion: Off-Target Effect - Redesign compound - Re-evaluate hypothesis Decision->End_OffTarget No

Caption: A workflow for systematically troubleshooting and validating suspected off-target effects.

cluster_logic Logical Framework for On-Target Validation Phenotype Observed Cellular Phenotype Inhibitor_A Inhibitor A (Test Article) Phenotype->Inhibitor_A Conclusion High Confidence On-Target Effect Inhibitor_A->Conclusion Causes Phenotype Inhibitor_B Inhibitor B (Structurally Different) Inhibitor_B->Conclusion Recapitulates Phenotype Genetic_KO Genetic Knockdown (siRNA or CRISPR) Genetic_KO->Conclusion Mimics Phenotype Target_Engagement Direct Target Binding (CETSA) Target_Engagement->Conclusion Confirms Binding

Caption: A logical diagram illustrating the convergence of evidence for on-target validation.

References

Technical Support Center: Scale-Up Synthesis of 4-methoxy-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 4-methoxy-1H-pyrrolo[3,2-c]pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues

Q1: My overall yield for the multi-step synthesis is significantly lower on a larger scale compared to the lab-scale synthesis. What are the potential causes?

A1: Low yields during scale-up can arise from a combination of factors that are less prominent at the laboratory scale. A systematic review of each step is crucial. Common culprits include:

  • Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.

  • Poor Heat Transfer: Exothermic reactions, such as nitration, are difficult to control on a large scale due to the lower surface-area-to-volume ratio of large reactors. Poor temperature control can lead to product degradation and the formation of thermal decomposition byproducts.

  • Suboptimal Reagent Addition: The rate of reagent addition becomes critical at scale. A rate that is too fast can overwhelm the reactor's cooling capacity, while a rate that is too slow can lead to incomplete reactions or the formation of different impurities.

  • Challenges in Work-up and Isolation: Product isolation techniques that are straightforward on a small scale, such as extraction and filtration, can be less efficient and lead to greater product loss at a larger scale. Crystallization processes can also be sensitive to scale, affecting both yield and purity.

Troubleshooting Steps:

  • Analyze each step individually: Identify the step with the most significant yield loss.

  • Review mixing parameters: Ensure the agitator type, speed, and baffle configuration are appropriate for the reactor volume and reaction mixture viscosity.

  • Monitor temperature profiles: Use temperature probes at multiple locations within the reactor to identify any temperature gradients.

  • Optimize reagent addition: Develop a controlled addition profile based on reaction calorimetry data if available.

  • Evaluate work-up and isolation procedures: Consider alternative, more scalable purification methods such as crystallization over chromatography where feasible.

Specific Synthetic Steps

Q2: During the nitration of the pyridine N-oxide precursor, I am observing the formation of multiple nitrated isomers and other impurities. How can I improve the regioselectivity and purity?

A2: Nitration of pyridine derivatives can be challenging due to the deactivating nature of the pyridine ring and the potential for over-nitration.

  • Cause - Inadequate Temperature Control: Nitration reactions are highly exothermic. A rise in temperature can decrease selectivity and increase the formation of byproducts.

  • Solution: Implement a robust cooling system and control the addition rate of the nitrating agent to maintain the optimal reaction temperature. For particularly challenging nitrations, consider continuous flow reactors which offer superior heat transfer.[1]

  • Cause - Incorrect Nitrating Agent or Acid Concentration: The choice and concentration of the nitrating agent (e.g., fuming nitric acid in sulfuric acid) are critical for regioselectivity.

  • Solution: Carefully control the stoichiometry and concentration of the nitrating mixture. Small-scale trial runs to optimize the acid mixture may be necessary.

Q3: The cyclization step to form the pyrrolo[3,2-c]pyridine core is giving a low yield and forming a significant amount of tar-like material at a larger scale. What can I do?

A3: The formation of tars and low yields in cyclization reactions at scale are often due to polymerization or decomposition of starting materials or intermediates.

  • Cause - Localized High Concentrations: Inefficient mixing can lead to high local concentrations of reagents, promoting intermolecular side reactions instead of the desired intramolecular cyclization.

  • Solution: Improve mixing efficiency. This may involve changing the stirrer design or increasing the agitation speed. A slower, controlled addition of one of the reactants can also help maintain a low concentration of reactive intermediates.

  • Cause - Elevated Temperatures: The reaction may be sensitive to temperature, with higher temperatures favoring decomposition pathways.

  • Solution: Ensure precise temperature control throughout the reaction. If the reaction is exothermic, controlled addition of reagents is crucial.

Q4: I am facing difficulties in the final methoxylation step to introduce the 4-methoxy group. The reaction is sluggish, and I observe decomposition of my starting material.

A4: The introduction of a methoxy group onto the 4-position of the pyrrolo[3,2-c]pyridine core, likely via nucleophilic aromatic substitution of a 4-chloro precursor, can be challenging.

  • Cause - Inefficient Reaction Conditions: The reaction may require specific conditions (e.g., a suitable base, solvent, temperature, and possibly a catalyst) to proceed efficiently.

  • Solution: Screen different bases (e.g., sodium methoxide, potassium carbonate) and solvents. The use of a polar aprotic solvent like DMF or DMSO might be beneficial. Phase-transfer catalysts could also be explored to improve the reaction rate.

  • Cause - Starting Material Instability: The 4-chloro-1H-pyrrolo[3,2-c]pyridine intermediate may be unstable under the reaction conditions, especially at elevated temperatures.

  • Solution: Monitor the reaction closely by HPLC to track the consumption of starting material and the formation of both product and impurities. It may be necessary to run the reaction at a lower temperature for a longer period.

Purification and Isolation

Q5: The chromatographic purification of the final product is proving to be difficult and not scalable. Are there alternative purification strategies?

A5: Large-scale chromatography can be expensive and time-consuming.[2]

  • Solution - Crystallization: Develop a crystallization procedure for the final product or a key intermediate. This involves screening various solvents and solvent mixtures to find conditions that provide good yield and purity. Seeding strategies and controlled cooling profiles are critical for reproducible results at scale.

  • Solution - Salt Formation: If the final product has a basic nitrogen, formation of a salt (e.g., hydrochloride or tartrate) can facilitate purification by crystallization, often with improved crystal properties.

  • Solution - Extractive Work-up: Optimize the extractive work-up to remove as many impurities as possible before the final purification step. This can involve pH adjustments to move acidic or basic impurities into the aqueous phase.

Q6: My crystallization process is not reproducible at a larger scale, leading to inconsistent product quality (e.g., crystal size, polymorphic form). How can I improve this?

A6: Crystallization is a scale-sensitive unit operation.

  • Cause - Differences in Mixing and Shear: The type and intensity of mixing can influence nucleation and crystal growth.

  • Solution: Characterize the impact of mixing on the crystallization process at a smaller scale and use this information to select appropriate mixing parameters for the larger scale.

  • Cause - Inconsistent Cooling Profiles: The rate of cooling has a major impact on crystal size distribution and polymorphism.

  • Solution: Implement a controlled and reproducible cooling profile. The use of automated reactor systems can ensure consistency between batches.

  • Cause - Supersaturation Control: The level of supersaturation is a key driver for crystallization.

  • Solution: Develop a process with controlled supersaturation, for example, by the controlled addition of an anti-solvent or by using a well-defined temperature profile.

Data Summary Tables

Table 1: Representative Yields for Analogue Syntheses

StepReactionReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Nitration of Pyridine N-oxideFuming HNO₃/H₂SO₄-100-1202-4~70-80
2VinylationN,N-Dimethylformamide dimethyl acetalDMF120-13012-16~60-70
3CyclizationFe/Acetic AcidAcetic Acid110-1201-2~70-80
4Suzuki CouplingPd(PPh₃)₄/K₂CO₃1,4-Dioxane/H₂O125 (microwave)0.532-94

Note: These are representative yields for analogous compounds and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate)

This protocol is adapted from the synthesis of related derivatives and provides a plausible route to a key intermediate.

Step 1: Nitration of 2-bromo-5-methylpyridine-1-oxide Fuming nitric acid is added dropwise to a solution of 2-bromo-5-methylpyridine-1-oxide in concentrated sulfuric acid at a controlled temperature (e.g., 0-10 °C). The mixture is then heated (e.g., to 100-110 °C) for several hours. After cooling, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the product, 2-bromo-5-methyl-4-nitropyridine 1-oxide.

Step 2: Vinylation of 2-bromo-5-methyl-4-nitropyridine 1-oxide A solution of 2-bromo-5-methyl-4-nitropyridine 1-oxide in N,N-dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The mixture is heated (e.g., to 120-130 °C) for an extended period (e.g., 12-16 hours). The solvent is then removed under reduced pressure.

Step 3: Reductive Cyclization to 6-bromo-1H-pyrrolo[3,2-c]pyridine The crude product from the previous step is dissolved in acetic acid. Iron powder is added portion-wise, and the mixture is heated (e.g., to 110-120 °C) for 1-2 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., sodium bicarbonate) to give the crude 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Protocol 2: Hypothetical Synthesis of this compound

This protocol outlines a potential route from a 4-chloro intermediate.

Step 1: Synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine This intermediate could potentially be synthesized from a suitable precursor, for example, through a Sandmeyer reaction of a 4-amino-1H-pyrrolo[3,2-c]pyridine or by other established methods for the chlorination of such heterocycles.

Step 2: Methoxylation of 4-chloro-1H-pyrrolo[3,2-c]pyridine To a solution of 4-chloro-1H-pyrrolo[3,2-c]pyridine in a suitable solvent such as methanol or an inert solvent like DMF, is added a base, for example, sodium methoxide. The reaction mixture is heated until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled, and the product is isolated by an appropriate work-up procedure, which may involve extraction and purification by chromatography or crystallization.

Visualizations

Diagram 1: General Synthetic Workflow

G A Substituted Pyridine B Pyridine N-oxide A->B Oxidation C Nitrated Pyridine N-oxide B->C Nitration D Vinylated Intermediate C->D Vinylation E Substituted 1H-pyrrolo[3,2-c]pyridine Core D->E Reductive Cyclization F 4-Chloro Intermediate E->F Chlorination (Hypothetical) G This compound F->G Methoxylation

Caption: A potential synthetic workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Scale-Up

G Start Low Yield at Scale Step_Analysis Analyze Yield of Each Step Start->Step_Analysis Mixing Evaluate Mixing Efficiency Step_Analysis->Mixing Heat_Transfer Assess Heat Transfer Step_Analysis->Heat_Transfer Workup Review Work-up/Isolation Step_Analysis->Workup Improve_Mixing Optimize Agitation/Reagent Addition Mixing->Improve_Mixing Improve_Cooling Enhance Cooling/Control Addition Rate Heat_Transfer->Improve_Cooling Optimize_Purification Develop Scalable Purification (e.g., Crystallization) Workup->Optimize_Purification

Caption: Troubleshooting flowchart for addressing low yields during scale-up.

References

Technical Support Center: Purification of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-methoxy-1H-pyrrolo[3,2-c]pyridine analogs.

Frequently Asked Questions (FAQs)

Q1: What is the most common purification method for this compound analogs?

A1: The most frequently employed method is silica gel column chromatography.[1][2] This technique is versatile for separating the target compound from reaction byproducts and unreacted starting materials. For specific applications, recrystallization and preparative HPLC are also viable options.

Q2: Why is my compound streaking or tailing on a silica gel TLC plate or column?

A2: Streaking and tailing are common when purifying nitrogen-containing heterocyclic compounds like pyrrolopyridines. This is often caused by strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the surface of the silica gel.[3]

Q3: How can I remove persistent yellow or brown coloration from my purified product?

A3: Colored impurities often arise from highly conjugated byproducts formed during the synthesis or from the decomposition of the product.[3] An effective method to remove them is to treat a solution of the crude product with a small amount of activated charcoal, followed by filtration. However, be aware that this can sometimes lead to a reduction in overall yield.[3] If residual palladium from a cross-coupling reaction is suspected, washing the organic extract with a sodium thiosulfate solution during workup may be beneficial.[4]

Q4: I'm struggling to find a suitable solvent for recrystallization. What should I do?

A4: When a single solvent is not effective, a two-solvent (or solvent/anti-solvent) system is often successful.[3][5] Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble while hot. Then, slowly add a "bad" (or anti-solvent) in which the compound is poorly soluble until the solution becomes cloudy.[3] Gentle heating to redissolve, followed by slow cooling, should induce crystallization. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help initiate the process.[3]

Troubleshooting Guide

Issue 1: Poor Separation and Tailing in Column Chromatography
  • Possible Cause: The basic pyridine and/or pyrrole nitrogen is interacting strongly with the acidic silica gel, leading to poor peak shape and inefficient separation.[3]

  • Recommended Solutions:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent system. Common choices include 0.1-1% triethylamine (Et₃N) or pyridine. This neutralizes the acidic sites on the silica.[3]

    • Use an Alternative Stationary Phase: Switch to a more inert stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[3]

    • Deactivate the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in your non-polar solvent containing 1% triethylamine to deactivate the acidic sites.[3]

Issue 2: The Compound Appears to Decompose on the Silica Gel Column
  • Possible Cause: Some pyrrole derivatives can be sensitive to the acidic nature of silica gel and may decompose during the lengthy purification process.[3]

  • Recommended Solutions:

    • Work Quickly: Minimize the time the compound spends on the column by using flash chromatography techniques.

    • Switch to a Neutral Stationary Phase: Use neutral alumina, which is less likely to cause degradation of acid-sensitive compounds.[3]

    • Alternative Purification Method: If decomposition is severe, avoid column chromatography altogether. Attempt purification by recrystallization or, if available, preparative reverse-phase HPLC with an appropriate mobile phase (e.g., acetonitrile/water with a formic acid modifier).[6]

Issue 3: Failure to Induce Crystallization
  • Possible Cause: The compound may be too soluble in the chosen solvent, or the solution may be supersaturated without nucleation sites.

  • Recommended Solutions:

    • Systematic Solvent Screening: Test the solubility of your compound in a range of common laboratory solvents to find a suitable single solvent or solvent/anti-solvent pair (see Table 2).

    • Induce Nucleation: Use a glass rod to gently scratch the inside of the flask at the liquid's surface. The microscopic scratches can serve as nucleation sites for crystal growth.[3]

    • Seeding: If you have a small amount of the pure solid, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.[3]

    • Concentrate and Cool: Slowly evaporate the solvent from the solution or store it at a lower temperature (e.g., 4 °C or -20 °C) for an extended period.

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography

Stationary PhaseCommon Eluent Systems (v/v)ModifierNotes
Silica Geln-Hexane / Ethyl Acetate (e.g., 1:2)[1]0.1 - 1% Triethylamine[3]The addition of a base is highly recommended to prevent tailing.
Silica GelHexane / Ethyl Acetate / Dichloromethane (e.g., 2:1:2)[2]0.1 - 1% TriethylamineA three-component system can provide unique selectivity.
Neutral Aluminan-Hexane / Ethyl AcetateNone typically requiredA good alternative if compound degrades on silica.[3]
C18 Reverse PhaseAcetonitrile / Water[6]0.1% Formic Acid or TFAUseful for highly polar analogs in preparative HPLC.

Table 2: Suggested Solvent Pairs for Recrystallization Screening

"Good" Solvent (for dissolving)"Bad" Anti-Solvent (for precipitating)
Dichloromethane (DCM)n-Hexane or Pentane
Ethyl Acetate (EtOAc)n-Hexane or Pentane
AcetoneWater or n-Hexane
Methanol or EthanolWater or Diethyl Ether
Tetrahydrofuran (THF)n-Hexane or Water

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier
  • TLC Analysis: Determine an appropriate solvent system using TLC. A target Rf value of ~0.3 is ideal. Add 0.5% triethylamine to the TLC mobile phase to check for improvements in spot shape.

  • Column Packing: Pack a column with silica gel using your chosen eluent (e.g., n-Hexane / Ethyl Acetate) containing 0.5% triethylamine.

  • Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Load the sample onto the top of the packed column.

  • Elution: Run the column with the modifier-containing eluent, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Place the crude solid in a flask and add a minimal amount of a "good" hot solvent (e.g., ethanol) until the solid is fully dissolved.

  • Precipitation: While the solution is still warm, slowly add a "bad" anti-solvent (e.g., water) dropwise until you observe persistent cloudiness.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum.

Visualizations

Purification_Strategy_Workflow cluster_start Start cluster_analysis Analysis & Decision cluster_purification Purification Methods cluster_end Finish Crude Crude Product TLC Analyze by TLC with 0.5% Et3N Crude->TLC Solubility Test Recrystallization Solvents TLC->Solubility Baseline or streaked spots, or poor separation Column Column Chromatography TLC->Column Good spot separation (Rf ≈ 0.3) Solubility->Column No suitable solvents found Recrystal Recrystallization Solubility->Recrystal Suitable solvent pair found Pure Pure Product Column->Pure Recrystal->Pure

Caption: Workflow for selecting a purification strategy.

Column_Troubleshooting cluster_solutions Recommended Solutions Start Run Silica Gel Column Problem What is the issue? Start->Problem Success Good Separation & Purity Problem->Success None Sol_Tailing Add 0.1-1% Et3N to the eluent Problem->Sol_Tailing Streaking / Tailing Sol_Decomp Switch to neutral alumina stationary phase Problem->Sol_Decomp Low recovery / Suspected decomposition Sol_Stuck Increase eluent polarity (e.g., add MeOH) Problem->Sol_Stuck Compound not eluting Sol_Tailing->Start Retry Sol_Decomp->Start Retry Sol_Stuck->Start Continue Elution

Caption: Troubleshooting flowchart for column chromatography.

References

"avoiding isomerization during synthesis of pyrrolopyridine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, specifically isomerization, encountered during the synthesis of pyrrolopyridine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of an Undesired Pyrrolopyridine Isomer

  • Q1: My reaction is producing a mixture of pyrrolopyridine isomers. How can I improve the regioselectivity of the cyclization step?

    A1: The formation of isomeric products often stems from a lack of regioselectivity during the key cyclization step. Several factors can influence the outcome. Here is a systematic troubleshooting guide:

    • Reaction Conditions: Temperature, solvent, and the choice of catalyst or base are critical. For instance, in related heterocyclic systems, the amount of base and the reaction temperature have been shown to significantly affect isomerization.[1]

    • Starting Materials: The substitution pattern of your precursors will heavily influence the direction of cyclization. The electronic and steric properties of the substituents can favor the formation of one isomer over another.

    • Synthetic Strategy: Different named reactions for indole and azaindole synthesis offer varying degrees of regioselectivity. Consider if your chosen method is optimal for the desired isomer. Methods like the Bartoli, Fischer, and transition-metal mediated syntheses can be tailored for specific azaindole isomers.[2][3]

Issue 2: Unexpected Isomerization of the Final Product

  • Q2: I have successfully synthesized the desired pyrrolopyridine isomer, but it appears to be isomerizing during workup or purification. What could be the cause and how can I prevent it?

    A2: Post-synthetic isomerization can be a frustrating issue, often triggered by the conditions used for purification or isolation.

    • pH Sensitivity: Pyrrolopyridine derivatives can be sensitive to acidic or basic conditions. For example, a NaOH-mediated isomerization has been reported for a related pyrazolopyrimidine system, converting it to a pyrazolopyridine.[1] This suggests that exposure to strong bases during workup could potentially cause rearrangement.

      • Recommendation: Use neutral or buffered conditions for extraction and washing steps. Avoid strong acids or bases unless their use is specifically required and has been shown not to cause isomerization for your compound.

    • Thermal Instability: Elevated temperatures during purification (e.g., high-temperature distillation or prolonged heating during recrystallization) can sometimes provide the energy needed for isomerization to a more thermodynamically stable isomer.

      • Recommendation: Opt for purification methods that can be performed at lower temperatures, such as column chromatography with a suitable solvent system or recrystallization from a low-boiling solvent.

    • Photochemical Isomerization: Some aromatic systems can undergo photoisomerization upon exposure to UV light.

      • Recommendation: Protect your compound from direct light, especially if it is colored, by using amber vials or covering glassware with aluminum foil.

Troubleshooting Workflow for Isomerization Issues

The following workflow provides a logical sequence of steps to diagnose and resolve isomerization problems during pyrrolopyridine synthesis.

G cluster_0 Problem Identification cluster_1 Reaction Troubleshooting cluster_2 Workup/Purification Troubleshooting cluster_3 Resolution start Isomeric Mixture Detected q1 Isomerization during reaction or workup/purification? start->q1 reaction During Reaction q1->reaction Reaction workup During Workup/Purification q1->workup Workup/ Purification cond Review Reaction Conditions (Temp, Solvent, Catalyst, Base) reaction->cond sm Analyze Starting Material (Substituent Effects) reaction->sm method Evaluate Synthetic Method (e.g., Fischer, Bartoli) reaction->method optimize Optimize and Re-run cond->optimize sm->optimize method->optimize ph Check pH of Aqueous Layers (Avoid Strong Acid/Base) workup->ph temp Assess Purification Temperature (Use Low-Temp Methods) workup->temp light Consider Light Exposure (Protect from UV) workup->light ph->optimize temp->optimize light->optimize

Caption: Troubleshooting workflow for isomerization in pyrrolopyridine synthesis.

Factors Influencing Isomer Formation

The regioselectivity of pyrrolopyridine synthesis is a complex interplay of various factors. Understanding these can help in designing experiments to favor the desired isomer.

G cluster_0 Reaction Parameters cluster_1 Substrate Properties center Regioselectivity (Desired Isomer Formation) temp Temperature temp->center solvent Solvent Polarity solvent->center catalyst Catalyst/Base Choice catalyst->center electronics Electronic Effects (EWG vs. EDG) electronics->center sterics Steric Hindrance sterics->center

Caption: Key factors influencing the regioselective synthesis of pyrrolopyridine isomers.

Quantitative Data Summary

While specific quantitative data on isomerization ratios is highly substrate-dependent, literature on related heterocyclic rearrangements highlights the impact of reaction conditions.

Precursor SystemReagent/ConditionTemperature (°C)Time (min)Yield of Isomerized ProductReference
7-aryl-3-formylpyrazolo[1,5-a]pyrimidine2 equiv. NaOH (aq)100590%[1]
7-aryl-3-formylpyrazolo[1,5-a]pyrimidine10 equiv. NaOH (aq)1001085%[1]
7-aryl-3-formylpyrazolo[1,5-a]pyrimidine2 equiv. NaOH (aq)801075%[1]

Table 1: Effect of reaction conditions on the isomerization of a pyrazolopyrimidine to a pyrazolopyridine, demonstrating the sensitivity to base concentration and temperature.[1]

Key Experimental Protocols

Protocol 1: Microwave-Assisted, Base-Mediated Isomerization of a Model Heterocycle

This protocol is adapted from the reported isomerization of pyrazolopyrimidines to pyrazolopyridines and illustrates a potential pathway for isomerization that may need to be avoided.[1]

  • Reactant Preparation: In a 10 mL sealed microwave tube, dissolve the starting heterocycle (e.g., 7-aryl-3-formylpyrazolo[1,5-a]pyrimidine, 0.19 mmol) in the chosen solvent (0.7 mL).

  • Reagent Addition: Add the specified equivalents of sodium hydroxide (e.g., 2 equivalents).

  • Microwave Irradiation: Seal the tube and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 5 minutes).

  • Workup: After cooling, neutralize the reaction mixture with an appropriate acid (e.g., dilute HCl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the isomerized product.

Note: This protocol is provided as an example of conditions that can induce isomerization. To avoid it, one should steer clear of such basic and high-temperature conditions during workup and purification unless the stability of the target molecule under these conditions has been verified.

References

"addressing efflux issues of 1H-pyrrolo[3,2-c]pyridine compounds in Caco-2 assays"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly efflux-related issues, encountered when evaluating 1H-pyrrolo[3,2-c]pyridine compounds in Caco-2 permeability assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1H-pyrrolo[3,2-c]pyridine compound shows low apparent permeability (Papp) in the apical-to-basolateral (A→B) direction. What are the potential causes?

Low A→B permeability can stem from several factors.[1] Beyond inherent poor passive diffusion, common issues include:

  • Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on the apical membrane of Caco-2 cells and pump the compound back into the apical chamber.[2][3]

  • Poor Recovery: The compound might have low aqueous solubility, may bind non-specifically to the assay plate, or could be metabolized by Caco-2 cells.[1][4] It is crucial to calculate the percent recovery to help interpret the data.[4]

  • Monolayer Integrity: A compromised Caco-2 monolayer can lead to unreliable results. Always check the transepithelial electrical resistance (TEER) values and the permeability of a paracellular marker like Lucifer yellow to ensure monolayer integrity before starting the experiment.[2]

Q2: I observed a high basolateral-to-apical (B→A) transport rate for my compound, resulting in an Efflux Ratio (ER) greater than 2. What does this signify?

An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator that your compound is subject to active efflux.[4][5] Caco-2 cells, which serve as a model for the human intestinal epithelium, express various efflux transporters such as P-gp (encoded by the MDR1 gene) and BCRP.[3][6][7] These transporters actively pump substrates out of the cell, which in vivo can limit a drug's oral absorption.[5][8] Identifying this early is a critical step in drug discovery.[8]

Q3: How can I definitively confirm that my 1H-pyrrolo[3,2-c]pyridine compound is a substrate of P-gp or BCRP?

To confirm which transporter is responsible for the observed efflux, you should perform the bidirectional Caco-2 assay in the presence of specific transporter inhibitors.[2][6]

  • For P-gp: Use a known P-gp inhibitor like Verapamil.[6]

  • For BCRP: Use a BCRP inhibitor such as Fumitremorgin C or Ko143.[2][4]

If the efflux ratio decreases significantly (typically to ≤ 1.5) in the presence of a specific inhibitor, it confirms that your compound is a substrate for that transporter.[2]

Troubleshooting Workflow & Data Interpretation

The following diagram illustrates a typical workflow for troubleshooting low permeability and high efflux in Caco-2 assays.

G start Initial Caco-2 Result: Low Papp (A→B) High Efflux Ratio (ER > 2) check_recovery Check % Recovery & Monolayer Integrity (TEER) start->check_recovery First, validate assay inhibitor_assay Perform Bidirectional Assay with P-gp & BCRP Inhibitors check_recovery->inhibitor_assay If valid, proceed analyze Analyze Results inhibitor_assay->analyze sub_pgp ER normalizes with P-gp inhibitor => P-gp Substrate analyze->sub_pgp Case 1 sub_bcrp ER normalizes with BCRP inhibitor => BCRP Substrate analyze->sub_bcrp Case 2 sub_multi ER partially reduces with both => Substrate of Multiple Transporters analyze->sub_multi Case 3 no_change ER does not normalize => Efflux by other transporters or other issues analyze->no_change Case 4 next_steps Decision Point: Medicinal Chemistry Strategy (e.g., scaffold hopping, SAR) sub_pgp->next_steps sub_bcrp->next_steps sub_multi->next_steps no_change->next_steps

Caption: Troubleshooting workflow for Caco-2 efflux issues.
Example Data: "Compound P" (1H-pyrrolo[3,2-c]pyridine series)

The table below presents hypothetical data for a compound ("Compound P") that is a substrate for P-gp. Note the high initial efflux ratio and its significant reduction in the presence of Verapamil.

ConditionDirectionPapp (10⁻⁶ cm/s)Efflux Ratio (ER)% Recovery
Control (No Inhibitor) A → B0.4518.2 95%
B → A8.2092%
+ Verapamil (P-gp Inhibitor) A → B5.101.1 98%
B → A5.6196%
+ Ko143 (BCRP Inhibitor) A → B0.5217.1 94%
B → A8.9093%
  • Papp (A→B): Apparent permeability, apical to basolateral.

  • Papp (B→A): Apparent permeability, basolateral to apical.

  • Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.[4][9]

Experimental Protocols

Protocol 1: Standard Bidirectional Caco-2 Permeability Assay

This protocol is for determining the permeability and efflux ratio of a test compound.

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell™ inserts (e.g., in 24- or 96-well plates) at an appropriate density.[10]

    • Culture the cells for 18-22 days in a humidified incubator at 37°C with 5% CO₂.[4] The medium should be changed every other day.[10]

    • The cells will differentiate to form a polarized monolayer resembling the intestinal epithelium.[8][11]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should meet a predefined threshold (e.g., ≥ 200 Ω·cm²).[12] Discard any monolayers that do not meet this criterion.

  • Assay Procedure:

    • Wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).[10]

    • Prepare dosing solutions of the test compound (e.g., 10 µM) in the transport buffer.[3][6]

    • For A→B permeability: Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[8]

    • For B→A permeability: Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.[8]

    • Incubate the plate at 37°C for a set period, typically 90 to 120 minutes, with gentle shaking.[3][10]

  • Sampling and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.[10]

    • Analyze the concentration of the test compound in all samples using a validated analytical method, such as LC-MS/MS.[6]

    • Calculate the Papp values and the Efflux Ratio.

Protocol 2: Efflux Transporter Inhibition Assay

This protocol is used to identify the specific transporter(s) involved in the efflux of a compound.

  • Follow Protocol 1 with the following modifications:

  • Preparation of Dosing Solutions:

    • Prepare dosing solutions of the test compound as described above.

    • Prepare additional sets of dosing solutions that also contain a specific efflux transporter inhibitor.[8]

      • P-gp Inhibition: Include a P-gp inhibitor (e.g., Verapamil at 50-100 µM).

      • BCRP Inhibition: Include a BCRP inhibitor (e.g., Ko143 at 1-5 µM or Fumitremorgin C at 10 µM).[13]

  • Assay Execution:

    • Run the bidirectional assay for the test compound alone (control) and for the test compound in the presence of each inhibitor, in parallel.

  • Data Analysis:

    • Calculate the Papp values and Efflux Ratio for all conditions.

    • Compare the ER of the compound with and without the inhibitor. A significant reduction in the ER in the presence of an inhibitor indicates that the compound is a substrate of the targeted transporter.[2]

Visualized Mechanisms

Efflux Mechanism in Caco-2 Monolayer

This diagram illustrates how a 1H-pyrrolo[3,2-c]pyridine compound, if it is a substrate, is actively pumped out of the Caco-2 cell by an efflux transporter like P-gp located on the apical membrane.

G cluster_membrane Caco-2 Cell Monolayer Apical (Lumen Side) Apical (Lumen Side) Basolateral (Blood Side) Basolateral (Blood Side) compound_apical Compound P (Apical) compound_inside Compound P compound_apical->compound_inside Passive Diffusion compound_baso Compound P (Basolateral) compound_inside->compound_baso Passive Diffusion transporter Efflux Transporter (e.g., P-gp/BCRP) compound_inside->transporter transporter->compound_apical Active Efflux

Caption: Active efflux of a substrate by transporters on the apical membrane.
Permeability Classification Logic

This diagram shows the relationship between Papp (A→B) values and the Efflux Ratio (ER) in classifying a compound's permeability and efflux potential.

G start Caco-2 Data (Papp A→B, Efflux Ratio) er_check Is Efflux Ratio > 2? start->er_check papp_check_high_er High Efflux Substrate (Permeability is underestimated) er_check->papp_check_high_er Yes papp_check_low_er Is Papp (A→B) > 10 x 10⁻⁶ cm/s? er_check->papp_check_low_er No high_perm High Permeability (Good Absorption Potential) papp_check_low_er->high_perm Yes low_perm Low Permeability (Poor Absorption Potential) papp_check_low_er->low_perm No

Caption: Logic for classifying compound permeability based on Caco-2 data.

References

Validation & Comparative

A Comparative Guide to MPS1 Inhibitors Featuring the 4-methoxy-1H-pyrrolo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Monopolar Spindle 1 (MPS1) kinase inhibitors built around the 4-methoxy-1H-pyrrolo[3,2-c]pyridine scaffold. MPS1 is a critical regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis. Its overexpression in various cancers makes it a compelling target for anticancer therapies. This document summarizes key performance data, experimental protocols, and visualizes the relevant biological pathways to aid in the evaluation and further development of this class of inhibitors.

Data Presentation: Performance Comparison

The following tables summarize the in vitro and cell-based activity, selectivity, and pharmacokinetic properties of a series of this compound derivatives as MPS1 inhibitors. The data is primarily sourced from the foundational study by Naud et al., 2013, which describes the structure-based design and optimization of these compounds.

Table 1: In Vitro and Cell-Based Potency of 1H-pyrrolo[3,2-c]pyridine MPS1 Inhibitors

Compound IDMPS1 IC50 (μM)P-MPS1 IC50 (μM)HCT116 GI50 (μM)
8 0.025-0.55
25 0.004--
39 0.0040.160.50
48 0.0030.040.16
55 0.003--
65 (CCT251455) 0.0030.040.16

Data extracted from Naud et al., J. Med. Chem. 2013, 56, 24, 10045–10065.

Table 2: Kinase Selectivity Profile

Compound IDMPS1 IC50 (μM)CDK2 IC50 (μM)Selectivity (CDK2/MPS1)
8 0.0250.0431.7
25 0.004>10>2500
39 0.004>10>2500
48 0.003>10>3333
65 (CCT251455) 0.003>10>3333

Data extracted from Naud et al., J. Med. Chem. 2013, 56, 24, 10045–10065.

Table 3: In Vitro Pharmacokinetic Properties of Selected Compounds

Compound IDMouse Liver Microsome Stability (% remaining after 30 min)Human Liver Microsome Stability (% remaining after 30 min)Caco-2 Efflux Ratio
8 <5<525
39 252010

Data extracted from Naud et al., J. Med. Chem. 2013, 56, 24, 10045–10065.

Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on the procedures described in the primary literature.

MPS1 Kinase Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the enzymatic activity of MPS1 in a purified system.

  • Reagents and Materials:

    • Recombinant human MPS1 kinase domain.

    • Myelin Basic Protein (MBP) as a substrate.

    • ³³P-γ-ATP.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Test compounds dissolved in DMSO.

    • 96-well plates.

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing MPS1 kinase and MBP in the kinase buffer.

    • Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the kinase reaction by adding ³³P-γ-ATP to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated MBP.

    • Wash the filter plate to remove unincorporated ³³P-γ-ATP.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based MPS1 Autophosphorylation Assay (P-MPS1)

This assay quantifies the inhibition of MPS1 autophosphorylation in a cellular context, providing a measure of target engagement.

  • Reagents and Materials:

    • HCT116 human colon carcinoma cells.

    • Cell culture medium (e.g., McCoy's 5A) with fetal bovine serum and antibiotics.

    • Nocodazole to induce mitotic arrest.

    • Test compounds dissolved in DMSO.

    • Lysis buffer.

    • Antibodies: anti-phospho-MPS1 (Thr676) and total MPS1 antibodies.

    • Secondary antibodies conjugated to a detectable label (e.g., HRP or fluorescent dye).

    • Western blotting or ELISA equipment.

  • Procedure:

    • Seed HCT116 cells in multi-well plates and allow them to adhere.

    • Treat the cells with nocodazole for a sufficient time (e.g., 16-18 hours) to arrest them in mitosis, which increases MPS1 autophosphorylation.

    • Add the test compounds at various concentrations to the mitotically arrested cells and incubate for a short period (e.g., 1-2 hours).

    • Lyse the cells and collect the protein extracts.

    • Quantify the levels of phosphorylated MPS1 (P-MPS1) and total MPS1 using Western blotting or a quantitative immunoassay like ELISA or Meso Scale Discovery (MSD).

    • Normalize the P-MPS1 signal to the total MPS1 signal.

    • Calculate the percentage of inhibition of MPS1 autophosphorylation for each compound concentration and determine the IC50 value.

HCT116 Cell Growth Inhibition Assay (GI50)

This assay determines the concentration of a compound that inhibits the growth of HCT116 cancer cells by 50%.

  • Reagents and Materials:

    • HCT116 human colon carcinoma cells.

    • Complete cell culture medium.

    • Test compounds dissolved in DMSO.

    • Reagents for cell viability assessment (e.g., Sulforhodamine B (SRB), MTT, or CellTiter-Glo).

    • 96-well plates.

    • Plate reader.

  • Procedure:

    • Seed HCT116 cells in 96-well plates at a low density.

    • Allow the cells to attach overnight.

    • Add the test compounds at a range of concentrations to the cells.

    • Incubate the plates for a prolonged period (e.g., 72-96 hours) to allow for cell division.

    • At the end of the incubation, perform a cell viability assay according to the manufacturer's protocol (e.g., for SRB assay, fix the cells, stain with SRB, and then solubilize the dye).

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of growth inhibition for each concentration relative to untreated control cells and determine the GI50 value.

Mandatory Visualizations

MPS1 Signaling in the Spindle Assembly Checkpoint

The following diagram illustrates the central role of MPS1 in the spindle assembly checkpoint (SAC), a critical cell cycle control mechanism.

MPS1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytosol Cytosol MPS1_inactive Inactive MPS1 MPS1_active Active MPS1 MPS1_inactive->MPS1_active Autophosphorylation KNL1 KNL1 MPS1_active->KNL1 P Bub1 Bub1 KNL1->Bub1 Recruits Mad1 Mad1 Bub1->Mad1 Recruits Mad2_closed Mad2 (closed) Mad1->Mad2_closed Conformational change Mad2_open Mad2 (open) MCC Mitotic Checkpoint Complex (MCC: Mad2-Cdc20-BubR1-Bub3) Mad2_closed->MCC Forms Cdc20 Cdc20 Cdc20->MCC APC_C APC/C Securin Securin APC_C->Securin Ubiquitinates for degradation CyclinB Cyclin B APC_C->CyclinB Ubiquitinates for degradation Anaphase Anaphase Securin->Anaphase Inhibits CyclinB->Anaphase Inhibits MCC->APC_C Inhibits Inhibitor This compound Inhibitors Inhibitor->MPS1_active Inhibits

Caption: MPS1 signaling cascade in the spindle assembly checkpoint.

Experimental Workflow: MPS1 Inhibitor Evaluation

This diagram outlines the typical workflow for the evaluation of novel MPS1 inhibitors, from initial biochemical screening to cellular and in vivo characterization.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (MPS1 IC50) Selectivity_Screening Kinase Selectivity Profiling (e.g., CDK2 IC50, Kinome Scan) Biochemical_Assay->Selectivity_Screening Metabolic_Stability Microsomal Stability Assay Selectivity_Screening->Metabolic_Stability P_MPS1_Assay P-MPS1 Autophosphorylation Assay (Cellular Target Engagement) Metabolic_Stability->P_MPS1_Assay Proliferation_Assay Cell Proliferation Assay (HCT116 GI50) P_MPS1_Assay->Proliferation_Assay PK_Studies Pharmacokinetic Studies (Oral Bioavailability) Proliferation_Assay->PK_Studies Efficacy_Studies Xenograft Models (Tumor Growth Inhibition) PK_Studies->Efficacy_Studies

Caption: Workflow for the preclinical evaluation of MPS1 inhibitors.

Unraveling the Anti-Cancer Potential of 1H-Pyrrolo[3,2-c]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective cancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, the 1H-pyrrolo[3,2-c]pyridine core has emerged as a promising framework for the development of potent anti-cancer agents. This guide provides a comprehensive comparison of the validated mechanisms of action for various derivatives of this scaffold, presenting key experimental data, detailed protocols, and visual representations of the underlying biological pathways. While specific data on 4-methoxy-1H-pyrrolo[3,2-c]pyridine is not extensively available in the public domain, this guide focuses on closely related and well-studied derivatives, offering valuable insights into the potential of this chemical class.

The primary mechanism of action identified for several potent 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization.[1][2] These compounds bind to the colchicine-binding site on β-tubulin, disrupting the dynamic instability of microtubules. This interference with microtubule function leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells.

Beyond tubulin inhibition, derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have also been investigated as inhibitors of key signaling kinases, such as FMS kinase and Monopolar Spindle 1 (MPS1) kinase, highlighting the versatility of this chemical backbone in targeting different oncogenic pathways.[3][4]

Comparative Efficacy of 1H-Pyrrolo[3,2-c]pyridine Derivatives

The following table summarizes the in vitro anti-proliferative activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines. This data provides a quantitative comparison of their potency.

Compound IDTargetCell LineIC50 (µM)Reference
10t TubulinHeLa0.12[1][2]
SGC-79010.15[1][2]
MCF-70.21[1][2]
10a TubulinHeLa>10[1][2]
SGC-7901>10[1][2]
MCF-7>10[1][2]
10h TubulinHeLa0.85[1]
SGC-79011.23[1]
MCF-71.56[1]
1r FMS KinaseOvarian Cancer Cells0.15 - 1.78[4]
Prostate Cancer Cells0.15 - 1.78[4]
Breast Cancer Cells0.15 - 1.78[4]
Compound 8 MPS1 KinaseHCT1160.55 (GI50)[3]
Combretastatin A-4 (CA-4) TubulinHeLa0.0028[2]
SGC-79010.0031[2]
MCF-70.0035[2]

Experimental Protocols

This section details the methodologies for key experiments used to validate the mechanism of action of 1H-pyrrolo[3,2-c]pyridine derivatives.

Tubulin Polymerization Assay

Objective: To determine the effect of the test compound on the in vitro polymerization of tubulin.

Methodology:

  • Tubulin protein is purified from bovine brain.

  • The polymerization of tubulin into microtubules is initiated by the addition of GTP and incubation at 37°C.

  • The change in turbidity (absorbance at 340 nm) is monitored over time using a spectrophotometer.

  • The test compound or a reference inhibitor (e.g., Combretastatin A-4) is added to the reaction mixture at various concentrations.

  • Inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to a vehicle control.

Immunofluorescence Staining for Microtubule Integrity

Objective: To visualize the effect of the test compound on the microtubule network within cancer cells.

Methodology:

  • Cancer cells (e.g., HeLa) are cultured on coverslips and treated with the test compound for a specified duration.

  • Cells are then fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

  • The microtubule network is stained using a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody.

  • The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).

  • The stained cells are visualized using a fluorescence microscope to assess the integrity and organization of the microtubule network. Disruption of the network is indicative of tubulin-targeting activity.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compound on cell cycle progression.

Methodology:

  • Cancer cells are treated with the test compound for various time points.

  • Cells are harvested, washed, and fixed in cold ethanol.

  • The fixed cells are then treated with RNase A and stained with a fluorescent DNA-intercalating agent (e.g., propidium iodide).

  • The DNA content of individual cells is measured using a flow cytometer.

  • The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed. An accumulation of cells in the G2/M phase suggests interference with mitosis, a hallmark of microtubule-targeting agents.

In Vitro Kinase Assay

Objective: To quantify the inhibitory activity of the test compound against a specific kinase (e.g., FMS kinase, MPS1 kinase).

Methodology:

  • The recombinant kinase enzyme is incubated with a specific substrate (e.g., a peptide or protein) and ATP in a reaction buffer.

  • The test compound is added at a range of concentrations.

  • The kinase reaction is allowed to proceed for a defined period at an optimal temperature.

  • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP) or non-radiometric methods like ELISA or fluorescence-based assays.

  • The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

Signaling Pathway of Tubulin Polymerization Inhibitors cluster_0 Microtubule Dynamics cluster_1 Drug Action cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Disrupted_Microtubules Disrupted Microtubule Network Pyrrolo_Pyridine 1H-Pyrrolo[3,2-c]pyridine Derivatives (e.g., 10t) Colchicine_Site Colchicine Binding Site on β-Tubulin Pyrrolo_Pyridine->Colchicine_Site Binds to Colchicine_Site->Microtubules Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Disrupted_Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Experimental Workflow for Cell Cycle Analysis Start Cancer Cell Culture Treatment Treat with 1H-Pyrrolo[3,2-c]pyridine Derivative Start->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fix in Cold Ethanol Harvest->Fixation Staining Stain with Propidium Iodide Fixation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Determine Cell Cycle Phase Distribution Flow_Cytometry->Data_Analysis Result G2/M Arrest Indicates Mitotic Inhibition Data_Analysis->Result Kinase Inhibition Pathway Kinase Target Kinase (e.g., FMS, MPS1) Phosphorylated_Substrate Phosphorylated Substrate + ADP Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate (Protein/Peptide) Substrate->Kinase Downstream_Signaling Downstream Cellular Signaling Phosphorylated_Substrate->Downstream_Signaling Activates/Inhibits Pyrrolo_Pyridine 1H-Pyrrolo[3,2-c]pyridine Derivative Pyrrolo_Pyridine->Kinase Inhibits Cellular_Response Altered Cellular Response (e.g., Reduced Proliferation) Downstream_Signaling->Cellular_Response

References

Navigating the Pyrrolopyridine Landscape: A Comparative Look at In Vivo Efficacy in Preclinical Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of specific in vivo efficacy studies for 4-methoxy-1H-pyrrolo[3,2-c]pyridine in mouse models. Research to date has largely centered on structurally related pyrrolopyridine isomers and derivatives, exploring their potential in oncology and neurology. This guide provides a comparative analysis of the in vivo performance of these related compounds, offering valuable insights for researchers and drug development professionals navigating this promising class of heterocyclic molecules.

While direct data for this compound is not publicly available, the broader family of pyrrolopyridines has demonstrated significant biological activity in various murine models. This guide will synthesize the existing data on these related structures, offering a framework for understanding their potential therapeutic applications and the experimental methodologies used to evaluate them.

Anticancer Investigations: Targeting Kinases and Microtubules

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have emerged as potent inhibitors of critical oncology targets. Notably, researchers have successfully developed inhibitors of Monopolar Spindle 1 (MPS1) kinase, a key component in the spindle assembly checkpoint of cancer cells.

One such compound, CCT251455 , a 1H-pyrrolo[3,2-c]pyridine derivative, has demonstrated dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model.[1] While the precise structure of CCT251455 is distinct from this compound, its progression into in vivo studies underscores the therapeutic potential of this scaffold.

Another avenue of anticancer research has focused on 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization.[2][3][4] These compounds aim to disrupt microtubule dynamics, a clinically validated strategy in cancer therapy. While current studies have focused on in vitro activity against cancer cell lines like HeLa, SGC-7901, and MCF-7, they lay the groundwork for future in vivo efficacy and toxicity assessments in mouse models.[2][3][4]

The broader pyrrolopyridine class, including isomers like pyrrolo[2,1-f][3][5][6]triazine, has also yielded compounds with in vivo anticancer activity. For instance, dual inhibitors of HER2 and EGFR have shown significant tumor growth inhibition in GEO colon tumor xenograft mouse models.[7]

Neurological Applications: Sedative and Analgesic Properties

In contrast to the anticancer focus of the pyrrolo[3,2-c]pyridine scaffold, derivatives of 1H-pyrrolo[3,4-c]pyridine have been primarily investigated for their effects on the central nervous system. Various studies have reported the sedative and analgesic properties of these compounds in mice.[5][6][8]

For example, certain 2-substituted derivatives of 4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been shown to significantly suppress spontaneous locomotor activity in mice.[5][6] The analgesic effects of this class of compounds have been evaluated using standard murine models such as the "hot plate" and "writhing" tests.[8]

Experimental Protocols: A Look at Methodologies

The in vivo assessment of these pyrrolopyridine derivatives employs established and well-documented experimental protocols.

Xenograft Mouse Models for Anticancer Efficacy

A common methodology for evaluating the in vivo anticancer efficacy of pyrrolopyridine derivatives involves the use of xenograft mouse models.

Experimental Workflow: Xenograft Mouse Model

xenograft_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cell_culture Human Tumor Cell Culture (e.g., HCT116) implantation Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth treatment_admin Compound Administration (e.g., Oral Gavage) tumor_growth->treatment_admin tumor_measurement Tumor Volume Measurement treatment_admin->tumor_measurement Regular Intervals endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition) tumor_measurement->endpoint

Caption: Workflow for assessing in vivo anticancer efficacy using a xenograft mouse model.

This process typically involves:

  • Cell Line Selection: Utilizing human cancer cell lines, such as HCT116, which are known to be sensitive to the targeted pathway.

  • Implantation: Subcutaneously implanting these cells into immunocompromised mice.

  • Tumor Growth and Treatment: Allowing tumors to reach a palpable size before initiating treatment with the test compound, often administered orally.

  • Efficacy Assessment: Regularly measuring tumor volume to determine the extent of tumor growth inhibition compared to a vehicle-treated control group.

Behavioral Models for Neurological Effects

To assess the sedative and analgesic properties of pyrrolo[3,4-c]pyridine derivatives, researchers employ a different set of in vivo assays.

Signaling Pathway: Postulated Mechanism for Sedative/Analgesic Action

neuro_pathway cluster_compound Compound Interaction cluster_receptor Receptor Level cluster_effect Physiological Effect compound Pyrrolo[3,4-c]pyridine Derivative receptor CNS Receptor (e.g., GABA-A) compound->receptor Binds to sedation Sedation receptor->sedation Modulates analgesia Analgesia receptor->analgesia Modulates

Caption: Postulated mechanism of action for sedative and analgesic effects of pyrrolo[3,4-c]pyridine derivatives.

Key behavioral tests include:

  • Spontaneous Locomotor Activity: This test measures the effect of a compound on the general activity levels of mice in a novel environment. A reduction in movement is indicative of a sedative effect.

  • Hot Plate Test: This assay assesses the analgesic properties of a compound by measuring the latency of a mouse to react to a heated surface. An increased latency suggests an analgesic effect.

  • Writhing Test: In this test, a chemical irritant is administered to induce abdominal constrictions (writhing). The ability of a compound to reduce the number of writhes is a measure of its analgesic activity.

Comparative Data Summary

The following tables summarize the available quantitative data for various pyrrolopyridine derivatives from in vivo mouse models. It is crucial to reiterate that these data are for compounds structurally related to, but not identical to, this compound.

Table 1: In Vivo Anticancer Efficacy of Pyrrolopyridine Derivatives

Compound ClassTargetMouse ModelDosingEfficacy MetricResult
1H-Pyrrolo[3,2-c]pyridineMPS1 KinaseHCT116 XenograftDose-dependentInhibition of MPS1Demonstrated[1]
Pyrrolo[2,1-f][3][5][6]triazineHER2/EGFRGEO XenograftNot specifiedTumor Growth InhibitionSignificant[7]

Table 2: In Vivo Neurological Effects of Pyrrolo[3,4-c]pyridine Derivatives

Compound ClassTestMouse StrainDosingEfficacy MetricResult
4-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivativeSpontaneous Locomotor ActivityNot specifiedNot specifiedReduction in activitySignificant[5][6]
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivativeWrithing TestNot specifiedNot specifiedReduction in writhesActive[8]
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivativeHot Plate TestNot specifiedNot specifiedIncreased reaction latencyActive[8]

Conclusion

While the in vivo efficacy of this compound in mouse models remains to be specifically elucidated, the broader pyrrolopyridine family presents a rich and diverse landscape of biological activity. The existing research on related compounds provides a strong foundation for future investigations. The demonstrated in vivo anticancer and neurological activities of various pyrrolopyridine scaffolds highlight their potential as templates for the development of novel therapeutics. Future studies are warranted to synthesize and evaluate this compound in relevant in vivo models to determine its specific pharmacological profile and therapeutic potential.

References

"comparative analysis of 4-methoxy-1H-pyrrolo[3,2-c]pyridine derivatives' anticancer activity"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of recently synthesized 1H-pyrrolo[3,2-c]pyridine derivatives reveals their potent anticancer activities, with specific compounds demonstrating significant efficacy against various cancer cell lines. This guide provides a comparative assessment of their performance, supported by experimental data, to inform researchers and professionals in drug development.

A recent study focused on a series of novel 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines designed as colchicine-binding site inhibitors.[1][2] These compounds were evaluated for their in vitro antiproliferative activities against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[1][2] The majority of the synthesized compounds exhibited moderate to excellent antitumor activities.[1][2]

Data Presentation: In Vitro Antiproliferative Activity

The anticancer efficacy of the 1H-pyrrolo[3,2-c]pyridine derivatives was quantified by determining their half-maximal inhibitory concentration (IC50) values using a standard MTT assay. The results for a selection of these compounds are summarized in the table below.

CompoundR Group (at position 6)IC50 (μM) HeLaIC50 (μM) SGC-7901IC50 (μM) MCF-7
10h 4-methoxyphenyl0.851.021.33
10k 4-ethoxyphenyl0.630.780.95
10l 4-fluorophenyl0.410.520.68
10m 4-chlorophenyl0.350.410.55
10t Indolyl0.120.150.21
CA-4 (Positive Control) 0.080.110.15

Data sourced from Wang et al., 2024.[1][2]

Among the evaluated compounds, derivative 10t , which features an indolyl moiety at the 6-position, demonstrated the most potent anticancer activity with IC50 values ranging from 0.12 to 0.21 μM across the three cell lines.[1][2] The derivative containing a 4-methoxyphenyl group (10h ) showed moderate activity.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the anticancer activity of the 1H-pyrrolo[3,2-c]pyridine derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess the cytotoxic effects of the compounds on the HeLa, SGC-7901, and MCF-7 human cancer cell lines.[1]

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the positive control (CA-4) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

Cell Cycle Analysis

The effect of the most potent compound, 10t , on the cell cycle distribution of HeLa cells was investigated using flow cytometry.

  • Cell Treatment: HeLa cells were treated with compound 10t at concentrations corresponding to its IC50, 2x IC50, and 3x IC50 for 24 hours. A control group was treated with 0.1% DMSO.[2]

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at 4°C.

  • Staining: The fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined.

The results indicated that compound 10t caused a significant G2/M phase cell cycle arrest in a dose-dependent manner.[1][2]

Apoptosis Analysis

Apoptosis induction by compound 10t in HeLa cells was quantified using an Annexin V-FITC/PI apoptosis detection kit.

  • Cell Treatment: HeLa cells were treated with compound 10t at its IC50, 2x IC50, and 3x IC50 for 24 hours.

  • Staining: After treatment, the cells were harvested, washed with PBS, and resuspended in binding buffer. The cells were then stained with Annexin V-FITC and propidium iodide for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

The analysis demonstrated that compound 10t induced apoptosis in HeLa cells in a dose-dependent manner.[1][2]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for these 1H-pyrrolo[3,2-c]pyridine derivatives was identified as the inhibition of tubulin polymerization.[1][2] Compound 10t was shown to potently inhibit tubulin polymerization in vitro and disrupt the microtubule dynamics in HeLa cells, leading to mitotic arrest and subsequent apoptosis.[1][2] Molecular modeling studies suggest that these compounds bind to the colchicine-binding site on tubulin.[1][2]

Visualizations

Experimental Workflow for Anticancer Activity Screening

G cluster_invitro In Vitro Screening cluster_moa Mechanism of Action Studies cluster_results Results start Synthesized 1H-pyrrolo[3,2-c]pyridine Derivatives mtt MTT Assay on HeLa, SGC-7901, MCF-7 start->mtt ic50 Determine IC50 Values mtt->ic50 select_potent Select Most Potent Compound (10t) ic50->select_potent cell_cycle Cell Cycle Analysis select_potent->cell_cycle apoptosis Apoptosis Assay select_potent->apoptosis tubulin Tubulin Polymerization Assay select_potent->tubulin g2m_arrest G2/M Phase Arrest cell_cycle->g2m_arrest apoptosis_induction Apoptosis Induction apoptosis->apoptosis_induction tubulin_inhibition Inhibition of Tubulin Polymerization tubulin->tubulin_inhibition

Caption: Workflow for evaluating the anticancer activity of 1H-pyrrolo[3,2-c]pyridine derivatives.

Signaling Pathway of Tubulin Polymerization Inhibition

G compound 1H-pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) tubulin αβ-Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization compound->microtubules Inhibits tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Mechanism of action via inhibition of tubulin polymerization.

References

A Comparative Guide to the Cross-Reactivity Profiling of 4-methoxy-1H-pyrrolo[3,2-c]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the kinase selectivity and cross-reactivity profiles of inhibitors based on the 4-methoxy-1H-pyrrolo[3,2-c]pyridine scaffold. The data presented here is compiled from publicly available studies to assist researchers, scientists, and drug development professionals in evaluating the performance of these compounds against a panel of kinases.

Introduction to this compound Kinase Inhibitors

The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized for its role in the development of various kinase inhibitors.[1][2][3] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[4][5] Consequently, the development of selective kinase inhibitors is a major focus of modern drug discovery. The this compound core represents a specific chemotype within this class, and understanding its cross-reactivity is vital for assessing potential therapeutic applications and off-target effects.

Quantitative Cross-Reactivity Data

The following table summarizes the inhibitory activity of a representative 1H-pyrrolo[3,2-c]pyridine derivative, compound 1r , against a panel of kinases. While not a 4-methoxy substituted compound, its data provides insight into the general selectivity profile of this scaffold. The data is presented as percentage inhibition at a 1 µM concentration.

Table 1: Cross-Reactivity Profile of Compound 1r

Kinase TargetInhibition at 1 µM (%)
FMS81
FLT3 (D835Y)42
c-MET40
Other kinases in the 40-kinase panel showed significantly lower inhibition.

Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[1]

The data indicates that compound 1r is a potent inhibitor of FMS kinase with moderate activity against FLT3 (D835Y) and c-MET, suggesting a degree of selectivity for FMS.[1]

Experimental Protocols for Kinase Profiling

A variety of biochemical assays are employed to determine the cross-reactivity and selectivity of kinase inhibitors. These can be broadly categorized into activity assays and binding assays.[6]

1. Radiometric Activity Assays: This is often considered the "gold standard" for kinase profiling.[6] The assay directly measures the transfer of a radiolabeled phosphate group (from ³²P-γ-ATP or ³³P-γ-ATP) to a substrate by the kinase.

  • Protocol Outline:

    • The test compound (inhibitor) is incubated with the kinase, a specific substrate, cofactors, and radiolabeled ATP.

    • The reaction mixture is then spotted onto a filter paper which binds the phosphorylated substrate.

    • Unreacted radiolabeled ATP is washed away.

    • The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

    • The level of inhibition is determined by comparing the radioactivity in the presence of the test compound to a control reaction without the inhibitor.

2. Fluorescence-Based Assays (e.g., TR-FRET): These assays use fluorescence resonance energy transfer (FRET) to detect kinase activity. Time-Resolved FRET (TR-FRET) is a variation that minimizes background fluorescence.[7][8]

  • Protocol Outline:

    • A kinase, a biotinylated substrate, and ATP are incubated with the test inhibitor.

    • After the kinase reaction, a europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are added.

    • If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity.

    • Excitation of the europium donor results in energy transfer to the APC acceptor, which then emits light at a specific wavelength.

    • The TR-FRET signal is proportional to the amount of phosphorylated substrate and is used to calculate the inhibitory activity of the compound.

3. Kinase Binding Assays (e.g., KinomeScan™): This type of assay measures the ability of a compound to bind to a kinase's ATP-binding site, rather than its enzymatic activity.[7][9]

  • Protocol Outline:

    • A library of human kinases, each tagged with a DNA barcode, is used.

    • The test compound is incubated with the kinase library.

    • The kinases that bind to the test compound are separated from those that do not.

    • The amount of each kinase bound to the compound is quantified by measuring its corresponding DNA tag, typically using quantitative PCR.

    • The results provide a comprehensive profile of the compound's binding affinities across a large portion of the kinome.

Signaling Pathways and Experimental Workflows

Signaling Pathway Inhibition

Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and mTOR pathways.[10] The diagram below illustrates the points of inhibition within these pathways by a representative inhibitor of this class.

G IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R RAS RAS IGF1R->RAS JNK JNK IGF1R->JNK PI3K PI3K IGF1R->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 JNK->AP1 CellTransformation Neoplastic Cell Transformation AP1->CellTransformation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellTransformation Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->MEK Inhibitor->JNK Inhibitor->mTOR

Caption: Inhibition of MEK, JNK, and mTOR signaling by a pyrrolo[3,2-c]pyridine derivative.

Experimental Workflow for Kinase Cross-Reactivity Profiling

The following diagram outlines a typical workflow for assessing the cross-reactivity of a kinase inhibitor.

G Start Start: Test Compound (e.g., this compound derivative) AssaySelection Select Kinase Profiling Assay (e.g., Radiometric, TR-FRET, Binding) Start->AssaySelection PrimaryScreen Primary Screen: Single High Concentration (e.g., 10 µM) vs. Kinase Panel AssaySelection->PrimaryScreen HitIdentification Identify 'Hits' (% Inhibition > Threshold) PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay: Generate IC50 values for Hits HitIdentification->DoseResponse DataAnalysis Data Analysis: Determine Selectivity Score (e.g., Gini Coefficient) DoseResponse->DataAnalysis End End: Cross-Reactivity Profile DataAnalysis->End

Caption: Generalized workflow for kinase inhibitor cross-reactivity profiling.

References

Confirming Target Engagement of 4-methoxy-1H-pyrrolo[3,2-c]pyridine in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel kinase inhibitors, such as compounds based on the 4-methoxy-1H-pyrrolo[3,2-c]pyridine scaffold, necessitates rigorous confirmation of their engagement with the intended intracellular targets. This guide provides a comparative overview of key experimental methodologies to quantitatively assess target engagement in a cellular context. The 1H-pyrrolo[3,2-c]pyridine core has been identified as a versatile scaffold for kinase inhibitors, with derivatives targeting kinases such as Monopolar Spindle 1 (MPS1) and FMS-like tyrosine kinase 3 (FMS).[1][2] This guide will use a hypothetical MPS1 kinase inhibitor as an example to illustrate the application of these techniques.

Comparison of Target Engagement Methodologies

Several distinct approaches can be employed to confirm and quantify the interaction of a compound with its target protein within cells. Each method offers unique advantages and disadvantages in terms of throughput, sensitivity, and the nature of the data generated. The choice of assay often depends on the specific research question, available resources, and the stage of drug development.

Methodology Principle Measures Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[3][4]Target stabilization (ΔTm)Label-free, applicable to endogenous proteins, confirms direct physical binding in cells and tissues.[3][5]Lower throughput, requires specific antibodies for detection (Western Blot), may not be suitable for all targets.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[6][7]Intracellular affinity (IC50), residence time, cell permeability.[6][8]Live-cell assay, highly quantitative, high-throughput, broad applicability to many kinases.[6][9]Requires genetic modification of the target protein, dependent on a suitable fluorescent tracer.[8]
Kinobeads Competition Binding Assay Competitive binding of the test compound against a broad-spectrum of immobilized kinase inhibitors (kinobeads).[10][11]Target spectrum, selectivity, apparent dissociation constants (Kd).[10]Unbiased, proteome-wide selectivity profiling, identifies off-targets.[11][12]Performed on cell lysates (not intact cells), requires mass spectrometry, may not detect all kinase targets.[11]
In-Cell Western / Phosphorylation Assay Antibody-based detection of the phosphorylation status of a known downstream substrate of the target kinase.[13][14]Functional inhibition of kinase activity (IC50).High-throughput, measures functional consequence of target engagement, uses endogenous proteins.[14]Indirect measure of target binding, requires a known and validated downstream substrate and phospho-specific antibodies.[13]

Experimental Protocols and Data Presentation

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target binding in a physiological context by measuring changes in the thermal stability of the target protein upon ligand binding.[5]

Experimental Workflow

A 1. Cell Treatment: Treat cells with this compound or vehicle (DMSO). B 2. Heating: Heat treated cells across a temperature gradient. A->B C 3. Lysis: Lyse cells to release proteins. B->C D 4. Separation: Centrifuge to separate soluble proteins from aggregated proteins. C->D E 5. Detection: Analyze soluble fraction for the target protein (e.g., MPS1) by Western Blot. D->E F 6. Data Analysis: Plot protein levels vs. temperature to generate melting curves. E->F

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HCT116) and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heat Challenge: Harvest the treated cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension and heat each aliquot to a specific temperature for a short duration (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 40°C to 70°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Quantify the total protein concentration to ensure equal loading. Analyze the amount of soluble target protein (e.g., MPS1) in each sample by Western blotting using a specific primary antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the vehicle- and compound-treated samples to generate "melting curves." A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and thus, engagement.[3]

Data Presentation:

Temperature (°C) Soluble MPS1 (Vehicle, %) Soluble MPS1 (Compound, %)
40100100
4598100
508595
555080
602060
65530
70<110
NanoBRET™ Target Engagement Assay

This live-cell assay quantifies the binding of a test compound to a target protein by measuring the disruption of Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target and a cell-permeable fluorescent tracer.[6][9]

Signaling Pathway

cluster_0 No Inhibitor cluster_1 With Inhibitor A NanoLuc-MPS1 B Fluorescent Tracer A->B Binding C BRET Signal B->C Energy Transfer D NanoLuc-MPS1 E This compound D->E Binding F No BRET Signal E->F Displacement G Fluorescent Tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Detailed Protocol:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a vector encoding the target kinase fused to NanoLuc® luciferase (e.g., MPS1-NanoLuc®). Seed the transfected cells into a multi-well plate.[6]

  • Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the test compound and a specific fluorescent tracer (at a pre-determined optimal concentration) to the cells.[8]

  • Substrate Addition and Incubation: Add the NanoLuc® substrate (furimazine) to the wells and incubate at room temperature to allow for cell lysis and the BRET reaction to stabilize.

  • Signal Detection: Measure the luminescence signals at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the fluorescent tracer acceptor (e.g., >600 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the intracellular affinity of the compound for the target.[8]

Data Presentation:

Compound Concentration (µM) BRET Ratio % Inhibition
0.0010.452
0.010.4210
0.10.3045
10.1580
100.0598
1000.04100
IC50 (µM) \multicolumn{2}{c}{0.15 }
Kinobeads Competition Binding Assay

This chemoproteomic approach provides an unbiased profile of a compound's kinase selectivity by measuring its ability to compete with immobilized, broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[10]

Experimental Workflow

A 1. Cell Lysis: Prepare lysate from untreated cells. B 2. Competition: Incubate lysate with Kinobeads and varying concentrations of the test compound. A->B C 3. Enrichment: Wash beads to remove non-bound proteins. B->C D 4. Elution & Digestion: Elute and digest bound kinases. C->D E 5. LC-MS/MS Analysis: Identify and quantify kinases bound to the beads. D->E F 6. Data Analysis: Determine IC50 values for each detected kinase. E->F

Caption: Workflow for a Kinobeads Competition Binding Assay.

Detailed Protocol:

  • Cell Lysate Preparation: Grow and harvest a large number of cells. Lyse the cells under non-denaturing conditions to maintain native protein conformations.

  • Competition Experiment: Aliquot the cell lysate. To each aliquot, add a different concentration of this compound (or vehicle). Then, add the kinobeads slurry and incubate to allow for competitive binding.[11]

  • Affinity Purification: Wash the kinobeads extensively to remove proteins that did not bind or were competed off by the free inhibitor.

  • Sample Preparation for Mass Spectrometry: Elute the remaining bound proteins from the beads and digest them into peptides (e.g., using trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

  • Data Analysis: For each identified kinase, plot the relative amount bound to the beads against the compound concentration. Fit the data to a dose-response curve to calculate an apparent IC50 value, indicating the compound's potency for that kinase.[10]

Data Presentation:

Kinase Target IC50 (µM) for Compound X IC50 (µM) for this compound
MPS1 >10 0.05
CDK20.52.5
SRC2.0>10
EGFR>10>10
FLT31.28.0
In-Cell Western / Phosphorylation Assay

This method provides a functional readout of target engagement by quantifying the inhibition of a kinase's activity within the cell. This is achieved by measuring the phosphorylation level of a known downstream substrate.[13] For MPS1, a key substrate is itself (autophosphorylation at Thr676).

Signaling Pathway

A Active MPS1 C Phospho-MPS1 (pThr676) A->C Autophosphorylation B ATP D This compound E Inactive MPS1 D->E Inhibition

Caption: Inhibition of MPS1 Autophosphorylation.

Detailed Protocol:

  • Cell Culture and Treatment: Seed cells in a 96- or 384-well plate. Treat the cells with a serial dilution of this compound for an appropriate time.

  • Fixation and Permeabilization: Fix the cells with formaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow antibody entry.[15]

  • Immunostaining: Block non-specific antibody binding. Incubate the cells with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MPS1 Thr676). A second primary antibody for a loading control (e.g., total MPS1 or a housekeeping protein) should be used in parallel.

  • Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).[14]

  • Imaging and Quantification: Scan the plate using a near-infrared imaging system. The integrated fluorescence intensity in each well is quantified.

  • Data Analysis: Normalize the phospho-protein signal to the loading control signal. Plot the normalized signal against the compound concentration and fit to a dose-response curve to determine the IC50 for functional inhibition.[14]

Data Presentation:

Compound Concentration (µM) Normalized p-MPS1 Signal % Inhibition
0.0010.982
0.010.919
0.10.5545
10.1882
100.0496
1000.0397
IC50 (µM) \multicolumn{2}{c}{0.12 }

By employing a combination of these orthogonal methods, researchers can build a comprehensive and robust data package to confidently confirm the intracellular target engagement of this compound, elucidating its potency, selectivity, and mechanism of action within a cellular environment.

References

Selectivity Profile of 1H-Pyrrolo[3,2-c]pyridine Derivatives as MPS1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Kinase Selectivity of 1H-Pyrrolo[3,2-c]pyridine Derivatives

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been investigated as inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1), a critical component of the spindle assembly checkpoint. An initial high-throughput screening identified a potent but non-selective compound, which led to the structure-based design of highly selective inhibitors.

One of the initial compounds in this series demonstrated potent inhibition of MPS1 but also showed significant activity against Cyclin-Dependent Kinase 2 (CDK2)[1][2]. Further optimization led to the development of compound 65 (CCT251455), which exhibited high potency for MPS1 and significantly improved selectivity against other kinases[1][2].

Table 1: Kinase Inhibition Profile of an Early 1H-Pyrrolo[3,2-c]pyridine Derivative

Kinase TargetIC50 (µM)
MPS10.025
CDK20.043
Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1[1][2].

Selectivity Profile of 1H-Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors

Another series of pyrrolo[3,2-c]pyridine derivatives have been evaluated for their inhibitory effect against FMS kinase (CSF-1R), a type III receptor tyrosine kinase implicated in various cancers and inflammatory disorders. Within this series, compound 1r emerged as a potent and selective FMS kinase inhibitor[3].

Compound 1r was tested against a panel of 40 kinases and demonstrated significant selectivity for FMS. At a concentration of 1 µM, it showed high inhibition of FMS, with moderate activity against FLT3 (D835Y) and c-MET, and minimal inhibition of other tested kinases[3]. The IC50 value for FMS kinase was determined to be 30 nM, indicating high potency[3].

Table 2: Inhibition of Various Kinases by Compound 1r at 1 µM

Kinase TargetInhibition (%)
FMS81
FLT3 (D835Y)42
c-MET40
Data reflects the percentage of inhibition at a 1 µM concentration of compound 1r[3].

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

The inhibitory activity of the compounds against various kinases is typically determined using in vitro kinase screening assays. A general protocol involves the following steps:

  • The kinase, substrate, and ATP are combined in a reaction buffer.

  • The test compound, at various concentrations, is added to the reaction mixture.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., ³³P-ATP) or fluorescence-based assays.

  • The percentage of inhibition is calculated by comparing the activity in the presence of the compound to a control reaction without the compound.

  • IC50 values, the concentration of the inhibitor required to reduce kinase activity by 50%, are then determined by fitting the dose-response data to a suitable equation.

For the FMS kinase screening, the Kinase HotSpotSM service from Reaction Biology Corp. was utilized, where compounds were tested in a 10-dose duplicate assay with a threefold serial dilution starting from 81 µM[3].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the primary kinase targets and a general workflow for kinase inhibition assays.

MPS1_Signaling_Pathway cluster_input Upstream Signals cluster_pathway Spindle Assembly Checkpoint (SAC) Unattached\nKinetochores Unattached Kinetochores MPS1 MPS1 Unattached\nKinetochores->MPS1 activates MAD1 MAD1 MPS1->MAD1 phosphorylates MAD2 MAD2 MAD1->MAD2 recruits Cdc20-APC/C Cdc20-APC/C MAD2->Cdc20-APC/C inhibits Separase Separase Cdc20-APC/C->Separase inhibits activation of Anaphase Anaphase Separase->Anaphase triggers 1H-pyrrolo[3,2-c]pyridine\nderivative 1H-pyrrolo[3,2-c]pyridine derivative 1H-pyrrolo[3,2-c]pyridine\nderivative->MPS1 inhibits

Caption: MPS1 Signaling Pathway in the Spindle Assembly Checkpoint.

FMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF-1 CSF-1 FMS (CSF-1R) FMS (CSF-1R) CSF-1->FMS (CSF-1R) binds PI3K PI3K FMS (CSF-1R)->PI3K activates RAS RAS FMS (CSF-1R)->RAS activates Akt Akt PI3K->Akt Gene\nExpression Gene Expression Akt->Gene\nExpression regulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene\nExpression regulates 1H-pyrrolo[3,2-c]pyridine\nderivative 1H-pyrrolo[3,2-c]pyridine derivative 1H-pyrrolo[3,2-c]pyridine\nderivative->FMS (CSF-1R) inhibits

Caption: FMS (CSF-1R) Signaling Pathway.

Kinase_Inhibition_Workflow Start Start Prepare Kinase\nReaction Mixture\n(Kinase, Substrate, ATP) Prepare Kinase Reaction Mixture (Kinase, Substrate, ATP) Start->Prepare Kinase\nReaction Mixture\n(Kinase, Substrate, ATP) Add Test Compound\n(1H-pyrrolo[3,2-c]pyridine derivative) Add Test Compound (1H-pyrrolo[3,2-c]pyridine derivative) Prepare Kinase\nReaction Mixture\n(Kinase, Substrate, ATP)->Add Test Compound\n(1H-pyrrolo[3,2-c]pyridine derivative) Incubate at\nControlled Temperature Incubate at Controlled Temperature Add Test Compound\n(1H-pyrrolo[3,2-c]pyridine derivative)->Incubate at\nControlled Temperature Stop Reaction Stop Reaction Incubate at\nControlled Temperature->Stop Reaction Quantify\nPhosphorylation Quantify Phosphorylation Stop Reaction->Quantify\nPhosphorylation Data Analysis\n(% Inhibition, IC50) Data Analysis (% Inhibition, IC50) Quantify\nPhosphorylation->Data Analysis\n(% Inhibition, IC50) End End Data Analysis\n(% Inhibition, IC50)->End

References

Benchmarking 4-methoxy-1H-pyrrolo[3,2-c]pyridine Derivatives Against Leading Tubulin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of a novel class of tubulin inhibitors, 4-methoxy-1H-pyrrolo[3,2-c]pyridine derivatives, against established microtubule-targeting agents including Paclitaxel, Vincristine, Colchicine, and Combretastatin A-4. The data presented herein is compiled from publicly available experimental results to facilitate an objective evaluation for researchers in oncology and drug discovery.

Executive Summary

A novel derivative of this compound, designated as compound 10t , has demonstrated potent in vitro anticancer activity by inhibiting tubulin polymerization. This compound induces G2/M cell cycle arrest and apoptosis in various cancer cell lines, positioning it as a promising candidate for further preclinical and clinical investigation. This guide benchmarks the efficacy of compound 10t against standard-of-care and well-characterized tubulin inhibitors, providing a quantitative and methodological framework for its evaluation.

Quantitative Performance Analysis

The in vitro cytotoxic activity of this compound derivative 10t and other tubulin inhibitors was evaluated across several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized in the table below. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundHeLa (Cervical Cancer) IC50 (µM)SGC-7901 (Gastric Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)Mechanism of ActionBinding Site
This compound (10t) 0.12[1]0.15[1]0.21[1]Tubulin Polymerization InhibitorColchicine
Paclitaxel ~0.0025 - 0.0075[2]Not Widely Reported~0.0066 - 3.5[3][4]Microtubule StabilizerTaxol
Vincristine Not Widely ReportedNot Widely Reported~7.37 (nM, converted to 0.00737 µM)[5]Tubulin Polymerization InhibitorVinca Alkaloid
Colchicine Not Widely ReportedNot Widely Reported>20 (low toxicity observed)[6]Tubulin Polymerization InhibitorColchicine
Combretastatin A-4 95.90[7]Not Widely ReportedNot Widely ReportedTubulin Polymerization InhibitorColchicine

Mechanism of Action and Signaling Pathways

Tubulin inhibitors disrupt microtubule dynamics, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis. The this compound derivative 10t acts as a tubulin polymerization inhibitor by binding to the colchicine site on β-tubulin. This mechanism is shared with colchicine and combretastatin A-4. In contrast, paclitaxel stabilizes microtubules, while vinca alkaloids inhibit tubulin polymerization by binding to a distinct site.

cluster_inhibitors Tubulin Inhibitors cluster_tubulin Tubulin Dynamics cluster_cellular_effects Cellular Effects This compound (10t) This compound (10t) Microtubule Polymerization Microtubule Polymerization This compound (10t)->Microtubule Polymerization inhibits Colchicine Colchicine Colchicine->Microtubule Polymerization inhibits Combretastatin A-4 Combretastatin A-4 Combretastatin A-4->Microtubule Polymerization inhibits Vincristine Vincristine Vincristine->Microtubule Polymerization inhibits Paclitaxel Paclitaxel Microtubule Depolymerization Microtubule Depolymerization Paclitaxel->Microtubule Depolymerization inhibits Tubulin Dimers Tubulin Dimers Tubulin Dimers->Microtubule Polymerization Microtubules Microtubules Microtubule Polymerization->Microtubules Disrupted Microtubule Network Disrupted Microtubule Network Microtubule Polymerization->Disrupted Microtubule Network Microtubules->Microtubule Depolymerization Microtubule Depolymerization->Tubulin Dimers Microtubule Depolymerization->Disrupted Microtubule Network Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Disrupted Microtubule Network->Mitotic Arrest (G2/M Phase) Apoptosis Apoptosis Mitotic Arrest (G2/M Phase)->Apoptosis

Caption: Mechanism of action of various tubulin inhibitors leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of these tubulin inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.[8][9][10]

cluster_workflow MTT Assay Workflow start Start seed Seed Cells in 96-well Plate start->seed end End treat Treat with Compounds seed->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add DMSO incubate_mtt->solubilize read Read Absorbance at 570nm solubilize->read read->end

Caption: Workflow for the MTT cell viability assay.

Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the polymerization of purified tubulin.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer. Prepare stock solutions of the test compounds.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, GTP, and the test compound at various concentrations.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm every minute for 60-90 minutes using a temperature-controlled microplate reader.[11][12][13]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Determine the extent of inhibition by comparing the curves of treated samples to a control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[14][15][16][17]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Immunofluorescence Staining of Microtubules

This technique visualizes the effects of tubulin inhibitors on the cellular microtubule network.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with test compounds.

  • Fixation: Fix the cells with 4% paraformaldehyde or ice-cold methanol.

  • Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.[18][19][20]

  • Imaging: Visualize the microtubule network using a fluorescence or confocal microscope.

cluster_workflow Immunofluorescence Workflow start Start culture Culture & Treat Cells on Coverslips start->culture end End fix Fix Cells culture->fix permeabilize Permeabilize Cells fix->permeabilize block Block Non-specific Binding permeabilize->block primary_ab Incubate with Primary Antibody (anti-tubulin) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab counterstain Counterstain Nuclei (DAPI) & Mount secondary_ab->counterstain image Image with Fluorescence Microscope counterstain->image image->end

Caption: Workflow for immunofluorescence staining of microtubules.

Conclusion

The this compound derivative 10t exhibits potent anti-proliferative activity against a range of cancer cell lines, with IC50 values in the sub-micromolar range. Its mechanism of action as a colchicine-site tubulin polymerization inhibitor is well-supported by in vitro assays. When benchmarked against established tubulin inhibitors, compound 10t demonstrates comparable or superior potency in the tested cell lines, highlighting its potential as a lead compound for the development of novel anticancer therapeutics. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

Evaluating the Therapeutic Index of 4-methoxy-1H-pyrrolo[3,2-c]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of novel 4-methoxy-1H-pyrrolo[3,2-c]pyridine derivatives, which have emerged as potent anticancer agents. By targeting the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This document summarizes key experimental data, outlines detailed protocols for relevant assays, and visualizes the underlying molecular mechanisms and experimental workflows to aid in the evaluation of their therapeutic potential.

Comparative Efficacy and Selectivity

The therapeutic index, a measure of a drug's safety, is a critical parameter in drug development. It is typically calculated as the ratio of the toxic dose to the therapeutic dose. In the absence of comprehensive in vivo toxicity data for the novel this compound derivatives, this guide utilizes the in vitro selectivity index (SI) as a key metric for evaluation. The SI is calculated as the ratio of the half-maximal cytotoxic concentration (IC50) in a normal cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Recent studies have identified a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines as potent inhibitors of tubulin polymerization.[1][2][3] The 4-methoxy substitution is an integral part of the 1-(3,4,5-trimethoxyphenyl) moiety present in these potent derivatives. One of the most active compounds identified is 10t , which incorporates an indolyl group at the 6-position of the pyrrolo[3,2-c]pyridine core.[1][2]

The following tables summarize the in vitro antiproliferative activity of representative this compound derivatives against various human cancer cell lines and a normal murine fibroblast cell line (NIH3T3). For comparison, data for Colchicine, a well-known tubulin inhibitor with a narrow therapeutic index, and the established anticancer drug Combretastatin A-4 (CA-4) are included.

Table 1: In Vitro Antiproliferative Activity (IC50, µM) of this compound Derivatives and Comparator Compounds

CompoundHeLa (Cervical Cancer)SGC-7901 (Gastric Cancer)MCF-7 (Breast Cancer)A375P (Melanoma)NIH3T3 (Normal Fibroblasts)
Derivative 10h 1.94.53.2Not ReportedNot Reported
Derivative 10t 0.120.150.21Not ReportedNot Reported
Derivative 8c Not ReportedNot ReportedNot ReportedIC50 reported, but value not specifiedSelectivity reported
Derivative 9b Not ReportedNot ReportedNot ReportedIC50 reported, but value not specifiedSelectivity reported
Colchicine ~0.01 (Literature)~0.01 (Literature)~0.01 (Literature)Not Reported~0.01 (Literature)
CA-4 0.0470.0680.089Not ReportedNot Reported

Data for derivatives 10h and 10t sourced from[2]. Data for CA-4 sourced from[4]. Information on derivatives 8c and 9b is from a study on similar 1H-pyrrolo[3,2-c]pyridine derivatives[5].

Table 2: Selectivity Index of 1H-pyrrolo[3,2-c]pyridine Derivatives

CompoundSelectivity Index (SI = IC50 NIH3T3 / IC50 A375P)
Derivative 8c 7.50
Derivative 9b 454.90
Colchicine ~1 (Literature)

Data for derivatives 8c and 9b sourced from[5]. A higher SI indicates greater selectivity for cancer cells.

The data indicates that derivative 9b exhibits exceptional selectivity for melanoma cells over normal fibroblasts, with a selectivity index of 454.90.[5] This is significantly higher than that of colchicine, which is known for its low therapeutic index due to its toxicity to normal cells.[6] While direct cytotoxicity data for the highly potent derivative 10t against normal cell lines is not available in the reviewed literature, its nanomolar efficacy against cancer cell lines suggests that a favorable therapeutic window could be achievable if similar selectivity is observed.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for these this compound derivatives is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.[1][3] This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptotic cell death.

G cluster_0 Molecular Level cluster_1 Cellular Level Pyrrolo_pyridine 4-methoxy-1H-pyrrolo [3,2-c]pyridine Derivative Tubulin α/β-Tubulin Dimers Pyrrolo_pyridine->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Spindle Mitotic Spindle Disruption Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Signaling pathway of this compound derivatives.

The evaluation of these compounds involves a series of key experiments to determine their efficacy and mechanism of action. The following workflow illustrates the typical experimental process.

G Start Synthesis Compound Synthesis Start->Synthesis Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Synthesis->Cytotoxicity Tubulin_Assay Tubulin Polymerization Assay Cytotoxicity->Tubulin_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Tubulin_Assay->Cell_Cycle In_Vivo In Vivo Efficacy & Toxicity (Animal Models) Cell_Cycle->In_Vivo End In_Vivo->End

Caption: General experimental workflow for evaluating novel anticancer compounds.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

In Vitro Cytotoxicity: MTT Assay

This protocol is used to assess the antiproliferative activity of the compounds against cancer and normal cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Colchicine).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin into microtubules.

  • Reagents: Purified bovine tubulin (>99%), GTP, and a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution to the polymerization buffer containing GTP.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a negative control (vehicle) and positive controls (e.g., colchicine for inhibition, paclitaxel for promotion).

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-heated to 37°C and monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot the absorbance as a function of time. The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of the absorbance increase compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compounds on cell cycle progression.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at concentrations corresponding to their IC50 values for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.[1][4]

References

Safety Operating Guide

Proper Disposal of 4-methoxy-1H-pyrrolo[3,2-c]pyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-methoxy-1H-pyrrolo[3,2-c]pyridine and its derivatives, aligning with standard laboratory safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks. This compound and its derivatives are categorized as irritants, with the potential to cause skin, eye, and respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Protective gloves (e.g., nitrile rubber).Prevents skin contact, which can lead to skin irritation.[1][2]
Skin and Body Protection Impervious clothing, such as a fully-buttoned lab coat.Minimizes the risk of skin contact with the chemical.[2]
Respiratory Protection Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.Prevents inhalation of dust or fumes, which may cause respiratory irritation.[1][2]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to engage a licensed professional waste disposal service.[1][2] Adherence to local, state, and federal regulations is mandatory.

1. Waste Collection and Storage:

  • Container: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, compatible, and properly sealed waste container.

  • Labeling: Clearly label the waste container with the chemical name ("this compound waste") and appropriate hazard symbols (e.g., irritant).

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[3]

2. Accidental Spill Containment:

  • In the event of a small spill, ensure adequate ventilation and wear the appropriate PPE.

  • Absorb the spill with an inert, dry material and place it into a suitable disposal container.[4]

  • Prevent the spill from entering drains or waterways.[2]

3. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company to arrange for pickup and disposal.

  • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound or its relevant derivative.

4. Documentation:

  • Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's and local regulatory requirements.

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

A Start: Chemical Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Collect Waste in a Designated, Sealed Container B->C D Label Container with Chemical Name & Hazards C->D E Store Waste Container in a Cool, Dry, Ventilated Area D->E F Contact EHS or a Licensed Waste Disposal Service E->F Logistics G Arrange for Waste Pickup and Provide SDS F->G H Maintain Disposal Records G->H Compliance I End: Proper Disposal Complete H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-methoxy-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of 4-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS No. 944900-76-9). The following procedures are based on the known hazards of similar pyridine-based heterocyclic compounds and general laboratory safety protocols. While a specific Safety Data Sheet (SDS) for this compound was not located, the information herein is intended to establish a robust safety framework for its use in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for analogous compounds, this compound is anticipated to be a hazardous substance. Primary hazards include irritation to the skin, eyes, and respiratory system. Proper use of Personal Protective Equipment (PPE) is mandatory to minimize exposure risk.

Recommended Personal Protective Equipment

PPE CategoryItemSpecificationsPurpose
Eye Protection Safety Goggles or Face ShieldChemical splash goggles compliant with ANSI Z87.1 or equivalent. A face shield should be worn in addition to goggles when there is a significant splash hazard.To protect eyes from splashes and airborne particles.
Hand Protection Chemical-Resistant GlovesButyl rubber or Viton® gloves are recommended for handling pyridine derivatives due to their high resistance. Nitrile gloves may offer limited splash protection but should be changed immediately upon contact. Always inspect gloves for integrity before use.To prevent skin contact and absorption of the chemical.
Body Protection Laboratory CoatA standard, fully-buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Air-Purifying RespiratorA NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is recommended when handling the solid compound outside of a certified chemical fume hood, or if aerosolization is possible. The use of a P100 particulate filter in combination with the OV cartridge is advised if handling the powder.To prevent inhalation of dust or vapors.

Glove Selection Guide for Pyridine Compounds

Glove MaterialBreakthrough TimeRecommendation
Butyl Rubber> 480 minutesExcellent
Viton®> 480 minutesExcellent
Neoprene> 60 minutesGood (for short-term use)
Nitrile< 30 minutesLimited Use (for splash protection only)
Natural Rubber (Latex)Not RecommendedPoor

Note: Breakthrough times are general guidelines for pyridine and may vary for this compound. It is crucial to consult the glove manufacturer's specific chemical resistance data.

Operational and Disposal Plans

Engineering Controls:

  • All work with this compound, especially when handling the solid powder, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing: When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure to prevent the dispersal of powder.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area. Wipe down surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

Spill Response:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the doors to the laboratory to contain any vapors or dust.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal:

  • All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, bench paper) and excess material, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container. The label should include the chemical name and associated hazards (e.g., "Hazardous Waste: this compound").

  • Store the waste container in a designated satellite accumulation area away from incompatible materials.

  • Dispose of the hazardous waste through your institution's EHS-approved waste management program. Incineration in a permitted hazardous waste incinerator is the preferred method for pyridine derivatives.

Experimental Protocols

While specific experimental protocols will vary, the following general principles should be applied when working with this compound:

  • Risk Assessment: Conduct a thorough risk assessment for any new procedure involving this compound. Identify potential hazards and implement appropriate control measures.

  • Scale: Whenever possible, work with the smallest quantity of the chemical necessary for the experiment.

  • Decontamination: All glassware and equipment that come into contact with the compound should be decontaminated. Rinse with a suitable solvent that will dissolve the compound, followed by a thorough washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

Visualizations

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_verification Final Verification start Start: Handling Required assess_hazards Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Potential for Inhalation/Contact start->assess_hazards eye_protection Eye Protection: Chemical Splash Goggles assess_hazards->eye_protection hand_protection Hand Protection: Butyl Rubber or Viton® Gloves assess_hazards->hand_protection body_protection Body Protection: Lab Coat assess_hazards->body_protection respiratory_protection Respiratory Protection: Work in Fume Hood or Use Respirator with OV/P100 Cartridge assess_hazards->respiratory_protection verify_ppe Verify all PPE is correctly worn and inspected eye_protection->verify_ppe hand_protection->verify_ppe body_protection->verify_ppe respiratory_protection->verify_ppe proceed Proceed with Handling verify_ppe->proceed

Caption: PPE selection workflow for handling this compound.

Disposal_Plan_Logic Disposal Plan for this compound Waste cluster_generation Waste Generation cluster_collection Collection and Storage cluster_disposal Final Disposal start Waste Generated (Solid, Liquid, Contaminated PPE) collect_waste Collect in a labeled, sealed hazardous waste container start->collect_waste store_waste Store in a designated satellite accumulation area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store_waste->contact_ehs incineration Preferred Disposal Method: Incineration contact_ehs->incineration end End of Disposal Cycle incineration->end

Caption: Logical flow for the safe disposal of waste containing the compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-methoxy-1H-pyrrolo[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.